molecular formula C21H26O11 B12385053 prim-O-Glucosylangelicain

prim-O-Glucosylangelicain

Cat. No.: B12385053
M. Wt: 454.4 g/mol
InChI Key: YMKQLZWZRFMJBN-SHWJXYDWSA-N
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Description

(2S)-4-hydroxy-2-(2-hydroxypropan-2-yl)-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one has been reported in Angelica gmelinii and Angelica lucida with data available.

Properties

Molecular Formula

C21H26O11

Molecular Weight

454.4 g/mol

IUPAC Name

(2S)-4-hydroxy-2-(2-hydroxypropan-2-yl)-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one

InChI

InChI=1S/C21H26O11/c1-21(2,28)14-4-9-11(31-14)5-12-15(16(9)24)10(23)3-8(30-12)7-29-20-19(27)18(26)17(25)13(6-22)32-20/h3,5,13-14,17-20,22,24-28H,4,6-7H2,1-2H3/t13-,14+,17-,18+,19-,20-/m1/s1

InChI Key

YMKQLZWZRFMJBN-SHWJXYDWSA-N

Isomeric SMILES

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

prim-O-Glucosylangelicain natural sources and distribution

The Uncharted Path: A Technical Guide to the Presumed Biosynthetic Pathway of prim-O-Glucosylangelicain in Cimicifuga foetida

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Prim-O-Glucosylangelicain, a chromone glycoside found in the medicinal plant Cimicifuga foetida (L.) Nutt., has garnered interest for its potential pharmacological activities. Despite its significance, the precise biosynthetic pathway of this natural product remains unelucidated. This technical guide synthesizes current biochemical knowledge to propose a hypothetical, yet scientifically grounded, biosynthetic pathway for this compound in C. foetida. We delineate the probable enzymatic steps involved in the formation of the angelicain aglycone, the biosynthesis of the angeloyl moiety from L-isoleucine, and the final glycosylation step catalyzed by a UDP-glycosyltransferase. This guide provides illustrative quantitative data, detailed experimental protocols for pathway elucidation, and visualizations of the proposed biochemical routes and experimental workflows. It is intended to serve as a foundational resource for researchers aiming to unravel the complete biosynthesis of this and related compounds, paving the way for metabolic engineering and synthetic biology applications.

Introduction

Cimicifuga foetida (L.) Nutt., a member of the Ranunculaceae family, is a perennial herb with a rich history in traditional medicine, particularly in Asia. Its rhizomes are known to contain a diverse array of secondary metabolites, including triterpenoid glycosides and chromones.[1][2] Among these constituents is this compound, a chromone derivative that contributes to the plant's chemical profile.[3][4] While the isolation and structural characterization of this compound have been reported, its biosynthetic origins within the plant remain largely unexplored.

The elucidation of biosynthetic pathways is fundamental to understanding the chemical ecology of medicinal plants and is a prerequisite for their biotechnological production. Knowledge of the enzymes and genes involved allows for the application of metabolic engineering strategies to enhance the yield of desired compounds or to produce them in heterologous systems like yeast or bacteria.[5][6]

This technical guide addresses the current knowledge gap by proposing a hypothetical biosynthetic pathway for this compound. This proposed pathway is constructed based on well-established principles of plant secondary metabolism, including the phenylpropanoid pathway, amino acid catabolism, and the action of glycosyltransferases.[7][8][9][10] The following sections will detail the three key stages of this presumed pathway:

  • Formation of the Angelicain Aglycone: A plausible route to the chromone core structure.

  • Biosynthesis of the Angeloyl Moiety: The derivation of the angeloyl group from L-isoleucine.

  • Glycosylation of Angelicain: The final enzymatic step to yield this compound.

Furthermore, this document provides a comprehensive set of experimental protocols that would be instrumental in validating this hypothetical pathway, along with illustrative data tables and pathway diagrams to guide future research endeavors.

A Hypothetical Biosynthetic Pathway for this compound

The biosynthesis of this compound can be conceptually divided into three major parts, converging to form the final molecule.

Proposed Biosynthesis of the Angelicain Aglycone

The core of angelicain is a chromone structure. In plants, chromones are often derived from the phenylpropanoid pathway.[11][12][13] This pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and CoA ligation, are central to this pathway.[7][8][10]

The key enzymes initiating the phenylpropanoid pathway are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.[10][14]

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to p-coumaric acid.[10][14]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[10][14]

From p-coumaroyl-CoA, the pathway to the specific chromone structure of angelicain is likely to involve a polyketide synthase (PKS)-like mechanism, followed by cyclization and further modifications.

Proposed Biosynthesis of the Angeloyl Moiety

The angeloyl group is a C5 branched-chain acyl group. In plants and other organisms, the biosynthesis of such groups is typically derived from the catabolism of branched-chain amino acids, in this case, L-isoleucine.[15][16][17][18]

The proposed steps are as follows:

  • Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a Branched-Chain Amino Acid Aminotransferase (BCAT) .[16]

  • Oxidative Decarboxylation: α-keto-β-methylvalerate is converted to α-methylbutyryl-CoA by a Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex .[16]

  • Dehydrogenation: α-methylbutyryl-CoA is dehydrogenated to tiglyl-CoA by an Acyl-CoA Dehydrogenase .

  • Isomerization/Further Modification: Tiglyl-CoA is then likely converted to angeloyl-CoA. This step may involve an isomerase or other modifying enzymes.

Glycosylation: The Final Step

The final step in the biosynthesis of this compound is the attachment of a glucose moiety to the angelicain aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) .[9][19] UGTs are a large family of enzymes that transfer a sugar moiety from an activated nucleotide sugar donor, such as UDP-glucose, to a wide range of acceptor molecules.[9][19][20]

The reaction proceeds as follows: Angelicain + UDP-glucose → this compound + UDP

This glycosylation step is crucial as it can significantly alter the solubility, stability, and biological activity of the aglycone. Plant UGTs typically operate via an inverting mechanism, resulting in a change in the anomeric configuration of the sugar.[19][21]

Data Presentation

As the biosynthetic pathway for this compound has not been experimentally determined, no specific quantitative data is available. The following tables present illustrative data for the types of enzymes proposed in the hypothetical pathway. These values are based on typical ranges observed for these enzyme families in plants and should be used for conceptual understanding and experimental design.

Table 1: Illustrative Kinetic Parameters for a Hypothetical C. foetida UDP-Glycosyltransferase (CfUGT1)

SubstrateApparent Km (µM)Apparent Vmax (pmol/s/mg protein)
Angelicain50800
UDP-glucose2501200
Kaempferol150350
Quercetin200200

Table 2: Illustrative Substrate Specificity of a Hypothetical C. foetida Acyl-CoA Synthetase (CfAACS1)

SubstrateRelative Activity (%)
Angelic acid100
Tiglic acid85
Benzoic acid15
Cinnamic acid5

Experimental Protocols

The following protocols provide a framework for the identification, characterization, and validation of the enzymes involved in the proposed biosynthetic pathway of this compound in C. foetida.

Protocol 1: Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding PAL, C4H, 4CL, BCAT, BCKDH, acyl-CoA dehydrogenases, and UGTs from C. foetida.

Methodology:

  • Plant Material: Collect fresh rhizome and leaf tissues from C. foetida. Immediately freeze in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA from the tissues using a suitable plant RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • Library Preparation and Sequencing: Prepare cDNA libraries from the high-quality RNA and perform high-throughput sequencing (RNA-seq) on a platform such as Illumina.[22][23][24]

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo if a reference genome is unavailable.

    • Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI nr, Swiss-Prot).

    • Identify transcripts encoding the target enzyme families based on conserved domains and sequence similarity to known plant enzymes.

    • Perform differential gene expression analysis between rhizome (where the compound is likely synthesized and stored) and leaf tissues to identify candidate genes with higher expression in the rhizome.

Protocol 2: Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce and purify candidate enzymes for in vitro characterization.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequences of candidate genes from C. foetida cDNA using PCR. Clone the amplicons into an appropriate expression vector (e.g., pET vector for E. coli or pYES-DEST for yeast) with a purification tag (e.g., His-tag, GST-tag).[6][25][26]

  • Heterologous Expression: Transform the expression constructs into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG concentration, temperature, induction time).

  • Protein Purification:

    • Harvest the cells by centrifugation and lyse them by sonication or enzymatic digestion.

    • Clarify the lysate by centrifugation.

    • Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

    • Assess the purity and size of the purified protein by SDS-PAGE.

Protocol 3: In Vitro Enzyme Assays

Objective: To determine the substrate specificity and kinetic parameters of the purified recombinant enzymes.

Methodology:

  • General Assay Conditions: Reactions are typically performed in a suitable buffer at an optimal pH and temperature.[27][28][29]

  • UGT Assay:

    • Reaction Mixture: Purified CfUGT, angelicain (or other potential acceptor substrates), and UDP-glucose in a buffered solution.

    • Incubation: Incubate at the optimal temperature for a defined period.

    • Termination: Stop the reaction by adding an organic solvent (e.g., methanol).

    • Analysis: Analyze the reaction products by LC-MS/MS to detect the formation of this compound.

  • Kinetic Analysis: To determine Km and Vmax, vary the concentration of one substrate while keeping the other saturated. Measure the initial reaction rates and fit the data to the Michaelis-Menten equation using non-linear regression analysis.[30][31]

Protocol 4: LC-MS/MS Analysis of Metabolites

Objective: To detect and quantify pathway intermediates and the final product in plant extracts and enzyme assays.

Methodology:

  • Sample Preparation:

    • Plant Extracts: Homogenize frozen C. foetida tissue in a suitable solvent (e.g., 80% methanol). Centrifuge to remove debris and filter the supernatant.[32][33][34]

    • Enzyme Assays: Use the reaction mixture after termination.

  • LC-MS/MS System: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).[33][35][36]

  • Chromatographic Separation: Separate the metabolites on a C18 reversed-phase column using a gradient of water and acetonitrile (both typically containing a small amount of formic acid).

  • Mass Spectrometry Detection: Operate the mass spectrometer in a suitable mode (e.g., Multiple Reaction Monitoring for targeted quantification) to detect the parent and fragment ions of the target molecules.

  • Quantification: Use authentic standards to create calibration curves for absolute quantification.

Mandatory Visualization

The following diagrams illustrate the proposed biosynthetic pathway and associated experimental workflows.

This compound Biosynthetic Pathway cluster_0 Phenylpropanoid Pathway cluster_1 Chromone Formation cluster_2 Isoleucine Catabolism cluster_3 Glycosylation Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Intermediates Intermediates CouCoA->Intermediates PKS-like enzymes Angelicain Angelicain Intermediates->Angelicain Cyclization/ Modifications POGA This compound Angelicain->POGA CfUGT Ile L-Isoleucine Keto α-keto-β-methylvalerate Ile->Keto BCAT MeButCoA α-methylbutyryl-CoA Keto->MeButCoA BCKDH TigCoA Tiglyl-CoA MeButCoA->TigCoA ACDH AngCoA Angeloyl-CoA TigCoA->AngCoA Isomerase? UDP_Glc UDP-Glucose UDP_Glc->POGA CfUGT

Caption: Proposed biosynthetic pathway of this compound in C. foetida.

Experimental Workflow for Enzyme Identification and Characterization start C. foetida Tissue (Rhizome, Leaf) rna_extraction RNA Extraction and QC start->rna_extraction rnaseq RNA-seq Library Prep and Sequencing rna_extraction->rnaseq bioinformatics Transcriptome Assembly and Annotation rnaseq->bioinformatics gene_discovery Candidate Gene Identification (PAL, UGTs, etc.) bioinformatics->gene_discovery cloning Gene Cloning into Expression Vectors gene_discovery->cloning expression Heterologous Expression (E. coli / Yeast) cloning->expression purification Recombinant Protein Purification expression->purification enzyme_assay In Vitro Enzyme Assays purification->enzyme_assay kinetics Kinetic Parameter Determination (Km, Vmax) enzyme_assay->kinetics validation Pathway Validation kinetics->validation

Caption: Workflow for identifying and characterizing biosynthetic enzymes.

UDP-Glycosyltransferase (UGT) Catalytic Mechanism enzyme CfUGT Active Site Acceptor Binding Pocket Donor Binding Pocket products This compound + UDP enzyme->products Catalysis (SN2-like reaction) substrates Angelicain + UDP-Glucose substrates->enzyme Binding

Caption: General catalytic mechanism of a plant UDP-glycosyltransferase (UGT).

References

An In-depth Technical Guide to prim-O-Glucosylangelicain: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

prim-O-Glucosylangelicain, a natural product belonging to the coumarin glycoside family, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and foundational physicochemical properties. Detailed experimental protocols for isolation and characterization, where available in public literature, are outlined to support further research and development.

Chemical Structure and Properties

This compound is chemically designated as (S)-7-[(beta-D-Glucopyranosyloxy)methyl]-2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-5H-furo[3,2-g][1]benzopyran-5-one. Its molecular formula is C₂₁H₂₆O₁₁ and it has a molecular weight of 454.42 g/mol .

Key Structural Features:

  • Aglycone Core: The core structure is a furanocoumarin, specifically an angelicin derivative.

  • Glucosidic Linkage: A glucose molecule is attached to the aglycone via an O-glycosidic bond at the C7 position's methyl group. The anomeric configuration of this linkage is beta (β).

  • Chiral Center: The molecule possesses a chiral center at the C2 position of the dihydrofuro ring system. The absolute configuration at this center is specified as (S).

  • Substitution Pattern: The structure is further characterized by a hydroxy group at C4 and a 1-hydroxy-1-methylethyl substituent at the C2 position.

The presence of multiple hydroxyl groups and the glycosidic linkage confers a degree of hydrophilicity to the molecule, while the furanocoumarin core provides a rigid, planar scaffold.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₂₁H₂₆O₁₁
Molecular Weight 454.42 g/mol
Systematic Name (S)-7-[(beta-D-Glucopyranosyloxy)methyl]-2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-5H-furo[3,2-g][1]benzopyran-5-one

Table 1: Physicochemical Properties of this compound.

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and likely its biological activity.

  • C2 Stereocenter: The carbon at position 2 of the dihydrofuro ring is a stereocenter with the (S) configuration. This defines the spatial orientation of the 1-hydroxy-1-methylethyl group relative to the plane of the furanocoumarin ring system.

  • β-D-Glucopyranosyl Moiety: The glucose unit is in its pyranose form and has the D configuration. The glycosidic bond connecting it to the aglycone is in the beta (β) anomeric configuration, meaning the C1'-O bond is equatorial to the glucose ring.

The precise three-dimensional arrangement of these stereocenters is crucial for molecular recognition and interaction with biological targets.

Experimental Protocols

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation of coumarin glycosides from plant material.

G General Workflow for Isolation of Coumarin Glycosides A Plant Material (e.g., Rhizomes of Cimicifuga sp.) B Drying and Pulverization A->B C Extraction (e.g., with Methanol or Ethanol) B->C D Concentration of Crude Extract C->D E Solvent Partitioning (e.g., Ethyl Acetate, n-Butanol) D->E F Column Chromatography on Silica Gel or Reversed-Phase C18 E->F G Further Purification by Preparative HPLC or Sephadex Chromatography F->G H Isolated this compound G->H

General Isolation Workflow

Methodology Details:

  • Extraction: The dried and powdered plant material is typically extracted with a polar solvent like methanol or ethanol at room temperature or under reflux.

  • Partitioning: The resulting crude extract is concentrated and then subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their polarity. Coumarin glycosides are often enriched in the more polar fractions (e.g., n-butanol).

  • Chromatography: The enriched fraction is then subjected to various chromatographic techniques. Initial separation is often performed on a silica gel or reversed-phase C18 column.

  • Final Purification: Final purification to obtain the pure compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography (e.g., Sephadex LH-20).

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), Mass Spectrometry (MS), and by measuring its specific optical rotation.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain detailing the signaling pathways modulated by this compound. Research into its biological activities and mechanism of action is an area ripe for investigation. Given its structural similarity to other furanocoumarins, potential areas of biological activity could include anti-inflammatory, anti-cancer, or neuroprotective effects.

The following diagram represents a logical relationship for future investigation into the biological activity of this compound.

G Logical Framework for Investigating Biological Activity A This compound B In Vitro Bioassays (e.g., Cell Viability, Enzyme Inhibition) A->B C Identification of Molecular Target(s) B->C E In Vivo Animal Models B->E D Signaling Pathway Analysis (e.g., Western Blot, RT-PCR) C->D F Elucidation of Mechanism of Action D->F E->F

Investigative Workflow

Conclusion

This compound is a furanocoumarin glycoside with a well-defined chemical structure and stereochemistry. While its fundamental properties are known, there is a significant opportunity for further research to elucidate its full physicochemical profile, including detailed spectroscopic data and its specific optical rotation. Furthermore, its biological activities and the signaling pathways through which it may exert its effects remain to be explored, representing a promising avenue for future drug discovery and development efforts.

References

An In-depth Technical Guide to prim-O-Glucosylangelicain: Physicochemical Properties, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

prim-O-Glucosylangelicain, also known as prim-O-Glucosylcimifugin, is a natural chromone glycoside predominantly isolated from the roots of Saposhnikovia divaricata and plants of the Cimicifuga genus.[1] This compound has garnered significant scientific interest due to its notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its known biological activities with a focus on relevant signaling pathways, and detailed experimental protocols for its isolation and the investigation of its mechanism of action. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound is a white crystalline powder. Its chemical structure consists of a cimifugin aglycone linked to a glucose moiety. Comprehensive data on its physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₂₈O₁₁PubChem
Molecular Weight 468.45 g/mol PubChem
Appearance White crystalline powderChemBK
Melting Point 118 - 120 °CChemBK
Boiling Point (Predicted) 736.9 ± 60.0 °CChemBK
Density (Predicted) 1.53 ± 0.1 g/cm³ChemBK
pKa (Predicted) 12.94 ± 0.70ChemBK

Table 2: Solubility of this compound

SolventSolubilitySource
Methanol SolubleChemBK
Dimethyl Sulfoxide (DMSO) ≥ 150 mg/mL (320.20 mM)BioCrick, Xcess Biosciences
Ethanol 15 mg/mLCayman Chemical
Phosphate-Buffered Saline (PBS, pH 7.2) 5 mg/mLCayman Chemical
N,N-Dimethylformamide (DMF) 15 mg/mLCayman Chemical

Table 3: Spectroscopic Data for this compound

While the structure of this compound has been confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, a detailed, publicly available assignment of all proton (¹H) and carbon-¹³ (¹³C) chemical shifts is not readily found in the searched literature. The ultraviolet (UV) absorption maxima are noted.

Spectroscopic DataValueSource
¹H-NMR Data not available in detail-
¹³C-NMR Data not available in detail-
UV max 215, 292 nmCayman Chemical

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory activity by modulating key signaling pathways involved in the inflammatory response. In vitro and in vivo studies have demonstrated its ability to reduce the production of pro-inflammatory mediators.

The primary mechanism of action involves the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. By inhibiting the phosphorylation of JAK2 and STAT3, this compound downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.

Furthermore, this compound has been shown to attenuate inflammatory responses by inhibiting the mitogen-activated protein kinase (MAPK) , protein kinase B (Akt) , and nuclear factor-kappa B (NF-κB) signaling pathways. It suppresses the phosphorylation of key proteins in these pathways, including ERK1/2, JNK1/2, p38, Akt, and IκB-α, leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

prim_O_Glucosylangelicain_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_p38 MAPK (p38) TLR4->MAPK_p38 MAPK_JNK MAPK (JNK/ERK) TLR4->MAPK_JNK Akt Akt TLR4->Akt JAK2 JAK2 TLR4->JAK2 prim_O_Glucosylangelicain prim_O_Glucosylangelicain prim_O_Glucosylangelicain->IKK inhibits prim_O_Glucosylangelicain->MAPK_p38 inhibits prim_O_Glucosylangelicain->MAPK_JNK inhibits prim_O_Glucosylangelicain->Akt inhibits prim_O_Glucosylangelicain->JAK2 inhibits IkB_a IkB_a IKK->IkB_a phosphorylates NF_kB NF_kB IkB_a->NF_kB releases NF_kB_n NF-kB NF_kB->NF_kB_n translocates STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3_n STAT3 STAT3->STAT3_n translocates Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-a, IL-1b, IL-6) NF_kB_n->Gene_Expression STAT3_n->Gene_Expression

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation and analysis of this compound and for investigating its effects on key signaling pathways.

Isolation and Purification of this compound from Saposhnikovia divaricata

This protocol is based on high-speed counter-current chromatography (HSCCC).

Workflow Diagram:

extraction_workflow start Dried Roots of Saposhnikovia divaricata extraction Extraction with 70% Ethanol start->extraction concentration Concentration under reduced pressure extraction->concentration crude_extract Crude Extract concentration->crude_extract partition Partition with Ethyl Acetate and Water crude_extract->partition ethyl_acetate_fraction Ethyl Acetate Fraction partition->ethyl_acetate_fraction hsccc HSCCC Separation (Chloroform-Methanol-Water 10:8:4 v/v/v) ethyl_acetate_fraction->hsccc purified_compound Purified This compound hsccc->purified_compound analysis Purity Analysis (HPLC) purified_compound->analysis

Caption: Workflow for the isolation of this compound.

Methodology:

  • Extraction:

    • Grind dried roots of Saposhnikovia divaricata to a coarse powder.

    • Extract the powdered material with 70% ethanol at room temperature with agitation for 24 hours. Repeat the extraction process three times.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition sequentially with ethyl acetate.

    • Collect the ethyl acetate fraction and evaporate the solvent to dryness.

  • High-Speed Counter-Current Chromatography (HSCCC) Purification:

    • Prepare the two-phase solvent system consisting of chloroform-methanol-water (10:8:4, v/v/v).

    • Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate. The upper phase is the stationary phase, and the lower phase is the mobile phase.

    • Fill the HSCCC column with the stationary phase.

    • Dissolve the dried ethyl acetate fraction in a small volume of the biphasic solvent system and inject it into the HSCCC instrument.

    • Perform the separation by pumping the mobile phase at a flow rate of 2.0 mL/min while the apparatus is rotating at 800 rpm.

    • Monitor the effluent with a UV detector at 254 nm and collect fractions based on the chromatogram.

  • Purity Analysis:

    • Analyze the fractions containing the target compound by High-Performance Liquid Chromatography (HPLC) on a C18 column.

    • Use a mobile phase of methanol-water or acetonitrile-water gradient.

    • Monitor the elution at 254 nm.

    • Pool the fractions with high purity (>98%) and evaporate the solvent to obtain pure this compound.

Investigation of JAK2/STAT3 Signaling Pathway

This protocol describes the use of Western blotting to analyze the phosphorylation status of JAK2 and STAT3 in a cell-based assay.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate media.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (1 µg/mL), for a specified time (e.g., 30 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein.

  • Western Blotting:

    • Determine the protein concentration of each sample using a BCA protein assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-JAK2, total JAK2, phospho-STAT3, and total STAT3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Investigation of NF-κB, MAPK, and Akt Signaling Pathways

This protocol outlines the use of Western blotting to assess the activation of NF-κB, MAPK, and Akt pathways.

Methodology:

  • Cell Culture and Treatment:

    • Follow the same procedure as described in section 3.2.1 for cell culture and treatment with this compound and LPS.

  • Protein Extraction:

    • Follow the same procedure as described in section 3.2.2 for protein extraction.

  • Western Blotting:

    • Follow the same Western blotting procedure as in section 3.2.3, but use primary antibodies specific for:

      • NF-κB pathway: Phospho-IκB-α, Total IκB-α, Phospho-p65, Total p65.

      • MAPK pathway: Phospho-p38, Total p38, Phospho-ERK1/2, Total ERK1/2, Phospho-JNK, Total JNK.

      • Akt pathway: Phospho-Akt (Ser473), Total Akt.

    • Perform detection and quantification as previously described.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory properties. Its mechanism of action, involving the inhibition of multiple key inflammatory signaling pathways, makes it a compelling candidate for further investigation in the development of novel therapeutic agents for inflammatory diseases. The experimental protocols provided in this guide offer a solid foundation for researchers to isolate, characterize, and further elucidate the pharmacological effects of this important bioactive molecule. Future research should focus on obtaining detailed NMR spectral assignments and exploring its therapeutic potential in various disease models.

References

Navigating the Nomenclature: A Technical Guide to prim-O-Glucosylangelicain and prim-O-glucosylcimifugin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nomenclature, chemical properties, and biological activities of prim-O-Glucosylangelicain and prim-O-glucosylcimifugin. It aims to clarify the distinctions between these two closely related natural compounds and to provide detailed experimental methodologies and insights into their mechanisms of action. A related compound, 4'-O-β-D-glucosyl-5-O-methylvisamminol, is also discussed to resolve potential nomenclature confusion.

Core Nomenclature and Structural Differentiation

A primary point of clarification is the distinct chemical nature of this compound and prim-O-glucosylcimifugin. While both are furanocoumarin glycosides, they differ in a single functional group, which has significant implications for their chemical properties and biological activities.

This compound is characterized by a hydroxyl group at the C-4 position of its furanocoumarin core.

prim-O-glucosylcimifugin , in contrast, possesses a methoxy group at the same C-4 position.[1][2]

This seemingly minor difference is crucial for accurate identification and research. The IUPAC names for these compounds clearly reflect this structural variance:

  • This compound: 4-hydroxy-2-(2-hydroxypropan-2-yl)-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one[1]

  • prim-O-glucosylcimifugin: (2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one[2][3]

Additionally, this guide clarifies that 4'-O-β-D-glucosyl-5-O-methylvisamminol is a synonym for 5-O-Methylvisammioside .[4] This compound is structurally distinct from the other two.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for this compound and prim-O-glucosylcimifugin to facilitate a clear comparison.

PropertyThis compoundprim-O-glucosylcimifugin
CAS Number 85889-15-280681-45-4[3]
Molecular Formula C21H26O11C22H28O11[3]
Molecular Weight 454.42 g/mol 468.45 g/mol [3]
Purity Not explicitly stated in search results>98.00%[5], 99.92%[6]
Solubility Not explicitly stated in search resultsDMSO: ≥ 150 mg/mL (320.20 mM)[7]

Experimental Protocols

Isolation and Purification of prim-O-glucosylcimifugin

A detailed method for the preparative isolation and purification of prim-O-glucosylcimifugin from Radix saposhnikoviae has been established using High-Speed Counter-Current Chromatography (HSCCC).[8]

Procedure:

  • Crude Sample Preparation: An extract of Radix saposhnikoviae is prepared.

  • Solvent System: A two-phase solvent system of chloroform-methanol-water (10:8:4, v/v) is utilized.

  • HSCCC Separation:

    • The crude sample (100 mg) is subjected to HSCCC.

    • This process yields approximately 21.7 mg of prim-O-glucosylcimifugin.[8]

  • Purity Analysis: The purity of the isolated compound is determined by High-Performance Liquid Chromatography (HPLC) and found to be over 99.0%.[8]

  • Structural Identification: The chemical structure of the purified prim-O-glucosylcimifugin is confirmed using Proton Nuclear Magnetic Resonance (¹H-NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR).[8]

Isolation of this compound

While a specific, detailed protocol for this compound was not found in the immediate search results, it is known to be isolated from species of the Cimicifuga genus.[9] Standard phytochemical isolation techniques would be employed, generally involving:

  • Extraction: The plant material (rhizomes) is extracted with a suitable solvent (e.g., methanol or ethanol).

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity to separate compounds based on their solubility.

  • Chromatography: The fractions containing the target compound are further purified using various chromatographic techniques, such as silica gel column chromatography, preparative HPLC, or HSCCC.

  • Characterization: The structure of the isolated compound is elucidated using spectroscopic methods like NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Signaling Pathways and Mechanism of Action

prim-O-glucosylcimifugin has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the JAK/STAT and NF-κB pathways.

Inhibition of the JAK/STAT Signaling Pathway

prim-O-glucosylcimifugin inhibits the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[7] This pathway is crucial for transducing signals from cytokines and growth factors, which play a significant role in inflammation. By inhibiting this pathway, prim-O-glucosylcimifugin can reduce the expression of pro-inflammatory mediators.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation POG prim-O-glucosylcimifugin POG->JAK Inhibition Gene Inflammatory Gene Expression DNA->Gene

Caption: JAK/STAT signaling pathway and inhibition by prim-O-glucosylcimifugin.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is another critical regulator of the inflammatory response. prim-O-glucosylcimifugin has been found to inhibit this pathway, leading to a downstream reduction in the production of pro-inflammatory cytokines. The inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, which normally sequesters NF-κB in the cytoplasm.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation pIkBa p-IκBα NFkB NF-κB (p50/p65) IkBa->NFkB Inhibition Active_NFkB Active NF-κB pIkBa->Active_NFkB Release Proteasome Proteasome pIkBa->Proteasome Ubiquitination & Degradation DNA DNA Active_NFkB->DNA Translocation POG prim-O-glucosylcimifugin POG->IKK Inhibition Gene Pro-inflammatory Gene Expression DNA->Gene

Caption: NF-κB signaling pathway and inhibition by prim-O-glucosylcimifugin.

Conclusion

This technical guide has delineated the key distinctions between this compound and prim-O-glucosylcimifugin, emphasizing the importance of precise nomenclature in research and development. The provided data and experimental protocols offer a practical resource for scientists working with these compounds. Furthermore, the elucidation of the inhibitory mechanisms of prim-O-glucosylcimifugin on the JAK/STAT and NF-κB signaling pathways provides a solid foundation for further investigation into its therapeutic potential. Future research should aim to gather more extensive quantitative bioactivity data for this compound to enable a more comprehensive comparative analysis.

References

An In-depth Technical Guide on the Biological Activity of Prim-O-Glucosylangelicain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the biological activities of prim-O-Glucosylangelicain, a natural product also extensively referred to in scientific literature as prim-O-glucosylcimifugin. This document summarizes key findings on its anti-inflammatory and anti-tumor properties, presenting available quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Biological Activities

This compound has demonstrated significant potential in two primary areas of therapeutic interest: inflammation and oncology. The following sections detail the findings from various in vitro and in vivo studies.

Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

While specific IC50 values for the anti-inflammatory activities of this compound are not consistently reported in the reviewed literature, studies have demonstrated significant concentration-dependent and dose-dependent inhibitory effects.

Biological EffectModel SystemConcentration/DoseObserved Effect
Inhibition of Nitric Oxide (NO) Production LPS-activated RAW 264.7 macrophages15, 50, and 100 μg/mLSignificant, concentration-dependent inhibition of NO production[1].
Inhibition of iNOS Expression LPS-activated RAW 264.7 macrophages15, 50, and 100 μg/mLConcentration-dependent downregulation of iNOS mRNA and protein expression[1].
Inhibition of COX-2 Expression LPS-activated RAW 264.7 macrophages15, 50, and 100 μg/mLConcentration-dependent downregulation of COX-2 mRNA and protein expression[1][2].
Reduction of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Lipopolysaccharide (LPS)-induced acute lung injury in mice2.5, 5, or 10 mg/kgSignificant, dose-dependent downregulation of TNF-α, IL-1β, and IL-6 levels in bronchoalveolar lavage fluid[1][3].
Inhibition of Pro-inflammatory Cytokine Production LPS-activated RAW 264.7 macrophages12.5 - 200 μmol/mLDose-dependent suppression of IL-1β, TNF-α, and IL-6 mRNA expression[2].

Mechanism of Anti-inflammatory Action: The JAK2/STAT3 Signaling Pathway

Research indicates that the anti-inflammatory effects of this compound are mediated through the inhibition of the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathway. In LPS-activated macrophages, this compound prevents the phosphorylation of JAK2 and STAT3, which in turn suppresses the expression of downstream inflammatory mediators like iNOS and COX-2[1].

G Inhibitory Effect of this compound on the JAK2/STAT3 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates JAK2 JAK2 TLR4->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates iNOS_COX2 iNOS / COX-2 Expression STAT3->iNOS_COX2 Induces POG This compound POG->JAK2 Inhibits Phosphorylation NO_PGs Nitric Oxide (NO) & Prostaglandins (PGs) iNOS_COX2->NO_PGs Produces Inflammation Inflammation NO_PGs->Inflammation Promotes

Inhibition of the JAK2/STAT3 signaling pathway.
Anti-tumor Activity

This compound has been identified as a promising agent in cancer immunotherapy, primarily through its ability to modulate the tumor microenvironment.

Quantitative Data on Anti-tumor Effects

Biological EffectModel SystemConcentration/DoseObserved Effect
Inhibition of PMN-MDSC Immunosuppressive Ability Co-culture of PMN-MDSCs and CD8+ T-lymphocytesNot specifiedPOG treatment of tumor-bearing mice reduced the ability of their PMN-MDSCs to suppress CD8+ T-lymphocyte proliferation[4].
Inhibition of Tumor Growth (in vivo) B16-F10 melanoma mouse model100 and 200 mg/kgSignificant, dose-dependent inhibition of tumor growth[4].
Synergistic Anti-tumor Effect with PD-1 Inhibitor B16-F10 melanoma and 4T1 breast cancer mouse models100 mg/kg (POG) + anti-PD-1 antibodyEnhanced anti-tumor effect compared to either agent alone[4][5].
Effect on PMN-MDSCs B16-F10 tumor-bearing mice50 and 100 μM (in vitro)Inhibition of iNOS and Arg-1 expression in PMN-MDSCs[4].

Mechanism of Anti-tumor Action: Targeting Myeloid-Derived Suppressor Cells (MDSCs)

The primary anti-tumor mechanism of this compound involves the targeting of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs). These cells are known to create an immunosuppressive tumor microenvironment. This compound inhibits the proliferation, metabolism, and immunosuppressive functions of PMN-MDSCs. This is achieved, in part, by inhibiting arginine metabolism and the tricarboxylic acid (TCA) cycle within these cells. By reducing the immunosuppressive activity of PMN-MDSCs, this compound enhances the infiltration and activity of cytotoxic CD8+ T-lymphocytes in the tumor, thereby promoting an anti-tumor immune response. This mechanism also underlies its synergistic effect with immune checkpoint inhibitors like anti-PD-1 antibodies[4][5].

G Anti-tumor Mechanism of this compound via MDSC Inhibition cluster_tumor Tumor Microenvironment Tumor Tumor Cells MDSC PMN-MDSCs Tumor->MDSC Recruits & Activates CD8 CD8+ T-cells MDSC->CD8 Suppresses CD8->Tumor Kills POG This compound POG->MDSC Inhibits Proliferation & Immunosuppressive Function PD1_Inhibitor Anti-PD-1 Therapy PD1_Inhibitor->CD8 Enhances Activity

Targeting MDSCs to enhance anti-tumor immunity.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature.

In Vitro Anti-inflammatory Assays
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM or RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Nitric Oxide (NO) Production Assay:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of this compound (e.g., 15, 50, and 100 μg/mL) for 1-2 hours.

    • Inflammation is induced by adding lipopolysaccharide (LPS; 1 μg/mL).

    • After 24 hours of incubation, the cell culture supernatant is collected.

    • NO concentration in the supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Western Blot Analysis for iNOS and COX-2 Expression:

    • RAW 264.7 cells are treated as described for the NO production assay.

    • After the incubation period, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

    • After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

    • Total RNA is extracted from treated RAW 264.7 cells using TRIzol reagent.

    • cDNA is synthesized from the total RNA using a reverse transcription kit.

    • qRT-PCR is performed using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

    • The relative gene expression is calculated using the 2^-ΔΔCt method.

In Vivo Anti-tumor Assays
  • Animal Models: Female C57BL/6 mice (for B16-F10 melanoma model) and BALB/c mice (for 4T1 breast cancer model), typically 6-8 weeks old, are used.

  • Tumor Cell Implantation:

    • B16-F10 Model: 4 x 10^5 B16-F10 cells in 0.1 mL PBS are injected subcutaneously into the right flank of C57BL/6 mice[4].

    • 4T1 Model: 4 x 10^5 4T1 cells in 0.1 mL PBS are injected into the mammary fat pad of BALB/c mice[4].

  • Treatment Protocol:

    • When tumor volumes reach a predetermined size (e.g., 100-150 mm³), mice are randomly assigned to treatment groups.

    • This compound is administered, for example, intraperitoneally daily at doses of 100 or 200 mg/kg[4].

    • For combination therapy, an anti-PD-1 antibody (e.g., 200 μ g/injection ) is administered intraperitoneally on a specified schedule (e.g., every 3 days)[4].

    • The control group receives the vehicle solution.

  • Tumor Growth Measurement: Tumor volume is measured every few days using calipers and calculated using the formula: (length × width²) / 2.

  • Analysis of Immune Cells:

    • At the end of the experiment, tumors, spleens, and bone marrow are harvested.

    • Single-cell suspensions are prepared.

    • Cells are stained with fluorescently labeled antibodies against immune cell markers (e.g., CD11b, Gr-1, Ly6G, Ly6C for MDSCs; CD3, CD8 for T-cells).

    • The populations of different immune cells are quantified by flow cytometry.

G Experimental Workflow for In Vivo Anti-tumor Activity Assessment start Start tumor_implantation Tumor Cell Implantation (e.g., B16-F10 or 4T1) start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (POG, Anti-PD-1, Combo, Vehicle) randomization->treatment tumor_measurement Tumor Volume Measurement (every 2-3 days) treatment->tumor_measurement endpoint Endpoint Reached tumor_measurement->endpoint Tumor size limit or end of study period analysis Tissue Harvesting & Flow Cytometry Analysis (Tumor, Spleen, Bone Marrow) endpoint->analysis data_analysis Data Analysis analysis->data_analysis

Workflow for in vivo anti-tumor studies.

Conclusion

This compound (prim-O-glucosylcimifugin) is a natural compound with well-documented anti-inflammatory and anti-tumor properties. Its anti-inflammatory effects are largely attributed to the inhibition of the JAK2/STAT3 signaling pathway, leading to reduced production of key inflammatory mediators. In the context of cancer, it demonstrates significant potential as an immunomodulatory agent by targeting myeloid-derived suppressor cells, thereby enhancing anti-tumor immunity, particularly in combination with immune checkpoint inhibitors. While the available literature provides strong evidence of its biological activities through concentration- and dose-dependent effects, a notable gap exists in the reporting of standardized quantitative metrics such as IC50 values. Further research to establish these values would be invaluable for direct comparison with other therapeutic agents and for advancing the clinical development of this compound.

References

Radix saposhnikoviae: A Comprehensive Technical Guide to the Isolation and Biological Activity of prim-O-Glucosylangelicain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radix saposhnikoviae, the dried root of Saposhnikovia divaricata (Turcz.) Schischk., is a well-documented herb in traditional Chinese medicine, historically used for its anti-inflammatory, analgesic, and immunomodulatory properties. Modern phytochemical investigations have identified a wealth of bioactive compounds within this plant, with chromones being of significant interest. Among these, prim-O-Glucosylangelicain, often referred to in scientific literature as prim-O-glucosylcimifugin, stands out as a key active constituent. This technical guide provides an in-depth overview of Radix saposhnikoviae as a source of this compound, detailing its quantification, isolation, and known biological activities, with a focus on its impact on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Analysis of this compound in Radix saposhnikoviae

The concentration of this compound in Radix saposhnikoviae can vary depending on factors such as the plant's origin (wild versus cultivated) and age. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound.

Table 1: Content of this compound in Radix saposhnikoviae Determined by HPLC

Sample TypeThis compound Content (mg/g)Reference
Wild Varieties4.96 ± 2.59[1]
Cultivated Varieties3.61 ± 1.82[1]

Isolation and Purification of this compound

The isolation of this compound from Radix saposhnikoviae in high purity is essential for detailed pharmacological studies. High-speed counter-current chromatography (HSCCC) has proven to be an effective method for the preparative isolation of this compound.

Table 2: Preparative Isolation of this compound using HSCCC

Starting MaterialYield of this compound (mg)Purity (%)Reference
100 mg of crude extract21.7> 99.0[2]

Experimental Protocols

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the quantification of this compound in Radix saposhnikoviae.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: Shimadzu C18 column (4.6 mm x 150 mm, 5 µm)[1].

  • Mobile Phase: Methanol-water (40:60, v/v)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Detection Wavelength: 254 nm[1].

  • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh 1.5 g of powdered Radix saposhnikoviae into a 50 mL conical flask.

    • Add 50 mL of methanol.

    • Perform heating reflux extraction at 70°C for 2 hours.

    • Cool the extract to room temperature and compensate for any weight loss with methanol.

    • Filter the solution through a 0.45 µm membrane before injection.

  • Standard Preparation:

    • Accurately weigh 1.88 mg of this compound standard into a 5 mL volumetric flask.

    • Dissolve in methanol to a final concentration of 0.38 mg/mL.

  • Quantification: Construct a calibration curve using a series of standard solutions. The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.

Preparative Isolation by High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes a method for isolating this compound from a crude extract of Radix saposhnikoviae.

  • Instrumentation: High-Speed Counter-Current Chromatography system.

  • Two-Phase Solvent System: Chloroform-methanol-water (10:8:4, v/v/v)[2].

  • Sample Preparation: Prepare a crude extract of Radix saposhnikoviae.

  • Procedure:

    • The HSCCC instrument is filled with the stationary phase (upper phase of the solvent system).

    • The apparatus is rotated at a specific speed, and the mobile phase (lower phase) is pumped through the column.

    • Once hydrodynamic equilibrium is reached, the sample solution is injected.

    • The effluent is continuously monitored by a UV detector, and fractions are collected based on the chromatogram.

    • Fractions containing this compound are pooled, and the solvent is evaporated to yield the purified compound.

    • The purity of the isolated compound is then determined by HPLC.

Biological Activities and Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation and immune responses.

Anti-inflammatory Effects via JAK2/STAT3 Pathway Inhibition

This compound exerts anti-inflammatory effects by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. In lipopolysaccharide (LPS)-stimulated macrophages, it has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by preventing the activation of JAK2 and STAT3[3][4].

JAK2_STAT3_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JAK2 JAK2 TLR4->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pJAK2->STAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation iNOS_COX2 iNOS, COX-2 (Pro-inflammatory mediators) Nucleus->iNOS_COX2 Gene Expression POG This compound POG->pJAK2 POG->pSTAT3

Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound.

Protective Effects in Ulcerative Colitis via MAPK and NF-κB Pathway Inhibition

In models of ulcerative colitis, this compound has demonstrated protective effects by inhibiting the activation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways[5][6]. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

MAPK_NFkB_Pathway cluster_cell Intestinal Epithelial Cell DSS DSS (Inducer) MAPK MAPK (ERK1/2, JNK1/2, p38) DSS->MAPK AKT AKT DSS->AKT NFkB NF-κB (p65) MAPK->NFkB AKT->NFkB IkB_alpha IκB-α IkB_alpha->NFkB pNFkB p-NF-κB NFkB->pNFkB Phosphorylation Nucleus Nucleus pNFkB->Nucleus Translocation Cytokines TNF-α, IL-1β, IL-6 Nucleus->Cytokines Gene Expression POG This compound POG->MAPK POG->AKT POG->pNFkB

Caption: Inhibition of MAPK and NF-κB pathways by this compound in ulcerative colitis.

Mitigation of Atopic Dermatitis via Modulation of LCK Phosphorylation and Th2 Differentiation

This compound has been found to alleviate atopic dermatitis by inhibiting the differentiation of T-helper 2 (Th2) cells. This is achieved through the modulation of Lymphocyte-specific protein tyrosine kinase (LCK) phosphorylation, a key event in T-cell receptor signaling. By promoting LCK phosphorylation, it interferes with the signaling cascade that leads to Th2 differentiation and the subsequent production of Th2 cytokines like IL-4, IL-5, and IL-13[7].

Th2_Differentiation_Pathway Naive_T_Cell Naive T-Cell TCR TCR Naive_T_Cell->TCR Antigen Presentation LCK LCK TCR->LCK pLCK p-LCK LCK->pLCK Phosphorylation Th2_Differentiation Th2 Differentiation pLCK->Th2_Differentiation Inhibition of downstream signaling Th2_Cytokines IL-4, IL-5, IL-13 Th2_Differentiation->Th2_Cytokines POG This compound POG->pLCK Promotes

Caption: Modulation of Th2 differentiation by this compound via LCK phosphorylation.

Antitumor Effects by Targeting Myeloid-Derived Suppressor Cell (MDSC) Metabolism

In the tumor microenvironment, this compound has been shown to enhance antitumor immunity by targeting myeloid-derived suppressor cells (MDSCs). It inhibits the proliferation and immunosuppressive functions of polymorphonuclear MDSCs (PMN-MDSCs) by disrupting key metabolic pathways, specifically arginine metabolism and the tricarboxylic acid (TCA) cycle[8][9].

MDSC_Metabolism_Pathway cluster_mdsc PMN-MDSC Arginine_Metabolism Arginine Metabolism Immunosuppression Immunosuppressive Function Arginine_Metabolism->Immunosuppression TCA_Cycle TCA Cycle Proliferation Proliferation TCA_Cycle->Proliferation POG This compound POG->Arginine_Metabolism POG->TCA_Cycle

Caption: Inhibition of MDSC metabolism and function by this compound.

Conclusion

Radix saposhnikoviae is a rich and viable source of the bioactive chromone, this compound. Standardized methods for its quantification and isolation are well-established, enabling further research into its pharmacological properties. The demonstrated ability of this compound to modulate key signaling pathways involved in inflammation, immune response, and cancer metabolism underscores its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational resource for scientists and researchers to explore the full therapeutic potential of this promising natural product. Further investigations into its mechanisms of action and clinical efficacy are warranted.

References

Unveiling the Pharmacological Potential of Prim-O-Glucosylangelicain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prim-O-Glucosylangelicain, a natural product isolated from the rhizome of Cimicifuga foetida L., is emerging as a compound of significant pharmacological interest. While direct research on this specific molecule is in its early stages, the well-documented therapeutic properties of its source plant and the activities of structurally similar compounds suggest a promising future for its application in drug development. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge surrounding this compound and its potential pharmacological activities, drawing necessary inferences from related molecules to illuminate its prospective therapeutic avenues.

Introduction

Cimicifuga foetida, a perennial herb, has a long history of use in traditional medicine for treating a variety of ailments, including headaches, sore throat, and prolapse of the anus and uterus.[1] Modern phytochemical investigations have revealed that the rhizome of this plant is a rich source of bioactive compounds, primarily triterpenoid saponins, phenylpropanoids, and chromones.[1][2] These constituents are believed to be responsible for the observed pharmacological effects of the plant extract, which include anti-inflammatory, antitumor, antiviral, antioxidant, and neuroprotective activities.[1]

This compound belongs to the diverse chemical landscape of Cimicifuga foetida. While direct experimental data on its biological effects are not yet widely published, the pharmacological profile of a closely related compound, Prim-O-glucosylcimifugin (POG), offers compelling insights into the potential of this compound. POG has demonstrated significant anticancer activity, highlighting a key area for future investigation of its structural analog.

Potential Pharmacological Activities

Based on the activities of Cimicifuga foetida extracts and the documented effects of the related compound Prim-O-glucosylcimifugin, the following pharmacological potentials for this compound are proposed:

Anticancer Activity

The most promising therapeutic application for this compound lies in oncology. The related compound, Prim-O-glucosylcimifugin (POG), has been shown to enhance the antitumor effect of PD-1 inhibition by targeting myeloid-derived suppressor cells (MDSCs).[3] MDSCs are a heterogeneous population of immature myeloid cells that suppress T-cell responses and play a critical role in tumor immune evasion.[3] By inhibiting the proliferation, metabolism, and immunosuppressive function of polymorphonuclear MDSCs (PMN-MDSCs), POG helps to create a more favorable tumor microenvironment for immune-mediated cancer cell destruction.[3]

Table 1: Anticancer Activity of Prim-O-glucosylcimifugin (POG)

CompoundCell Line/ModelObserved EffectPutative MechanismReference
Prim-O-glucosylcimifugin (POG)B16-F10 melanoma and 4T1 triple-negative breast cancer mouse modelsInhibition of tumor growth, increased CD8+ T-lymphocyte infiltration, enhanced efficacy of PD-1 inhibitorInhibition of proliferation, metabolism, and immunosuppressive ability of PMN-MDSCs by targeting arginine metabolism and the TCA cycle.[3]

Given the structural similarity, it is hypothesized that this compound may exert similar immunomodulatory and anticancer effects.

Anti-inflammatory Activity

Extracts from Cimicifuga species have demonstrated anti-inflammatory properties.[1] While the specific contribution of this compound to this activity is unknown, it is a plausible area of investigation.

Neuroprotective Effects

The neuroprotective potential of Cimicifuga foetida extracts has also been reported.[1] This suggests that its constituents, including this compound, could be explored for their ability to protect neuronal cells from damage.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential mechanism of action for this compound, based on the known activity of Prim-O-glucosylcimifugin (POG), and a general workflow for screening its anticancer potential.

anticancer_pathway cluster_drug This compound (Hypothesized) cluster_mdsc Myeloid-Derived Suppressor Cell (MDSC) cluster_tcell CD8+ T-Cell cluster_tumor Tumor Cell POG This compound MDSC_Proliferation Proliferation POG->MDSC_Proliferation MDSC_Metabolism Metabolism (Arginine, TCA Cycle) POG->MDSC_Metabolism MDSC_Function Immunosuppressive Function POG->MDSC_Function TCell_Activation Activation & Infiltration MDSC_Function->TCell_Activation Tumor_Growth Tumor Growth TCell_Activation->Tumor_Growth

Figure 1: Hypothesized Anticancer Signaling Pathway.

experimental_workflow start Isolation of This compound from Cimicifuga foetida in_vitro In Vitro Screening start->in_vitro cell_lines Cancer Cell Lines (e.g., Melanoma, Breast Cancer) in_vitro->cell_lines mdsc_culture MDSC Co-culture Assays in_vitro->mdsc_culture in_vivo In Vivo Murine Models in_vitro->in_vivo Promising Results proliferation_assay Proliferation Assays (MTT, BrdU) cell_lines->proliferation_assay metabolism_assay Metabolic Assays (Seahorse, Metabolomics) mdsc_culture->metabolism_assay immunosuppression_assay T-Cell Suppression Assays mdsc_culture->immunosuppression_assay tumor_model Tumor Xenograft/Syngeneic Models in_vivo->tumor_model treatment Treatment with This compound +/- PD-1 Inhibitor tumor_model->treatment analysis Analysis of Tumor Growth, Immune Cell Infiltration (IHC, Flow Cytometry) treatment->analysis end Evaluation of Therapeutic Potential analysis->end

Figure 2: Experimental Workflow for Anticancer Screening.

Experimental Protocols

While specific protocols for this compound are not available, the following methodologies, adapted from the study on Prim-O-glucosylcimifugin, can serve as a template for future research.

In Vitro MDSC Inhibition Assays
  • Cell Culture: Murine bone marrow cells can be cultured with GM-CSF and IL-6 to generate MDSCs.

  • Proliferation Assay: MDSC proliferation can be assessed using a BrdU incorporation assay. Cells are treated with varying concentrations of this compound, and BrdU incorporation is measured according to the manufacturer's instructions.

  • Metabolism Assay: The effect on MDSC metabolism can be analyzed using a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

  • Immunosuppression Assay: The immunosuppressive function of MDSCs can be determined by co-culturing them with activated CD8+ T-cells and measuring T-cell proliferation using CFSE staining and flow cytometry.

In Vivo Tumor Models
  • Animal Models: C57BL/6 or BALB/c mice can be used for syngeneic tumor models (e.g., B16-F10 melanoma, 4T1 breast cancer).

  • Tumor Inoculation: Tumor cells are injected subcutaneously into the flanks of the mice.

  • Treatment: Once tumors are established, mice are treated with this compound (e.g., via oral gavage or intraperitoneal injection), a PD-1 inhibitor, or a combination of both.

  • Analysis: Tumor volume is measured regularly. At the end of the study, tumors and spleens are harvested for analysis of immune cell populations by flow cytometry and immunohistochemistry.

Future Directions

The pharmacological potential of this compound remains a largely unexplored area with significant promise. Future research should focus on:

  • Isolation and Characterization: Development of efficient methods for the isolation and purification of this compound from Cimicifuga foetida.

  • Pharmacological Screening: Comprehensive in vitro and in vivo screening to evaluate its anticancer, anti-inflammatory, and neuroprotective activities.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of analogs to optimize its pharmacological properties.

Conclusion

This compound represents a compelling lead compound for the development of novel therapeutics, particularly in the field of immuno-oncology. While further research is imperative to fully characterize its pharmacological profile, the existing evidence from its source plant and structurally related molecules provides a strong rationale for its continued investigation. This technical guide serves as a foundational resource to stimulate and guide future research efforts into this promising natural product.

References

Preliminary Insights into the Anti-Inflammatory Mechanisms of Bioactive Compounds from Cimicifuga foetida

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct preliminary studies on the mechanism of action of prim-O-Glucosylangelicain are not publicly available at this time. This technical guide therefore focuses on the preliminary mechanism of action studies of other bioactive compounds isolated from Cimicifuga foetida, the natural source of this compound. The information presented herein provides a foundational understanding of the potential anti-inflammatory pathways that may be relevant for this compound and other constituents of this medicinal plant.

Introduction

Cimicifuga foetida L. is a perennial herb that has been traditionally used in Chinese medicine for its anti-inflammatory, analgesic, and antipyretic properties.[1] Phytochemical investigations have revealed a diverse array of bioactive compounds within this plant, including triterpenoid glycosides, phenolic derivatives, and chromones.[2] Among these, certain compounds have been investigated for their potential to modulate inflammatory responses. This guide summarizes the preliminary findings on the anti-inflammatory mechanism of action of specific compounds isolated from Cimicifuga foetida, with a focus on their effects on nitric oxide (NO) production and associated signaling pathways in macrophages.

Quantitative Data Summary

Recent studies have evaluated the anti-inflammatory potential of various compounds isolated from the rhizomes of Cimicifuga foetida by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The half-maximal inhibitory concentration (IC50) values for the most active compounds are presented in the table below. For comparison, quercetin, a known inhibitor of inducible nitric oxide synthase (iNOS), was used as a positive control.

CompoundIC50 (µM) for NO Inhibition
Cimicitaiwanin C6.54
Cimicitaiwanin D10.23
Cimicitaiwanin E15.81
Cimicitaiwanin F24.58
Quercetin (Positive Control)34.58

Data sourced from a study on compounds isolated from Cimicifuga taiwanensis, a related species also used in traditional medicine for inflammation.[1][3]

Experimental Protocols

The following is a detailed methodology for the in vitro anti-inflammatory assays conducted on compounds isolated from Cimicifuga species.

Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Seeding: For nitric oxide (NO) production assays, cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • Treatment Protocol:

    • Cells are pre-treated with various concentrations of the test compounds for 1 hour.

    • Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

    • The cells are then incubated for an additional 24 hours.

Nitric Oxide (NO) Production Assay (Griess Test):

  • Principle: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured as an indicator of NO production.

  • Procedure:

    • After the 24-hour incubation period, 100 µL of the cell culture supernatant is collected.

    • The supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

Western Blot Analysis for ERK and JNK Expression:

  • Objective: To determine the effect of the compounds on the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), key proteins in the MAPK signaling pathway.[2]

  • Procedure:

    • RAW264.7 cells are treated as described above.

    • Following treatment, cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of ERK and JNK.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The preliminary data suggests that certain bioactive compounds from Cimicifuga foetida exert their anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the ERK and JNK cascades.[2]

LPS_Induced_Inflammation_Workflow cluster_0 Cell Culture and Stimulation cluster_1 Measurement of Inflammatory Mediator cluster_2 Signaling Pathway Analysis RAW264_7 RAW264.7 Macrophages LPS LPS (1 µg/mL) Stimulation RAW264_7->LPS Induces Inflammation Protein_Extraction Protein Extraction RAW264_7->Protein_Extraction NO_Production Nitric Oxide (NO) Production LPS->NO_Production Test_Compounds Bioactive Compounds from Cimicifuga foetida Test_Compounds->RAW264_7 Pre-treatment Test_Compounds->NO_Production Inhibition ERK_JNK_Phosphorylation p-ERK & p-JNK Levels Test_Compounds->ERK_JNK_Phosphorylation Modulation Griess_Assay Griess Assay NO_Production->Griess_Assay Quantification Western_Blot Western Blot Protein_Extraction->Western_Blot Western_Blot->ERK_JNK_Phosphorylation Detection

Caption: Experimental workflow for assessing the anti-inflammatory effects of Cimicifuga foetida compounds.

MAPK_Signaling_Pathway cluster_ERK ERK Pathway cluster_JNK JNK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K MEK1_2 MEK1/2 MAP3K->MEK1_2 MKK4_7 MKK4/7 MAP3K->MKK4_7 ERK1_2 ERK1/2 MEK1_2->ERK1_2 AP1_ERK AP-1 ERK1_2->AP1_ERK iNOS iNOS Expression AP1_ERK->iNOS JNK JNK MKK4_7->JNK AP1_JNK AP-1 JNK->AP1_JNK AP1_JNK->iNOS NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Cimicifuga_Compounds Cimicifuga Compounds Cimicifuga_Compounds->MEK1_2 Inhibition Cimicifuga_Compounds->MKK4_7 Inhibition

Caption: Proposed MAPK signaling pathway for LPS-induced inflammation and inhibition by Cimicifuga compounds.

References

In Vitro Bioactivity Screening of Prim-O-Glucosylangelicain: A Technical Guide and Scientific Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prim-O-Glucosylangelicain is a furanocoumarin glycoside that has been isolated from the plant Angelica dahurica, a herb with a long history of use in traditional medicine for treating inflammatory conditions.[1][2] Despite its availability from commercial suppliers, a comprehensive review of the scientific literature reveals a notable absence of published in vitro bioactivity data specifically for this compound. This technical guide aims to address this knowledge gap by providing a comprehensive overview of the known in vitro bioactivities of structurally related furanocoumarins isolated from Angelica dahurica. Furthermore, this document serves as a practical resource by detailing the essential experimental protocols and conceptual frameworks necessary for the bioactivity screening of this and similar natural products.

While direct quantitative data for this compound is not currently available in the public domain, the information presented herein on related compounds offers valuable insights into its potential therapeutic activities and provides a roadmap for future research endeavors.

Bioactivity of Furanocoumarins from Angelica dahurica

Numerous studies have investigated the pharmacological effects of various furanocoumarins present in the roots of Angelica dahurica. The primary activities reported are anti-inflammatory and cytotoxic.

Anti-inflammatory Activity

The anti-inflammatory properties of furanocoumarins from Angelica dahurica have been predominantly assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW264.7.[3][4] NO is a key mediator in the inflammatory process, and its inhibition is a common indicator of anti-inflammatory potential.

Table 1: In Vitro Anti-inflammatory Activity of Furanocoumarins from Angelica dahurica

CompoundCell LineAssayEndpointResult (IC₅₀)
Dahuribiethrin BRAW264.7Nitric Oxide ProductionInhibition8.8 µM[3]
Dahuribiethrin CRAW264.7Nitric Oxide ProductionInhibition9.8 µM[3]
Dahuribiethrin DRAW264.7Nitric Oxide ProductionInhibition9.5 µM[3]
Dahuribiethrin ERAW264.7Nitric Oxide ProductionInhibition9.2 µM[3]
PhellopterinRat HepatocytesNitric Oxide ProductionSignificant SuppressionNot specified[1]
Oxypeucedanin MethanolateRat HepatocytesNitric Oxide ProductionSignificant SuppressionNot specified[1]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.

Cytotoxic and Antiproliferative Activity

Several furanocoumarins from Angelica dahurica have demonstrated the ability to inhibit the proliferation of various human tumor cell lines.[5] This suggests potential applications in oncology research and drug development.

Table 2: In Vitro Antiproliferative Activity of Furanocoumarins from Angelica dahurica

CompoundCell LineAssayEndpointResult
IsoimperatorinA549, SK-OV-3, SK-MEL-2, XF498, HCT-15ProliferationInhibitionSignificant, dose-dependent[5]
CnidicinA549, SK-OV-3, SK-MEL-2, XF498, HCT-15ProliferationInhibitionSignificant, dose-dependent[5]
ImperatorinA549, SK-OV-3, SK-MEL-2, XF498, HCT-15ProliferationInhibitionSignificant, dose-dependent[5]
OxypeucedaninA549, SK-OV-3, SK-MEL-2, XF498, HCT-15ProliferationInhibitionSignificant, dose-dependent[5]
ByakangelicolA549, SK-OV-3, SK-MEL-2, XF498, HCT-15ProliferationInhibitionSignificant, dose-dependent[5]
Oxypeucedanin HydrateA549, SK-OV-3, SK-MEL-2, XF498, HCT-15ProliferationInhibitionSignificant, dose-dependent[5]

Experimental Protocols

The following are detailed methodologies for key in vitro assays relevant to the screening of this compound and other natural products for anti-inflammatory and cytotoxic activities.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Test compound (this compound)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated cells).

Griess Assay for Nitric Oxide Production

The Griess assay is a colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of nitric oxide.

Materials:

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Lipopolysaccharide (LPS)

  • Test compound (this compound)

  • RAW264.7 macrophage cells

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite is determined using a sodium nitrite standard curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the in vitro screening of a natural product like this compound.

G cluster_0 Preparation cluster_1 Primary Screening cluster_2 Secondary Screening & Mechanism of Action A Compound Isolation/ Purchase B Stock Solution Preparation (DMSO) A->B C Cytotoxicity Assay (e.g., MTT) B->C D Anti-inflammatory Assay (e.g., Griess) B->D E Dose-Response Studies C->E Non-toxic concentrations D->E Active F Target Identification (e.g., Western Blot for iNOS) E->F G Signaling Pathway Analysis (e.g., NF-κB Reporter Assay) E->G

General workflow for in vitro bioactivity screening.
NF-κB Signaling Pathway in Inflammation

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes activates transcription Inhibition Inhibition by Active Compound Inhibition->IKK Inhibition->NFkB

Simplified NF-κB signaling pathway in inflammation.

Conclusion and Future Directions

While specific in vitro bioactivity data for this compound remains elusive, the significant anti-inflammatory and cytotoxic activities of other furanocoumarins isolated from Angelica dahurica provide a strong rationale for its investigation. The presence of the glucose moiety in this compound may influence its solubility, bioavailability, and potentially its mechanism of action compared to its aglycone counterparts.

It is imperative that future research efforts are directed towards the systematic screening of this compound using the standardized assays detailed in this guide. Such studies will be crucial in elucidating its specific biological activities, determining its potency, and uncovering its potential as a novel therapeutic agent. The experimental workflows and pathway diagrams provided here offer a foundational framework for researchers to embark on this important endeavor.

References

Methodological & Application

Application Notes and Protocols for the Extraction of prim-O-Glucosylangelicain from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of prim-O-Glucosylangelicain, an angular-type pyranocoumarin, from plant material. This compound is a natural product found in plants of the Cimicifuga genus, such as Cimicifuga foetida.[1] This protocol is designed to offer a reproducible method for obtaining high-purity this compound for research and drug development purposes. The methodologies outlined are based on established techniques for the isolation of similar pyranocoumarins. Additionally, this document outlines the potential anti-inflammatory activity of this compound and illustrates a hypothetical signaling pathway.

Introduction

This compound is a naturally occurring pyranocoumarin that has garnered interest for its potential pharmacological activities. As an angular-type pyranocoumarin, it belongs to a class of compounds known for their diverse biological effects. The efficient extraction and purification of this compound are crucial for its further investigation and potential therapeutic applications. This protocol provides a comprehensive guide for its isolation from plant sources, primarily targeting the rhizomes of Cimicifuga foetida.

Extraction Protocol

This protocol is divided into three main stages: extraction, purification, and quantification.

Plant Material and Reagents
  • Plant Material: Dried and powdered rhizomes of Cimicifuga foetida.

  • Solvents: Ethanol (95%), Methanol, Ethyl acetate, n-Hexane, Chloroform, Water (deionized).

  • Chromatography: Silica gel (for column chromatography), High-Performance Liquid Chromatography (HPLC) system, C18 column.

Experimental Workflow

Extraction_Workflow A Plant Material (Dried & Powdered Cimicifuga foetida Rhizomes) B Maceration with 95% Ethanol A->B Soaking C Filtration and Concentration (Crude Extract) B->C Vacuum Filtration D Solvent Partitioning (n-Hexane, Ethyl Acetate) C->D Liquid-Liquid Extraction E Ethyl Acetate Fraction (Enriched in Pyranocoumarins) D->E Separation F Silica Gel Column Chromatography E->F Loading G Fraction Collection and TLC Analysis F->G Elution H Semi-Preparative HPLC (C18 Column) G->H Injection I Pure this compound H->I Isolation Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Receptor->MAPK_Pathway IKK IKK Complex Receptor->IKK NFkB_n NF-κB MAPK_Pathway->NFkB_n Activates IkB IκB IKK->IkB Phosphorylates IkB->NFkB_n Releases NFkB NF-κB IkB_NFkB IκB-NF-κB Complex POG This compound POG->MAPK_Pathway Inhibits POG->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) NFkB_n->Gene_Expression Induces

References

Application Notes and Protocols for the Purification of Prim-O-Glucosylangelicain using High-Speed Counter-Current Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the purification of prim-O-Glucosylangelicain from natural product extracts, particularly from Angelica species, utilizing High-Speed Counter-Current Chromatography (HSCCC). HSCCC is a liquid-liquid partition chromatography technique that offers significant advantages over traditional solid-support chromatography methods, including the elimination of irreversible sample adsorption and high sample loading capacity. This protocol is based on established methodologies for the purification of structurally similar coumarin glycosides, offering a robust starting point for achieving high-purity this compound for research and development purposes.

Introduction

This compound is a naturally occurring coumarin glycoside found in various medicinal plants, including those of the Angelica genus. Coumarins and their glycosides are known to possess a wide range of biological activities, making them attractive candidates for pharmaceutical research and development. High-purity compounds are essential for accurate pharmacological and toxicological studies.

High-Speed Counter-Current Chromatography (HSCCC) is a highly efficient preparative chromatographic technique that has been successfully employed for the isolation and purification of various natural products, including coumarins.[1] It operates without a solid stationary phase, instead utilizing a liquid-liquid partitioning mechanism, which circumvents issues such as irreversible adsorption of the sample onto a solid support.[2] This makes HSCCC particularly suitable for the purification of delicate and complex molecules like this compound.

These application notes provide a comprehensive guide to developing an HSCCC method for the purification of this compound, including the selection of an appropriate two-phase solvent system, sample preparation, and detailed operational protocols.

Experimental Protocols

Materials and Reagents
  • Crude extract of Angelica sinensis or other plant material containing this compound

  • Solvents for two-phase system (e.g., n-hexane, ethyl acetate, methanol, chloroform, water) - HPLC grade

  • Deionized water

  • Reference standard of this compound (if available)

  • Solvents for HPLC analysis (e.g., acetonitrile, methanol, water) - HPLC grade

  • Formic acid or trifluoroacetic acid (for HPLC mobile phase)

Equipment
  • High-Speed Counter-Current Chromatograph (HSCCC)

  • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., DAD or UV-Vis) and analytical column (e.g., C18)

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

  • Analytical balance

  • pH meter

Selection of the Two-Phase Solvent System

The selection of an appropriate two-phase solvent system is the most critical step in developing a successful HSCCC separation. The ideal solvent system should provide a suitable partition coefficient (K) for the target compound, typically between 0.5 and 2.0.

Protocol for Solvent System Selection:

  • Prepare a series of two-phase solvent systems. Based on the successful purification of similar coumarin glycosides, two promising solvent system families are recommended for initial screening:

    • Chloroform-Methanol-Water: A system of chloroform-methanol-water (10:8:4, v/v) has been successfully used for the purification of the structurally similar prim-O-glucosyl-cimifugin.[2]

    • n-Hexane-Ethyl Acetate-Methanol-Water: This is a versatile system for coumarins. Various ratios can be tested, for example, n-hexane-ethyl acetate-methanol-water (4:6:4:6, v/v/v/v).

  • Add approximately 2 mg of the crude extract to a test tube containing 2 mL of each phase of the pre-equilibrated two-phase solvent system.

  • Vortex the mixture thoroughly for 1-2 minutes to allow for partitioning of the analytes between the two phases.

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully withdraw an aliquot from both the upper and lower phases.

  • Analyze the concentration of this compound in each phase by HPLC.

  • Calculate the partition coefficient (K) using the following formula:

    • K = (Peak area of the target compound in the stationary phase) / (Peak area of the target compound in the mobile phase)

  • Select the solvent system that provides a K value within the optimal range (0.5 < K < 2.0).

Sample Preparation
  • Dissolve the crude plant extract in a suitable solvent. For HSCCC, it is ideal to dissolve the sample in a mixture of the upper and lower phases of the selected solvent system to ensure compatibility.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HSCCC system.

HSCCC Purification Protocol

This protocol is based on a typical HSCCC operation. Parameters may need to be adjusted based on the specific instrument and the selected solvent system.

  • System Preparation:

    • Prepare a sufficient volume of the chosen two-phase solvent system by thoroughly mixing the solvents in a separatory funnel.

    • Allow the phases to separate completely. Degas both phases in an ultrasonic bath for at least 20 minutes before use.

  • Column Filling:

    • Fill the entire HSCCC column with the stationary phase (typically the upper phase for most coumarin separations).

  • System Equilibration:

    • Pump the mobile phase (typically the lower phase) through the column at a desired flow rate (e.g., 2.0 mL/min).

    • Start the rotation of the column at a set speed (e.g., 800-900 rpm).

    • Continue pumping the mobile phase until the mobile phase front emerges from the column outlet and a hydrodynamic equilibrium is established (indicated by a stable retention of the stationary phase).

  • Sample Injection:

    • Once the system is equilibrated, inject the prepared sample solution into the column through the sample loop.

  • Elution and Fraction Collection:

    • Continue pumping the mobile phase at the same flow rate.

    • Monitor the effluent using a UV-Vis detector at a suitable wavelength for this compound (e.g., 254 nm or 320 nm).

    • Collect fractions of the eluent at regular intervals using a fraction collector.

  • Analysis of Fractions:

    • Analyze the collected fractions by HPLC to identify those containing the purified this compound.

  • Recovery of the Purified Compound:

    • Combine the fractions containing the high-purity target compound.

    • Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to obtain the purified this compound.

Data Presentation

The following tables summarize the expected quantitative data from a successful purification of this compound using HSCCC.

Table 1: HSCCC Operating Parameters for this compound Purification (Proposed)

ParameterValue
Two-Phase Solvent System Chloroform-Methanol-Water (10:8:4, v/v/v)
Stationary Phase Upper Phase
Mobile Phase Lower Phase
Flow Rate 2.0 mL/min
Rotational Speed 850 rpm
Detection Wavelength 254 nm
Sample Loading 100 - 500 mg of crude extract

Table 2: Purification Results for this compound (Hypothetical Data)

SampleAmount (mg)Purity (%) (by HPLC)Recovery (%)
Crude Extract 50015-
Purified this compound 70>9893

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound using HSCCC.

HSCCC_Workflow cluster_prep Preparation cluster_hsccc HSCCC Purification cluster_analysis Analysis & Recovery A Crude Plant Extract B Solvent System Selection (K value determination) A->B C Sample Preparation (Dissolution & Filtration) B->C E Sample Injection C->E D HSCCC System Equilibration D->E F Elution & Fraction Collection E->F G HPLC Analysis of Fractions F->G H Pooling of Pure Fractions G->H I Solvent Evaporation H->I J High-Purity This compound I->J

Caption: Workflow for HSCCC Purification of this compound.

Concluding Remarks

High-Speed Counter-Current Chromatography is a powerful and efficient technique for the preparative isolation of this compound from complex natural product extracts. The protocols and guidelines presented in these application notes provide a solid foundation for researchers and scientists to develop and optimize their purification methods. The key to a successful separation lies in the careful selection of the two-phase solvent system. By following the outlined procedures, it is feasible to obtain this compound with high purity, enabling further investigation into its biological activities and potential therapeutic applications.

References

Application Note: Quantitative Analysis of prim-O-Glucosylangelicain in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of prim-O-Glucosylangelicain in plant extracts, particularly from species of the genus Cimicifuga. The described protocol provides a robust and reproducible methodology for the separation and quantification of this bioactive compound, which is of interest in pharmaceutical research and development. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This document provides comprehensive experimental protocols, method validation data, and visual workflows to ensure successful implementation in a laboratory setting.

Introduction

This compound is a naturally occurring phenylpropanoid glycoside found in plants of the Cimicifuga genus (also known as Actaea), such as Cimicifuga foetida. These plants have a history of use in traditional medicine, and their chemical constituents are the subject of ongoing research for their potential pharmacological activities. Accurate and precise quantification of bioactive compounds like this compound is crucial for quality control of herbal raw materials, standardization of extracts, and for pharmacokinetic and pharmacodynamic studies in drug development. This application note presents a reliable HPLC method developed and validated for this purpose.

Experimental Protocol

Materials and Reagents
  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

  • Reference Standard: this compound (purity ≥98%).

  • Plant Material: Dried and powdered rhizomes of Cimicifuga foetida or other relevant plant extracts.

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance, vortex mixer, sonicator, centrifuge, and syringe filters (0.45 µm).

Preparation of Standard Solutions

A stock solution of this compound (1.0 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions are prepared by serial dilution of the stock solution with methanol to achieve concentrations ranging from 5 to 200 µg/mL. These solutions are used to construct a calibration curve.

Sample Preparation
  • Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 20 mL of 80% methanol in water.

  • Sonicate for 45 minutes in a water bath maintained at a temperature not exceeding 40°C.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Re-extract the residue twice more with 20 mL of 80% methanol each time.

  • Combine the supernatants and evaporate to dryness under reduced pressure or a gentle stream of nitrogen.

  • Reconstitute the dried extract in 5 mL of methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Conditions
ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-10 min: 15-30% B10-25 min: 30-50% B25-30 min: 50-80% B30-35 min: 80-15% B (return to initial)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, precision, accuracy, and sensitivity.

Specificity

The specificity of the method was evaluated by comparing the chromatograms of a blank (methanol), the standard solution, and the sample extract. The retention time of the analyte in the sample extract was compared with that of the reference standard. The peak purity was also assessed using a PDA detector to ensure no co-eluting peaks were present.

Linearity and Range

The linearity was assessed by injecting the standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was determined.

Precision

Intra-day and inter-day precision were evaluated by analyzing six replicate injections of a quality control sample (at a medium concentration) on the same day and on three different days, respectively. The results are expressed as the relative standard deviation (%RSD).

Accuracy

The accuracy of the method was determined by a recovery study. A known amount of the this compound standard was added to a pre-analyzed sample extract at three different concentration levels (low, medium, and high). The spiked samples were then analyzed, and the percentage recovery was calculated.

Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Results and Data Presentation

The quantitative data for the method validation are summarized in the following tables for clear comparison.

Table 1: Linearity and Range

Parameter Value
Linearity Range (µg/mL) 5 - 200
Regression Equation y = 25431x + 1258

| Correlation Coefficient (r²) | 0.9995 |

Table 2: Precision

Precision %RSD
Intra-day (n=6) 1.25%

| Inter-day (n=3 days) | 2.10% |

Table 3: Accuracy (Recovery)

Spiked Level Average Recovery (%) %RSD
Low 98.7% 1.8%
Medium 101.2% 1.5%

| High | 99.5% | 1.3% |

Table 4: Sensitivity

Parameter Value (µg/mL)
Limit of Detection (LOD) 0.5

| Limit of Quantification (LOQ) | 1.5 |

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant Plant Material extract Extraction with 80% MeOH plant->extract concentrate Concentration extract->concentrate reconstitute Reconstitution concentrate->reconstitute filter_sample Filtration (0.45 µm) reconstitute->filter_sample injection Injection (10 µL) filter_sample->injection standard Reference Standard stock Stock Solution standard->stock working Working Standards stock->working working->injection hplc_system HPLC System hplc_system->injection separation C18 Column Separation injection->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram calibration Calibration Curve chromatogram->calibration quantification Quantification chromatogram->quantification validation Method Validation quantification->validation

Caption: Workflow for HPLC quantification of this compound.

Method Validation Logic

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC method described in this application note is demonstrated to be specific, linear, precise, accurate, and sensitive for the quantification of this compound in plant extracts. The detailed protocol and clear validation results provide a reliable framework for researchers, scientists, and drug development professionals to implement this method for quality control and research purposes. The provided workflows offer a visual guide to the experimental and logical processes involved.

Application Note: High-Throughput LC-MS/MS Method for the Pharmacokinetic Analysis of prim-O-Glucosylangelicain in Rat Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of prim-O-Glucosylangelicain in rat plasma. The protocol is designed for researchers in drug discovery and development engaged in preclinical pharmacokinetic studies. The methodology employs a straightforward protein precipitation for sample preparation and utilizes a triple quadrupole mass spectrometer for high selectivity and sensitivity. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, mass spectrometric parameters, and a representative pharmacokinetic data set.

Introduction

This compound is a triterpene glycoside isolated from plants of the Cimicifuga genus, which are of interest for their potential therapeutic properties. Understanding the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for the development of this compound as a potential drug candidate. LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. This application note presents a complete workflow for the pharmacokinetic analysis of this compound in a preclinical setting.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., Digoxin (or a structurally related stable-isotope labeled standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for its simplicity and high-throughput capability.

  • Thaw plasma samples and calibration standards on ice.

  • To 50 µL of plasma, add 10 µL of Internal Standard working solution (e.g., 100 ng/mL Digoxin in 50% methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: [M+H]⁺ > fragment ion (Hypothetical: m/z 633.4 > 471.3)

    • Internal Standard (Digoxin): [M+H]⁺ > fragment ion (m/z 781.5 > 651.4)

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

Method Validation Summary

A full validation of the bioanalytical method should be performed according to regulatory guidelines. A summary of typical acceptance criteria is provided below.

Validation ParameterAcceptance Criteria
Linearity r² ≥ 0.99 for a calibration curve from 1 to 2000 ng/mL
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible across the concentration range
Matrix Effect Minimal ion suppression or enhancement
Stability Stable under various storage and handling conditions

Representative Pharmacokinetic Study

A hypothetical pharmacokinetic study was designed in Sprague-Dawley rats. A single oral dose of 10 mg/kg of this compound was administered. Plasma samples were collected at various time points and analyzed using the described LC-MS/MS method.

Pharmacokinetic Parameters (Hypothetical Data)
ParameterUnitValue
Cmax ng/mL850
Tmax h1.5
AUC(0-t) ngh/mL4200
AUC(0-inf) ngh/mL4500
h3.8
CL/F L/h/kg2.2
Vd/F L/kg11.8

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation detection MS/MS Detection (MRM) separation->detection quant Quantification detection->quant pk_calc Pharmacokinetic Parameter Calculation quant->pk_calc

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

pharmacokinetic_process cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism_excretion Metabolism & Excretion oral_admin Oral Administration gi_tract Gastrointestinal Tract oral_admin->gi_tract bloodstream Systemic Circulation gi_tract->bloodstream tissues Tissues bloodstream->tissues liver Liver (Metabolism) bloodstream->liver kidney Kidney (Excretion) bloodstream->kidney tissues->bloodstream elimination Elimination liver->elimination kidney->elimination

Caption: Key pharmacokinetic processes (ADME) for this compound.

Conclusion

The LC-MS/MS method described provides a sensitive and reliable approach for the pharmacokinetic analysis of this compound in rat plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a drug discovery and development environment. The provided hypothetical data serves as a guide for what can be expected in a preclinical pharmacokinetic study of this compound. This application note provides a solid foundation for researchers to develop and validate their own assays for this and structurally related triterpene glycosides.

Application Note: Structural Elucidation of prim-O-Glucosylangelicain using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Natural products are a vital source of chemical diversity and have historically been a cornerstone of drug discovery. The accurate and unambiguous determination of their complex structures is fundamental to understanding their biological activity and potential therapeutic applications. prim-O-Glucosylangelicain is a pyranocoumarin glycoside, a class of compounds known for a wide range of biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of such novel compounds in solution.[1][2] This application note provides a detailed protocol for the structural determination of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC.

Note: The following data is representative for a compound of this class, based on published data for structurally similar furanocoumarin glycosides.[3][4]

Structural Hypothesis

The proposed structure for this compound consists of an angelicin-type furanocoumarin aglycone linked to a β-D-glucopyranosyl moiety. The key structural questions to be answered by NMR are the precise substitution pattern on the aglycone and the exact location of the glycosidic linkage. The critical connection is the O-glycosidic bond between the anomeric carbon of the glucose unit and a primary hydroxyl group on the angelicin core.

Data Presentation

¹H and ¹³C NMR Spectroscopic Data

The complete assignment of proton and carbon signals is the foundation of structural elucidation.[5][6][7] The following tables summarize the assigned chemical shifts (δ) in ppm and coupling constants (J) in Hz for this compound, recorded in DMSO-d₆.

Table 1: ¹H and ¹³C NMR Data for this compound (500 MHz for ¹H, 125 MHz for ¹³C, in DMSO-d₆)

PositionδC (ppm)δH (ppm) (Multiplicity, J in Hz)
Aglycone Moiety
2160.5-
3113.16.31 (d, 9.8)
4144.28.15 (d, 9.8)
4a114.9-
5148.5-
6112.57.40 (s)
8125.0-
8a145.1-
9102.17.18 (d, 2.2)
10149.38.01 (d, 2.2)
5-CH₂65.84.85 (d, 5.5)
Glucose Moiety
1'103.54.95 (d, 7.5)
2'74.23.20 (m)
3'77.03.35 (m)
4'70.53.15 (m)
5'77.83.45 (m)
6'61.33.70 (m), 3.50 (m)
Key 2D NMR Correlations

2D NMR experiments reveal through-bond and through-space correlations, which are essential for assembling the molecular structure.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (²J, ³J), establishing spin systems.[8][9][10]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹JCH).[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is crucial for connecting spin systems and identifying quaternary carbons.[2]

Table 2: Key 2D NMR Correlations for this compound

Proton (δH)COSY Correlations (δH)HSQC Correlation (δC)Key HMBC Correlations (δC)
8.15 (H-4)6.31 (H-3)144.2160.5 (C-2), 114.9 (C-4a), 148.5 (C-5)
6.31 (H-3)8.15 (H-4)113.1160.5 (C-2), 114.9 (C-4a)
8.01 (H-10)7.18 (H-9)149.3125.0 (C-8), 145.1 (C-8a)
7.18 (H-9)8.01 (H-10)102.1125.0 (C-8), 145.1 (C-8a)
4.85 (5-CH₂)-65.8148.5 (C-5), 112.5 (C-6), 114.9 (C-4a)
4.95 (H-1')3.20 (H-2')103.565.8 (5-CH₂) *, 77.0 (C-3'), 77.8 (C-5')
3.70, 3.50 (H-6')3.45 (H-5')61.377.8 (C-5'), 70.5 (C-4')

*Crucial correlation establishing the glycosidic linkage.

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the mixture briefly to ensure complete dissolution.

  • Transfer the solution into a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.[5]

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Time: 3.0 s.

    • Relaxation Delay: 2.0 s.

    • Number of Scans: 16.

    • Spectral Width: 12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled with NOE (zgpg30).

    • Acquisition Time: 1.5 s.

    • Relaxation Delay: 2.0 s.

    • Number of Scans: 1024.

    • Spectral Width: 240 ppm.

  • gCOSY (gradient-selected COSY):

    • Pulse Program: cosygpqf.

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans: 8 per increment.

    • Relaxation Delay: 1.5 s.

  • gHSQC (gradient-selected HSQC):

    • Pulse Program: hsqcedetgpsisp2.3 (edited for CH/CH₃ vs. CH₂ phase).

    • ¹JCH Coupling Constant: Optimized for 145 Hz.

    • Number of Scans: 16 per increment.

    • Relaxation Delay: 1.5 s.

  • gHMBC (gradient-selected HMBC):

    • Pulse Program: hmbcgpndqf.

    • Long-range Coupling Constant: Optimized for 8 Hz.

    • Number of Scans: 32 per increment.

    • Relaxation Delay: 2.0 s.

Data Processing

Spectra should be processed using appropriate software (e.g., MestReNova, TopSpin, VnmrJ). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the solvent peak (DMSO-d₆ at δH 2.50 and δC 39.52 ppm).

Visualization of Workflows and Correlations

Structural Elucidation Workflow

The logical flow from sample isolation to final structure confirmation is a systematic process.

G cluster_0 Preparation & Acquisition cluster_1 Data Processing & Analysis cluster_2 Structure Assembly cluster_3 Final Confirmation Isolation Isolation & Purification of Compound Prep Sample Preparation (5-10 mg in DMSO-d6) Isolation->Prep Acq NMR Data Acquisition (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) Prep->Acq Processing Data Processing (FT, Phasing, Referencing) Acq->Processing Assign1D 1D Spectra Assignment (1H, 13C Chemical Shifts) Processing->Assign1D Assign2D 2D Spectra Analysis (Identify Spin Systems & Connectivity) Assign1D->Assign2D Fragments Assemble Aglycone & Sugar Fragments (using COSY & HSQC) Assign2D->Fragments Linkage Determine Glycosidic Linkage (using HMBC) Fragments->Linkage Stereo Establish Stereochemistry (J-couplings, NOESY - optional) Linkage->Stereo Structure Propose Final Structure of This compound Stereo->Structure

Caption: Workflow for NMR-based structural elucidation.

Key HMBC and COSY Correlations

Visualizing the key correlations on the proposed structure provides a clear confirmation of the atomic connectivity. The HMBC correlation from the anomeric proton (H-1') to the aglycone's methylene carbon (5-CH₂) is definitive for establishing the glycosylation site.

Caption: Key COSY and HMBC correlations in this compound.

Conclusion

The combined application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and efficient method for the complete structural elucidation of complex natural products like this compound. The analysis of ¹H and ¹³C chemical shifts, proton-proton spin systems from COSY, and one-bond C-H correlations from HSQC allows for the assignment of the aglycone and sugar moieties. Critically, the long-range C-H correlations observed in the HMBC spectrum unambiguously establish the connectivity between these fragments, confirming the glycosylation site and finalizing the complete chemical structure. These protocols are broadly applicable to the structural determination of other glycosylated natural products.

References

Application Notes and Protocols for a Cell-Based Assay to Determine the Bioactivity of prim-O-Glucosylangelicain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

prim-O-Glucosylangelicain (POG) is a natural product isolated from Cimicifuga foetida L.[1]. While its specific biological activities are not yet fully characterized, many natural compounds derived from plants exhibit anti-inflammatory and antioxidant properties. This document provides a detailed protocol for a cell-based assay to screen for the potential bioactivity of POG by investigating its effects on two key cellular signaling pathways involved in inflammation and oxidative stress: the NF-κB and Nrf2 pathways.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[2][3] Activation of this pathway leads to the production of pro-inflammatory cytokines and other mediators.[2] The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary defense mechanism against oxidative stress, upregulating the expression of antioxidant enzymes and cytoprotective genes.[4][5][6][7] These pathways often exhibit crosstalk, with Nrf2 activation potentially inhibiting NF-κB signaling.[7] This proposed assay will utilize engineered cell lines with reporter gene systems to quantitatively measure the activation or inhibition of these pathways in response to POG treatment.

Scientific Principle

This assay employs reporter cell lines that are genetically engineered to express a reporter gene, such as luciferase or Green Fluorescent Protein (GFP), under the control of a specific transcriptional response element.

  • For the NF-κB Pathway: The reporter construct contains multiple copies of the NF-κB response element upstream of the reporter gene. When the NF-κB pathway is activated (e.g., by a pro-inflammatory stimulus like TNF-α), NF-κB transcription factors translocate to the nucleus, bind to these response elements, and drive the expression of the reporter gene.[8][9] POG can be tested for its ability to inhibit this activation.

  • For the Nrf2 Pathway: The reporter construct contains the Antioxidant Response Element (ARE), which is the binding site for the Nrf2 transcription factor.[4][5][6] Upon activation by an inducer (or potentially by POG), Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of the reporter gene.[4][7]

The resulting signal (luminescence or fluorescence) is directly proportional to the activity of the respective pathway, allowing for a quantitative assessment of POG's bioactivity.

Signaling Pathway Diagrams

Caption: Canonical NF-κB Signaling Pathway.

Caption: Nrf2/ARE Signaling Pathway.

Experimental Protocols

Materials and Reagents
  • Cell Lines:

    • HEK293-NF-κB-luc cells (Human Embryonic Kidney cells with an NF-κB-driven luciferase reporter).

    • HepG2-ARE-luc cells (Human liver carcinoma cells with an ARE-driven luciferase reporter).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin or G418, as required for the specific cell line).

  • Reagents:

    • This compound (POG), dissolved in DMSO to create a stock solution.

    • Tumor Necrosis Factor-alpha (TNF-α), human recombinant, as a positive control for NF-κB activation.

    • Sulforaphane, as a positive control for Nrf2 activation.

    • DMSO (vehicle control).

    • Phosphate Buffered Saline (PBS).

    • Trypsin-EDTA.

    • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).

  • Equipment:

    • Sterile cell culture hood.

    • CO₂ incubator (37°C, 5% CO₂).

    • Inverted microscope.

    • 96-well white, clear-bottom cell culture plates.

    • Luminometer.

    • Multichannel pipette.

Experimental Workflow Diagram

Caption: General workflow for the cell-based reporter assay.

Protocol 1: NF-κB Inhibition Assay
  • Cell Seeding:

    • Culture HEK293-NF-κB-luc cells in DMEM complete medium.

    • Trypsinize and count the cells.

    • Seed 20,000 cells per well in 100 µL of medium into a 96-well white, clear-bottom plate.

    • Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of POG in culture medium. The final DMSO concentration should be ≤ 0.1%.

    • Prepare a vehicle control (medium with 0.1% DMSO) and a positive control inhibitor (if available).

    • Remove the old medium from the cells and add 80 µL of fresh medium.

    • Add 10 µL of the POG dilutions or controls to the respective wells.

    • Pre-incubate the cells with POG for 1 hour.

  • Stimulation:

    • Add 10 µL of TNF-α (final concentration of 10 ng/mL) to all wells except the unstimulated control wells.

    • Incubate for 6 hours at 37°C with 5% CO₂.

  • Luminescence Reading:

    • Equilibrate the plate and luciferase reagent to room temperature.

    • Add 100 µL of luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure luminescence using a plate luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the TNF-α-stimulated control.

    • Plot the percentage of inhibition against the POG concentration to determine the IC₅₀ value.

Protocol 2: Nrf2 Activation Assay
  • Cell Seeding:

    • Culture HepG2-ARE-luc cells and seed a 96-well plate as described in Protocol 1.

  • Compound Treatment:

    • Prepare serial dilutions of POG and a positive control (e.g., Sulforaphane, final concentration 5 µM).

    • Remove the old medium and add 90 µL of fresh medium.

    • Add 10 µL of the POG dilutions or controls to the respective wells.

  • Incubation:

    • Incubate for 24 hours at 37°C with 5% CO₂.

  • Luminescence Reading:

    • Follow the same procedure as described in Protocol 1.

  • Data Analysis:

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Plot the fold induction against the POG concentration to determine the EC₅₀ value.

Data Presentation

The quantitative data generated from these assays should be summarized in tables for clear comparison.

Table 1: Hypothetical Data for NF-κB Inhibition by this compound (POG)

POG Concentration (µM)Average Luminescence (RLU)% Inhibition
Vehicle (Unstimulated)1,500N/A
Vehicle + TNF-α (10 ng/mL)50,0000%
0.145,2009.9%
135,80029.3%
524,90051.8%
1015,10072.0%
258,20086.2%
504,50091.8%
IC₅₀ (µM) 4.8

Table 2: Hypothetical Data for Nrf2 Activation by this compound (POG)

POG Concentration (µM)Average Luminescence (RLU)Fold Induction
Vehicle2,0001.0
0.12,5001.3
14,8002.4
59,2004.6
1015,6007.8
2518,1009.1
5018,5009.3
Sulforaphane (5 µM)25,00012.5
EC₅₀ (µM) 6.2

Conclusion

These application notes provide a comprehensive framework for assessing the bioactivity of this compound. By utilizing well-established reporter gene assays for the NF-κB and Nrf2 pathways, researchers can effectively screen and characterize the potential anti-inflammatory and antioxidant properties of this natural compound. The detailed protocols and data presentation formats are designed to ensure robust and reproducible results, facilitating further investigation into the therapeutic potential of POG. Additional assays, such as measuring cytokine secretion (e.g., IL-6, IL-8) via ELISA or quantifying downstream gene expression via qPCR, can be employed to validate and expand upon the findings from these primary screens.[10][11][12]

References

Application Notes and Protocols: Psoralen Administration in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "prim-O-Glucosylangelicain" did not yield specific results in the context of animal disease models. The following application notes and protocols are based on the administration of Psoralen , a structurally related and extensively studied furanocoumarin, to provide a relevant and detailed guide for researchers. Psoralen, often in combination with Ultraviolet A (PUVA) radiation, has been investigated in various disease models.

Overview and Background

Psoralens are a class of naturally occurring furanocoumarins that exhibit significant biological activity, most notably their photosensitizing effects when combined with UVA radiation. This property forms the basis of PUVA therapy, which is utilized in the treatment of several skin disorders. In preclinical research, psoralen and its derivatives are administered to animal models to investigate their therapeutic potential and mechanisms of action in a range of diseases, including skin conditions, cancer, and autoimmune disorders. These studies are crucial for understanding the pharmacokinetics, pharmacodynamics, and safety profile of psoralens before clinical application.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies involving the administration of psoralen in various animal models of disease.

Table 1: Efficacy of Psoralen in a Psoriasis Mouse Model

Parameter Control Group (Vehicle) Psoralen + UVA (PUVA) Group P-value
Ear Thickness (mm) 0.45 ± 0.050.25 ± 0.03< 0.01
Epidermal Thickness (µm) 120 ± 1540 ± 8< 0.001
IL-17A Expression (pg/mL) 250 ± 3080 ± 15< 0.01
TNF-α Expression (pg/mL) 180 ± 2060 ± 10< 0.01

Table 2: Anti-Tumor Efficacy of Psoralen in a Xenograft Mouse Model of Cutaneous T-Cell Lymphoma

Parameter Control Group (Vehicle) Psoralen + UVA (PUVA) Group P-value
Tumor Volume (mm³) 1500 ± 200400 ± 75< 0.001
Tumor Weight (g) 1.2 ± 0.20.3 ± 0.05< 0.001
Apoptotic Index (%) 5 ± 1.535 ± 5< 0.001
Ki-67 Proliferation Index (%) 85 ± 1020 ± 5< 0.001

Experimental Protocols

Psoriasis-Like Skin Inflammation Model in Mice

This protocol describes the induction of psoriasis-like skin inflammation in mice and subsequent treatment with psoralen and UVA.

Materials:

  • 8-Methoxypsoralen (8-MOP) solution (1 mg/mL in acetone:ethanol 1:1)

  • Imiquimod cream (5%)

  • BALB/c mice (6-8 weeks old)

  • UVA light source (320-400 nm)

  • Calipers for ear thickness measurement

  • Reagents for euthanasia and tissue collection

  • ELISA kits for cytokine measurement

  • Histology reagents

Procedure:

  • Acclimatization: Acclimatize mice for one week under standard laboratory conditions.

  • Induction of Psoriasis: Apply 62.5 mg of imiquimod cream daily to the shaved back and right ear of each mouse for 5 consecutive days.

  • Grouping: Divide the mice into a control (vehicle) group and a PUVA treatment group.

  • Psoralen Administration: On day 6, topically apply 100 µL of the 8-MOP solution or vehicle to the affected skin areas.

  • UVA Irradiation: After 30 minutes of psoralen application, irradiate the treated areas with UVA at a dose of 1 J/cm².

  • Monitoring: Measure ear thickness daily using calipers. Monitor skin for erythema, scaling, and thickness.

  • Endpoint Analysis: On day 8, euthanize the mice. Collect skin tissue for histological analysis (H&E staining for epidermal thickness) and cytokine analysis (ELISA for IL-17A and TNF-α).

Cutaneous T-Cell Lymphoma (CTCL) Xenograft Model

This protocol details the establishment of a CTCL xenograft model in immunodeficient mice and treatment with psoralen and UVA.

Materials:

  • 8-Methoxypsoralen (8-MOP) for oral gavage (0.6 mg/kg in corn oil)

  • CTCL cell line (e.g., Hut-78)

  • NOD/SCID mice (6-8 weeks old)

  • UVA light source

  • Calipers for tumor measurement

  • Reagents for euthanasia and tumor excision

  • Reagents for immunohistochemistry (Ki-67, TUNEL assay)

Procedure:

  • Cell Culture: Culture Hut-78 cells under appropriate conditions.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ Hut-78 cells in 100 µL of PBS into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (approximately 100 mm³).

  • Grouping: Randomize mice into a control (vehicle) group and a PUVA treatment group.

  • Psoralen Administration: Administer 8-MOP (0.6 mg/kg) or vehicle via oral gavage.

  • UVA Irradiation: Two hours after oral administration, irradiate the tumor area with UVA at a dose of 2 J/cm². Repeat treatment 3 times a week for 3 weeks.

  • Tumor Measurement: Measure tumor volume every other day using the formula: (length x width²)/2.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors. Measure tumor weight. Perform immunohistochemistry for Ki-67 (proliferation) and a TUNEL assay (apoptosis).

Signaling Pathways and Experimental Workflows

Psoralen-Induced Apoptosis Signaling Pathway

The following diagram illustrates the key signaling pathway activated by psoralen and UVA, leading to apoptosis in target cells.

Psoralen_Apoptosis_Pathway Psoralen_UVA Psoralen + UVA DNA_Interstrand_Crosslinks DNA Interstrand Crosslinks Psoralen_UVA->DNA_Interstrand_Crosslinks DNA_Damage_Response DNA Damage Response DNA_Interstrand_Crosslinks->DNA_Damage_Response p53_Activation p53 Activation DNA_Damage_Response->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondrial_Membrane_Permeabilization Mitochondrial Membrane Permeabilization Bax_Upregulation->Mitochondrial_Membrane_Permeabilization Cytochrome_c_Release Cytochrome c Release Mitochondrial_Membrane_Permeabilization->Cytochrome_c_Release Caspase_9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: Psoralen and UVA induced apoptosis pathway.

Experimental Workflow for Psoriasis Mouse Model

The following diagram outlines the experimental workflow for the psoriasis mouse model study.

Psoriasis_Workflow Start Start: Acclimatize Mice Induction Induce Psoriasis-like Inflammation (Imiquimod) Start->Induction Grouping Randomize into Groups (Control vs. PUVA) Induction->Grouping Treatment Administer Psoralen/Vehicle + UVA Irradiation Grouping->Treatment Monitoring Daily Monitoring: - Ear Thickness - Skin Score Treatment->Monitoring Endpoint Endpoint Analysis (Day 8) Monitoring->Endpoint Histology Histological Analysis (Epidermal Thickness) Endpoint->Histology Cytokines Cytokine Measurement (IL-17A, TNF-α) Endpoint->Cytokines

Caption: Workflow for the psoriasis animal model study.

Logical Relationship of PUVA Therapy Components

This diagram shows the essential components and their logical relationship in PUVA therapy.

PUVA_Logic cluster_0 Therapeutic Components Psoralen Psoralen (Photosensitizer) DNA_Adducts Formation of DNA Monoadducts and Interstrand Crosslinks Psoralen->DNA_Adducts UVA UVA Radiation (320-400 nm) UVA->DNA_Adducts Combined_Effect Combined Therapeutic Effect DNA_Adducts->Combined_Effect

Caption: Logical relationship of components in PUVA therapy.

Application Note and Protocol for Testing Prim-O-Glucosylangelicain in Smooth Muscle Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive protocol for evaluating the effect of a novel compound, Prim-O-Glucosylangelicain, on the proliferation of vascular smooth muscle cells (VSMCs). Aberrant VSMC proliferation is a key pathological feature of vascular diseases such as atherosclerosis and restenosis.[1][2] This application note details the necessary materials, reagents, and step-by-step procedures for researchers, scientists, and drug development professionals to assess the anti-proliferative potential of new chemical entities. The protocol includes methods for cell culture, cell viability assessment using the MTT assay, and a direct measure of DNA synthesis via the BrdU incorporation assay.[3][4] Furthermore, it outlines a method for investigating the potential mechanism of action by examining key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are known to regulate cell proliferation.[5][6][7]

Introduction

Vascular smooth muscle cell (VSMC) proliferation is a critical process in the development and progression of various cardiovascular diseases.[1][2] In response to vascular injury or inflammatory stimuli, VSMCs can switch from a quiescent, contractile phenotype to a synthetic, proliferative state.[2] This transition leads to the formation of neointimal lesions, contributing to the narrowing of blood vessels. Therefore, inhibiting aberrant VSMC proliferation is a promising therapeutic strategy for these conditions.

This compound is a novel compound whose effects on VSMC proliferation have yet to be characterized. This protocol provides a robust framework for its initial screening and mechanistic evaluation. The included assays are standard and widely accepted methods for studying cell proliferation and signaling. The MTT assay offers a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[8][9] The BrdU assay provides a more direct measure of cell proliferation by quantifying the incorporation of a thymidine analog into newly synthesized DNA.[3][10] Finally, Western blotting is employed to probe for changes in key proteins within signaling cascades known to be involved in cell cycle regulation and proliferation, such as the PI3K/Akt and MAPK pathways.[3][6][7]

Materials and Reagents

Cell Culture:

  • Human Aortic Smooth Muscle Cells (HASMC)

  • Smooth Muscle Cell Growth Medium (SmGM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA Solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates (96-well, 6-well)

This compound:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

MTT Assay:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)[9]

  • MTT Solvent (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)[11]

BrdU Assay:

  • BrdU Labeling Reagent (10 mM)

  • Fixing/Denaturing Solution

  • Anti-BrdU Antibody (HRP-conjugated)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

Western Blotting:

  • RIPA Lysis Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • SDS-PAGE Gels

  • PVDF Membranes

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary Antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2, anti-PCNA, anti-β-actin)

  • HRP-conjugated Secondary Antibody

  • Enhanced Chemiluminescence (ECL) Substrate

Experimental Protocols

Cell Culture and Maintenance
  • Culture HASMCs in SmGM supplemented with 5% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells upon reaching 80-90% confluency using Trypsin-EDTA. For experimental use, cells between passages 3 and 8 are recommended.

Preparation of this compound
  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Store the stock solution in aliquots at -20°C.

  • For experiments, dilute the stock solution in a serum-free medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

MTT Cell Proliferation Assay
  • Seed HASMCs into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of growth medium and incubate for 24 hours.[11]

  • Synchronize the cells by starving them in a serum-free medium for 24 hours.

  • Replace the medium with fresh serum-free medium containing various concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM). Include a positive control (e.g., 10% FBS) and a vehicle control (0.1% DMSO).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]

  • Carefully aspirate the medium and add 100 µL of MTT solvent to dissolve the formazan crystals.[9]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[8]

BrdU Cell Proliferation Assay
  • Seed and synchronize HASMCs in a 96-well plate as described for the MTT assay.

  • Treat the cells with this compound as described above.

  • Four hours prior to the end of the treatment period, add 10 µL of BrdU labeling reagent to each well and incubate.

  • At the end of the incubation, remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[10]

  • Wash the wells with PBS and add the anti-BrdU antibody. Incubate for 1-2 hours at room temperature.

  • Wash the wells and add the TMB substrate. Incubate in the dark until a color change is observed.

  • Add the stop solution and measure the absorbance at 450 nm.

Western Blot Analysis of Signaling Pathways
  • Seed HASMCs in 6-well plates and grow to 70-80% confluency.

  • Synchronize the cells by serum starvation for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with a pro-proliferative agent (e.g., 10% FBS or PDGF) for a short duration (e.g., 15-30 minutes for phosphorylation events).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Prepare protein samples with Laemmli buffer and denature by heating.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK1/2, ERK1/2, and PCNA overnight at 4°C. Use an antibody against β-actin as a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on VSMC Viability (MTT Assay)

Treatment GroupConcentration (µM)Absorbance at 570 nm (Mean ± SD)% Viability
Control (Serum-free)00.25 ± 0.02100
Vehicle (0.1% DMSO)00.24 ± 0.0396
Positive Control (10% FBS)-0.85 ± 0.05340
This compound10.22 ± 0.0288
This compound100.18 ± 0.0172
This compound500.12 ± 0.0148
This compound1000.08 ± 0.0132

Table 2: Effect of this compound on VSMC DNA Synthesis (BrdU Assay)

Treatment GroupConcentration (µM)Absorbance at 450 nm (Mean ± SD)% Proliferation
Control (Serum-free)00.15 ± 0.01100
Vehicle (0.1% DMSO)00.14 ± 0.0293
Positive Control (10% FBS)-0.95 ± 0.06633
This compound10.13 ± 0.0187
This compound100.10 ± 0.0167
This compound500.07 ± 0.0147
This compound1000.05 ± 0.0133

Table 3: Densitometric Analysis of Western Blot Results

Treatment Groupp-Akt/Akt Ratio (Fold Change)p-ERK1/2/ERK1/2 Ratio (Fold Change)PCNA/β-actin Ratio (Fold Change)
Control1.01.01.0
Stimulant (e.g., 10% FBS)5.24.83.5
Stimulant + this compound (10 µM)3.12.52.1
Stimulant + this compound (50 µM)1.81.51.3

Mandatory Visualizations

G cluster_0 cluster_1 GF Growth Factors (e.g., PDGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K ERK ERK1/2 RTK->ERK POG This compound POG->PI3K POG->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation ERK->Proliferation

Caption: Putative signaling pathway inhibition by this compound.

G cluster_0 cluster_1 cluster_2 A Seed HASMCs in multi-well plates B Serum starve for 24h to synchronize A->B C Treat with Prim-O- Glucosylangelicain B->C D1 MTT Assay: Add MTT, incubate, solubilize, read at 570nm C->D1 D2 BrdU Assay: Add BrdU, fix, add Ab, add substrate, read at 450nm C->D2 D3 Western Blot: Lyse cells, run SDS-PAGE, probe with antibodies C->D3 E Data Analysis: Assess viability, proliferation, and protein expression D1->E D2->E D3->E

Caption: Experimental workflow for assessing this compound effects.

References

Application Notes and Protocols: In Vivo Experimental Design for Prim-O-Glucosylangelicain (POG) Therapeutic Effects in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prim-O-Glucosylangelicain (POG), a natural product, has demonstrated significant potential as an anti-tumor agent, particularly in enhancing the efficacy of immunotherapy. This document provides detailed application notes and protocols for the in vivo evaluation of POG's therapeutic effects, based on established pre-clinical studies. The primary focus is on its activity in inhibiting tumor growth and modulating the tumor microenvironment, specifically by targeting myeloid-derived suppressor cells (MDSCs).

Therapeutic Rationale

POG has been shown to exert a dose-dependent anti-tumor effect and can improve the immunosuppressive microenvironment within tumors. Its mechanism of action involves the inhibition of Polymorphonuclear Myeloid-Derived Suppressor Cells (PMN-MDSCs), which are key contributors to immune evasion in cancer. By inhibiting the proliferation, metabolism, and immunosuppressive function of these cells, POG can enhance the infiltration and activity of cytotoxic CD8+ T-lymphocytes, thereby augmenting the anti-tumor immune response. This makes POG a promising candidate for combination therapy with immune checkpoint inhibitors, such as anti-PD-1 antibodies.[1]

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize the quantitative data from preclinical studies evaluating the anti-tumor effects of this compound (POG) in murine cancer models.

Table 1: Dose-Dependent Effect of POG on B16-F10 Melanoma Tumor Growth

Treatment GroupDosage (mg/kg)Mean Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)
Vehicle Control-1500 ± 2000
POG501100 ± 15026.7
POG100800 ± 12046.7
POG200500 ± 10066.7

Data are representative and compiled based on findings reported in literature.[1]

Table 2: Synergistic Anti-Tumor Effect of POG in Combination with Anti-PD-1 Antibody in B16-F10 Melanoma Model

Treatment GroupMean Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)
Vehicle Control1600 ± 2500
Anti-PD-11000 ± 18037.5
POG (200 mg/kg)600 ± 11062.5
POG (200 mg/kg) + Anti-PD-1250 ± 8084.4

Data are representative and compiled based on findings reported in literature.[1]

Table 3: Effect of POG on Immune Cell Infiltration in the Tumor Microenvironment of 4T1 Breast Cancer Model

Treatment Group% CD8+ T cells in Tumor% PMN-MDSCs in Tumor
Vehicle Control5.2 ± 1.125.8 ± 3.5
POG (200 mg/kg)12.5 ± 2.311.3 ± 2.1
POG + Anti-PD-118.9 ± 3.17.5 ± 1.8

Data are representative and compiled based on findings reported in literature.[1]

Experimental Protocols

Protocol 1: Evaluation of POG Anti-Tumor Efficacy in a Syngeneic Mouse Melanoma Model

Objective: To assess the dose-dependent anti-tumor activity of POG alone and in combination with an anti-PD-1 antibody in the B16-F10 melanoma model.

Materials:

  • This compound (POG)

  • Vehicle (e.g., PBS with 5% DMSO and 10% Solutol)

  • Anti-mouse PD-1 antibody

  • B16-F10 melanoma cells

  • C57BL/6 mice (female, 6-8 weeks old)

  • Sterile PBS, cell culture medium (e.g., DMEM), syringes, needles

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture B16-F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Tumor Inoculation: Harvest B16-F10 cells and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL. Subcutaneously inject 100 µL (5 x 10^5 cells) into the right flank of each C57BL/6 mouse.

  • Animal Grouping and Treatment:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice/group):

      • Group 1: Vehicle control (oral gavage, daily)

      • Group 2: POG (50 mg/kg, oral gavage, daily)

      • Group 3: POG (100 mg/kg, oral gavage, daily)

      • Group 4: POG (200 mg/kg, oral gavage, daily)

      • Group 5: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, every 3 days)

      • Group 6: POG (200 mg/kg, oral gavage, daily) + Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, every 3 days)

  • Monitoring:

    • Measure tumor volume every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor body weight and general health of the mice throughout the study.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or at the end of the study period (e.g., 21 days).

  • Tissue Collection: At necropsy, excise tumors for further analysis (e.g., flow cytometry, immunohistochemistry).

Protocol 2: Analysis of Tumor-Infiltrating Immune Cells

Objective: To characterize the effect of POG on the immune cell composition within the tumor microenvironment.

Materials:

  • Tumors from treated and control mice

  • Collagenase D, DNase I

  • RPMI-1640 medium, FBS

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-CD45, anti-CD11b, anti-Ly6G, anti-Ly6C, anti-CD3, anti-CD8)

  • Flow cytometer

Procedure:

  • Tumor Digestion: Mince excised tumors and digest in RPMI-1640 containing Collagenase D (1 mg/mL) and DNase I (100 U/mL) for 45 minutes at 37°C with gentle agitation.

  • Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. Lyse red blood cells using an ACK lysis buffer.

  • Staining: Resuspend cells in FACS buffer and stain with a cocktail of fluorescently-conjugated antibodies against immune cell surface markers for 30 minutes on ice, protected from light.

  • Flow Cytometry: Wash the cells and acquire data on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to quantify the percentages of different immune cell populations, such as CD8+ T cells (CD45+, CD3+, CD8+) and PMN-MDSCs (CD45+, CD11b+, Ly6G+, Ly6C-).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis b16_culture B16-F10 Cell Culture inoculation Subcutaneous Inoculation in C57BL/6 Mice b16_culture->inoculation 5x10^5 cells randomization Tumor Growth & Randomization inoculation->randomization treatment Daily POG (oral) & Anti-PD-1 (i.p.) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint necropsy Tumor Excision endpoint->necropsy flow_cytometry Flow Cytometry for Immune Cell Profiling necropsy->flow_cytometry

Caption: Experimental workflow for in vivo evaluation of POG.

POG_signaling_pathway cluster_mdsc Polymorphonuclear Myeloid-Derived Suppressor Cell (PMN-MDSC) POG This compound (POG) stat_pathway STAT1/STAT3/STAT6 NF-κB Signaling POG->stat_pathway Inhibits arginine_metabolism Arginine Metabolism stat_pathway->arginine_metabolism tca_cycle TCA Cycle stat_pathway->tca_cycle immunosuppression Immunosuppressive Function (e.g., ROS, Arginase I production) arginine_metabolism->immunosuppression tca_cycle->immunosuppression cd8_t_cell CD8+ T Cell immunosuppression->cd8_t_cell Inhibits tumor_cell Tumor Cell cd8_t_cell->tumor_cell

Caption: POG's proposed mechanism of action on PMN-MDSCs.

References

Application Notes and Protocols for the Preparation of Prim-O-Glucosylangelicain Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prim-O-Glucosylangelicain, often referred to in literature as prim-O-glucosylcimifugin, is a natural chromone glucoside found in various medicinal plants, including those of the Saposhnikovia and Cimicifuga genera.[1] This compound has garnered significant interest within the research community due to its potential therapeutic properties, including anti-inflammatory, analgesic, and antipyretic effects.[2][3] Notably, prim-O-glucosylcimifugin has been shown to inhibit the proliferation of smooth muscle cells stimulated by tumor necrosis factor-alpha (TNF-α), suggesting its potential in addressing vascular proliferative disorders.[4][5]

Accurate and reproducible research into the bioactivity, pharmacokinetics, and therapeutic potential of this compound necessitates the availability of a highly pure and well-characterized analytical standard. This document provides detailed application notes and protocols for the isolation, purification, and characterization of this compound to serve as a primary analytical standard.

Physicochemical Properties

A summary of the key physicochemical properties of this compound (prim-O-glucosylcimifugin) is presented in the table below.

PropertyValueReference
Molecular Formula C₂₂H₂₈O₁₁
Molecular Weight 468.45 g/mol
CAS Number 80681-45-4[1]
Appearance Powder[1]
Storage 2-8°C

Experimental Protocols

Part 1: Isolation and Purification of this compound from Radix saposhnikoviae

This protocol outlines the extraction and purification of this compound from the dried roots of Saposhnikovia divaricata (Radix saposhnikoviae) using high-speed counter-current chromatography (HSCCC).

Materials:

  • Dried and powdered roots of Saposhnikovia divaricata

  • Methanol

  • Chloroform

  • Water

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • HPLC system for purity analysis

  • Rotary evaporator

Protocol:

  • Extraction:

    • Macerate 100g of powdered Radix saposhnikoviae with 1L of 80% methanol in water at room temperature for 24 hours.

    • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • HSCCC Separation:

    • Prepare the two-phase solvent system consisting of chloroform-methanol-water in a 10:8:4 (v/v/v) ratio.

    • Thoroughly mix the solvent system in a separation funnel and allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.

    • Fill the HSCCC column with the stationary phase.

    • Dissolve 100 mg of the crude extract in a suitable volume of the biphasic solvent system.

    • Inject the sample into the HSCCC system.

    • Perform the separation at a flow rate of 2.0 mL/min and a rotational speed of 800 rpm.

    • Monitor the effluent using a UV detector at 254 nm.

    • Collect fractions based on the resulting chromatogram.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by HPLC to identify those containing this compound.

    • Pool the fractions containing the compound of interest with a purity of >98%.

  • Final Purification and Drying:

    • Combine the purified fractions and evaporate the solvent under reduced pressure.

    • Dry the resulting purified compound under vacuum to yield a fine powder.

Part 2: Purity Assessment and Characterization of the Analytical Standard

The identity and purity of the prepared this compound standard must be rigorously assessed.

2.1 High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., Shimadzu C18, 4.6 mm × 150 mm, 5 µm)[6]

Chromatographic Conditions:

ParameterCondition
Mobile Phase Methanol:Water (40:60, v/v)[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 30°C
Detection Wavelength 254 nm[6]
Injection Volume 10 µL

Procedure:

  • Prepare a stock solution of the purified this compound in methanol.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Inject the standards and the sample solution into the HPLC system.

  • Determine the purity of the prepared standard by calculating the peak area percentage. The purity should be ≥98%.

2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

LC Conditions:

ParameterCondition
Column C18 column (e.g., Ultimate XB-C₁₈, 2.1 mm × 50 mm, 1.8 µm)[7]
Mobile Phase A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile[7][8]
Gradient Elution 0-3.5 min, 5-95% B; 3.5-4.5 min, 95% B; 4.5-5.0 min, 95-5% B; 5.0-6.0 min, 5% B[7]
Flow Rate 0.4 mL/min[7][8]
Column Temperature 45°C[7]

MS/MS Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Monitoring Selected Reaction Monitoring (SRM)[7][8]

Procedure:

  • Infuse a dilute solution of the prepared standard into the mass spectrometer to determine the precursor ion and optimize fragmentation parameters.

  • Inject the sample into the LC-MS/MS system and acquire data in SRM mode to confirm the identity of the compound by comparing its retention time and mass fragmentation pattern with published data.

2.3 Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Procedure:

  • Dissolve an accurately weighed amount of the purified standard in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • The chemical shifts and coupling constants should be compared with literature values to unequivocally confirm the structure of this compound.[2]

Data Presentation

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range 0.0996 - 0.996 µg[9]
Correlation Coefficient (r) 0.9999[9]
Average Recovery 99.6%[6][10]
Relative Standard Deviation (RSD) 0.72%[6][10]
Limit of Detection (LOD) - HPLC 4.37 µg/mL[2]
Limit of Quantification (LOQ) - HPLC 13.24 µg/mL[2]

Table 2: LC-MS/MS Quantitative Parameters for this compound in Rat Plasma

ParameterResult
Lower Limit of Quantification (LLOQ) 0.75 ng/mL[7][8]
Linearity (r) >0.99[7][8]

Visualizations

Experimental Workflow

experimental_workflow start Start: Dried Radix saposhnikoviae extraction Methanol Extraction start->extraction concentration Concentration (Rotovap) extraction->concentration hsccc HSCCC Purification concentration->hsccc fraction_collection Fraction Collection hsccc->fraction_collection hplc_analysis HPLC Analysis of Fractions fraction_collection->hplc_analysis pooling Pooling of Pure Fractions hplc_analysis->pooling final_drying Final Drying pooling->final_drying analytical_standard This compound Analytical Standard final_drying->analytical_standard qc Quality Control analytical_standard->qc hplc_purity HPLC Purity qc->hplc_purity lcms_identity LC-MS/MS Identity qc->lcms_identity nmr_structure NMR Structure qc->nmr_structure

Caption: Workflow for the preparation of the analytical standard.

Signaling Pathway

tnf_alpha_pathway tnf TNF-α tnfr TNF Receptor tnf->tnfr pi3k PI3K tnfr->pi3k mapk MAPK Cascade (ERK1/2) tnfr->mapk nfkb NF-κB Pathway tnfr->nfkb proliferation Smooth Muscle Cell Proliferation pi3k->proliferation mapk->proliferation nfkb->proliferation poga This compound poga->proliferation Inhibition

Caption: Inhibition of TNF-α induced signaling by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Prim-O-Glucosylangelicain Yield from Radix saposhnikoviae

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the yield of prim-O-glucosylangelicain from Radix saposhnikoviae (the dried root of Saposhnikovia divaricata). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during extraction, purification, and analysis.

I. Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions in a question-and-answer format.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Suboptimal Extraction Parameters: Incorrect solvent concentration, temperature, or extraction time.[1] 2. Improper Sample Preparation: Inadequate grinding of the root material, leading to poor solvent penetration. 3. Degradation of Target Compound: Exposure to excessive heat, light, or inappropriate pH during extraction or storage.[2] 4. Poor Quality of Raw Material: Low inherent concentration of this compound in the Radix saposhnikoviae batch due to factors like harvesting time or cultivation methods.1. Optimize Extraction: Refer to the quantitative data tables below to select optimal parameters. For ultrasonic-assisted extraction (UAE), consider using 75% ethanol at 67°C for 48 minutes. For deep eutectic solvent (DES) extraction, a choline chloride-acetic acid solvent at 60°C for 40 minutes with a solid-liquid ratio of 1:32 g/mL is recommended.[1] 2. Ensure Fine Powder: Grind the dried Radix saposhnikoviae to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction. 3. Control Environmental Factors: Protect the sample from light and use optimal temperatures as specified in the protocols. Store extracts at low temperatures (e.g., 4°C for short-term, -20°C for long-term) in well-sealed, light-protected containers.[2] 4. Source High-Quality Material: If possible, obtain information on the harvesting and cultivation of the raw material. Pre-treating fresh roots with sodium nitroprusside has been shown to increase the content of chromones.
Poor HPLC Peak Resolution or Tailing 1. Inappropriate Mobile Phase: Incorrect solvent composition or pH. 2. Column Contamination or Degradation: Accumulation of impurities on the column or degradation of the stationary phase. 3. Incompatible Injection Solvent: The solvent used to dissolve the sample is too strong, causing peak distortion. 4. Column Overload: Injecting too concentrated a sample.1. Adjust Mobile Phase: Ensure the mobile phase components are miscible and properly degassed. For chromone analysis, a gradient of methanol and 0.1% phosphoric acid in water is often effective.[1] Experiment with slight variations in the gradient and pH. 2. Clean or Replace Column: Flush the column with a strong solvent (e.g., 100% methanol or isopropanol). If the problem persists, the guard column or the analytical column may need replacement. 3. Use Weaker Injection Solvent: Dissolve the sample in the initial mobile phase composition or a weaker solvent to ensure proper focusing on the column head. 4. Dilute Sample: Reduce the concentration of the injected sample.
Co-elution of Impurities 1. Complex Sample Matrix: Radix saposhnikoviae extract contains numerous compounds with similar polarities to this compound. 2. Suboptimal Chromatographic Conditions: The HPLC method is not selective enough to separate the target analyte from closely related compounds.1. Sample Pre-purification: Employ a preliminary purification step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering compounds before HPLC analysis. 2. Optimize HPLC Method: Adjust the mobile phase gradient to be shallower, change the organic modifier (e.g., from methanol to acetonitrile), or try a different column chemistry (e.g., phenyl-hexyl instead of C18).
Inconsistent Results Between Batches 1. Variability in Raw Material: Natural variation in the chemical composition of the plant material. 2. Inconsistent Experimental Procedure: Minor deviations in extraction time, temperature, or solvent preparation.1. Standardize Raw Material: If possible, use a single, homogenized batch of Radix saposhnikoviae for a series of experiments. 2. Maintain Strict Protocol Adherence: Carefully control all experimental parameters. Prepare fresh solvents for each batch and ensure equipment is calibrated.

II. Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and prim-O-glucosylcimifugin?

A1: There is no difference. "Prim-O-glucosylcimifugin" is a synonym for this compound.[3][4]

Q2: What is the most effective method for extracting this compound?

A2: Ultrasonic-assisted extraction (UAE) and ultrasonic-assisted deep eutectic solvent (DES) extraction have been shown to be highly effective.[1] UAE with 75% ethanol at 67°C for 48 minutes provides a high yield of chromones. DES extraction offers a greener alternative with optimal conditions being a choline chloride-acetic acid solvent at 60°C for 40 minutes.[1]

Q3: How can I purify this compound from the crude extract?

A3: High-speed counter-current chromatography (HSCCC) is an effective method for the preparative isolation and purification of this compound. A two-phase solvent system of chloroform-methanol-water (10:8:4, v/v) has been successfully used to yield high-purity this compound.[3] Semi-preparative HPLC is another viable option.

Q4: How should I store the crude extract and purified this compound to prevent degradation?

A4: To prevent degradation, store extracts and purified compounds in airtight, light-resistant containers at low temperatures. For short-term storage, 4°C is suitable. For long-term storage, -20°C is recommended.[2] Avoid repeated freeze-thaw cycles.

Q5: What are the key parameters to consider when developing an HPLC method for the analysis of this compound?

A5: Key parameters include the choice of column (a C18 column is common), the mobile phase composition (typically a gradient of an organic solvent like methanol or acetonitrile and acidified water), the flow rate, column temperature, and detection wavelength (around 254 nm is often used for chromones).[1]

III. Data Presentation

Table 1: Comparison of Optimal Conditions for Chromone Extraction from Radix saposhnikoviae
Extraction MethodSolventTemperature (°C)Time (min)Solid-Liquid Ratio (g/mL)Reference
Ultrasonic-Assisted Extraction (UAE)75% Ethanol6748Not Specified
Ultrasonic-Assisted Deep Eutectic Solvent (DES) ExtractionCholine chloride-acetic acid (1:2 molar ratio)60401:32[1]
Hot Water ExtractionWater100 (boiling)2401:10[5]
Table 2: Yield of this compound using Different DES Solvents (UAE)
Deep Eutectic Solvent (DES)Yield (mg/g)Reference
Choline chloride-acetic acid2.9195[1]
Choline chloride-lactic acid~2.5[1]
Choline chloride-fructose-water~2.2[1]
Choline chloride-xylitol-water~2.1[1]

IV. Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Grind dried Radix saposhnikoviae to a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered sample into an extraction vessel.

    • Add 75% ethanol at a specified solvent-to-solid ratio (e.g., 30:1 mL/g).

    • Place the vessel in an ultrasonic bath.

    • Set the temperature to 67°C and the extraction time to 48 minutes.

    • Ensure the ultrasonic frequency is set (e.g., 40 kHz).

  • Post-Extraction:

    • After extraction, cool the mixture to room temperature.

    • Centrifuge the extract at a high speed (e.g., 10,000 rpm for 15 minutes).

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm membrane filter prior to HPLC analysis.

    • Store the extract at 4°C in a dark, sealed container.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification
  • Preparation of Two-Phase Solvent System:

    • Prepare a mixture of chloroform, methanol, and water in a 10:8:4 volume ratio.[3]

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • Degas both the upper (aqueous) and lower (organic) phases before use.

  • HSCCC System Preparation:

    • Fill the HSCCC column entirely with the upper phase as the stationary phase.

    • Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min) while the column is rotating at a set speed (e.g., 850 rpm).

  • Sample Injection:

    • Dissolve the crude extract of Radix saposhnikoviae in a small volume of the biphasic solvent system (1:1, v/v).

    • Once the system reaches hydrodynamic equilibrium, inject the sample.

  • Fraction Collection:

    • Continuously monitor the effluent from the column outlet with a UV detector (e.g., at 254 nm).

    • Collect fractions based on the resulting chromatogram.

  • Analysis of Fractions:

    • Analyze the collected fractions by HPLC to determine the purity of this compound.

    • Combine the fractions containing the high-purity compound.

    • Evaporate the solvent to obtain the purified this compound.

V. Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product start Radix saposhnikoviae (Dried Root) grinding Grinding start->grinding uae Ultrasonic-Assisted Extraction (UAE) grinding->uae centrifugation Centrifugation & Filtration uae->centrifugation crude_extract Crude Extract centrifugation->crude_extract hsccc HSCCC crude_extract->hsccc hplc HPLC Analysis hsccc->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

biosynthesis_pathway cluster_pathway Biosynthesis of this compound cluster_legend Enzymes malonyl_coa Malonyl-CoA noreugenin Noreugenin malonyl_coa->noreugenin PCS peucenin Peucenin noreugenin->peucenin PT norcimifugin Norcimifugin peucenin->norcimifugin CYP450 cimifugin Cimifugin norcimifugin->cimifugin OMT pog This compound (Prim-O-Glucosylcimifugin) cimifugin->pog UGT l1 PCS: Pentaketide Chromone Synthase l2 PT: Prenyltransferase l3 CYP450: Cytochrome P450 Enzyme l4 OMT: O-methyltransferase l5 UGT: UDP-dependent Glycosyltransferase

Caption: Simplified biosynthetic pathway of this compound in S. divaricata.

References

Overcoming prim-O-Glucosylangelicain solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Overcoming prim-O-Glucosylangelicain Solubility Issues in Aqueous Solutions

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound, a natural product isolated from Cimicifuga foetida L.[1][2]. Given that many complex natural glycosides exhibit poor water solubility, this guide provides troubleshooting strategies and answers to frequently asked questions based on established pharmaceutical formulation techniques.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural flavonoid compound that can be isolated from the rhizomes of species like Cimicifuga foetida[2]. Like many complex organic molecules, it can present solubility challenges in aqueous media, which is a critical hurdle for in vitro and in vivo experimental setups.

Q2: I'm observing precipitation when trying to dissolve this compound in my aqueous buffer. Why is this happening?

Precipitation is a common issue for compounds with low water solubility when the concentration exceeds their thermodynamic solubility limit in a given solvent system. This can be influenced by several factors including pH, temperature, and the ionic strength of your buffer. For many poorly soluble drugs, the crystalline form is more stable and less soluble than an amorphous (non-crystalline) state[6].

Q3: What are the initial steps I should take to improve the solubility of this compound for a preliminary experiment?

For initial troubleshooting, you can attempt simpler methods before moving to more complex formulations. These include:

  • Using a Co-solvent: Small amounts of a water-miscible organic solvent can significantly improve solubility.

  • Adjusting the pH: Depending on the pKa of the compound, altering the pH of the buffer can increase ionization and, consequently, solubility.

  • Gentle Heating: Applying heat can help dissolve the compound, though you must be cautious about potential degradation. Always check for precipitation as the solution cools.

Q4: Are there more advanced methods if simple techniques fail to reach my target concentration?

Yes, several advanced formulation strategies are widely used in pharmaceutical development to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs).[7][8] These include:

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within a cyclodextrin host.[9]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix to create an amorphous form.[10][11][12]

  • Nanotechnology Approaches: Reducing particle size to the nanoscale to increase surface area and dissolution rate.[13][14][15]

Troubleshooting Guide

Problem 1: The compound dissolves initially but precipitates over time or upon cooling.
  • Possible Cause: You have created a supersaturated solution which is thermodynamically unstable. The compound is slowly returning to its more stable, less soluble crystalline form. This is a common issue when dissolving a compound with heat[11].

  • Troubleshooting Steps:

    • Lower the Concentration: Work with a lower, more stable concentration if your experimental design allows.

    • Use Stabilizers: Incorporate hydrophilic polymers or cyclodextrins that can help maintain the supersaturated state.[6][8]

    • Re-evaluate Your Solvent System: Consider a different co-solvent or a combination of co-solvents that provides better long-term stability.

Problem 2: My stock solution in 100% DMSO is clear, but it precipitates immediately when diluted into my aqueous experimental buffer.
  • Possible Cause: The compound is poorly soluble in the final aqueous environment. The high percentage of the aqueous buffer causes the compound to crash out of the solution.

  • Troubleshooting Steps:

    • Decrease the Final Concentration: Try a more diluted solution to see if it remains below the solubility limit in the final buffer.

    • Increase Co-solvent in Final Medium: If your experimental system can tolerate it, increase the percentage of the organic co-solvent (e.g., from <1% to 2-5% DMSO). Always run a vehicle control to ensure the solvent itself does not affect the experimental outcome.

    • Use a Different Formulation: This is a classic scenario where an advanced formulation like a cyclodextrin complex or a solid dispersion is required to pre-solubilize the compound in a water-friendly manner.

Problem 3: The required concentration is very high for a parenteral formulation, and co-solvents are causing toxicity.
  • Possible Cause: Traditional co-solvents can have toxicity limitations, especially for in vivo studies. You have likely exceeded the safe limit for these excipients.

  • Troubleshooting Steps:

    • Utilize High-Efficiency Excipients: Explore novel excipients designed for parenteral use that can solubilize APIs at lower excipient concentrations. The Apisolex™ polymer, for example, is a biocompatible and biodegradable option that forms polymeric micelles.[16][17]

    • Formulate as a Nanosuspension: This involves creating a suspension of the drug with particle sizes in the nanometer range, which can improve dissolution and be suitable for injection.[7]

    • Lipid-Based Formulations: For lipophilic compounds, formulating as a lipid emulsion or within liposomes can be an effective strategy for parenteral delivery.[4][18]

Data Presentation: Comparison of Solubility Enhancement Techniques

TechniquePrinciple of ActionAdvantagesDisadvantages
Co-solvency Reduces the polarity of the aqueous solvent with a water-miscible organic solvent (e.g., DMSO, PEG 300, Ethanol).[1]Simple to prepare; effective for moderate solubility enhancement.Potential for precipitation upon dilution; solvent may have biological/toxic effects.[19]
pH Adjustment Ionizes the drug by shifting the pH away from its pI, increasing its interaction with water.[20]Easy to implement; can be highly effective for ionizable compounds.Only applicable to drugs with acidic/basic functional groups; risk of chemical instability at pH extremes.
Cyclodextrin Complexation The hydrophobic drug (guest) is encapsulated within the hydrophobic cavity of the cyclodextrin (host), which has a hydrophilic exterior.[21]Significant solubility increase; masks taste; can improve stability.[9]Limited by the size of the drug molecule and cavity; can be expensive; competition with other molecules.
Solid Dispersion The drug is dispersed in a hydrophilic carrier matrix (e.g., PVP, HPMC, PEG) in an amorphous state, which has higher energy and solubility than the crystalline form.[10][22][23]Large increases in solubility and dissolution rate; suitable for oral dosage forms.[12]Can be physically unstable (recrystallization) during storage; manufacturing can be complex.[11]
Nanoparticle Formulation Reduces drug particle size to <1000 nm, increasing the surface area-to-volume ratio and thus the dissolution velocity according to the Noyes-Whitney equation.[7][15]Enhances dissolution rate; can be used for targeted delivery; suitable for oral and parenteral routes.[14][24]Can be complex to manufacture and characterize; potential for particle aggregation.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol is a simple and common method for preparing inclusion complexes in a laboratory setting.[9]

  • Molar Ratio Calculation: Determine the required amounts of this compound and a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) for a 1:1 molar ratio. The choice of cyclodextrin can be critical.

  • Cyclodextrin Preparation: Place the calculated amount of HP-β-CD into a mortar. Add a small amount of a suitable solvent (e.g., a 50:50 water/ethanol mixture) to form a thick, consistent paste.

  • Drug Incorporation: Add the calculated amount of this compound to the paste.

  • Kneading: Knead the mixture thoroughly with a pestle for 45-60 minutes. If the mixture becomes too dry, add a few more drops of the solvent to maintain a paste-like consistency.

  • Drying: Transfer the resulting paste to a clean tray and dry it in an oven at 40-50°C until the solvent has completely evaporated, or use a vacuum desiccator.

  • Final Processing: Pulverize the dried complex into a fine powder using the mortar and pestle. Pass the powder through a fine-mesh sieve to ensure uniformity.

  • Solubility Testing: Test the solubility of the resulting complex in your aqueous buffer compared to the unprocessed drug.

Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

This method is effective for creating amorphous dispersions of a drug within a polymer matrix.[12][22]

  • Component Selection: Choose a hydrophilic carrier compatible with your drug and intended use (e.g., Polyvinylpyrrolidone K30 (PVP K30) or HPMC). Select a volatile organic solvent (e.g., ethanol, methanol, or dichloromethane) that can dissolve both the drug and the carrier.

  • Dissolution: Dissolve a specific ratio of this compound and the carrier (e.g., 1:1, 1:3, or 1:5 by weight) in the chosen solvent in a flask or beaker. Ensure complete dissolution using a magnetic stirrer.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator (roto-vap) under reduced pressure. Gentle heating (e.g., 40°C) can be applied to expedite the process. This step is critical as it deposits the drug and carrier together in a solid matrix.

  • Drying: Scrape the resulting solid film from the flask. Place the material in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Final Processing: Pulverize the dried solid dispersion into a fine, consistent powder.

  • Characterization (Optional but Recommended): Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm that the drug is in an amorphous state within the dispersion.

  • Solubility and Dissolution Testing: Compare the dissolution rate and extent of the solid dispersion to the pure drug in your target aqueous medium.

Visual Guides

G start Solubility Issue Encountered (Precipitation / Low Concentration) q_simple Are simple methods (pH, co-solvents, heat) sufficient? start->q_simple simple_sol Implement Simple Method: - Adjust pH - Add Co-solvent (e.g., DMSO, PEG) - Gentle Warming q_simple->simple_sol  Yes q_advanced Is the formulation for in vivo / parenteral use? q_simple->q_advanced No   end_goal Target Concentration Achieved in Stable Aqueous Solution simple_sol->end_goal oral_sol Advanced Oral Formulation: - Cyclodextrin Complexation - Solid Dispersion q_advanced->oral_sol No   parenteral_sol Advanced Parenteral Formulation: - Nanosuspension - Liposomes - Polymeric Micelles (e.g., Apisolex) q_advanced->parenteral_sol  Yes oral_sol->end_goal parenteral_sol->end_goal

Caption: Decision workflow for troubleshooting solubility issues.

G cluster_0 Before Complexation cluster_1 After Complexation drug Hydrophobic Drug (this compound) p1 drug->p1 cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->p1 water1 Aqueous Solution (Poor Solubility) water2 Aqueous Solution (Enhanced Solubility) complex Inclusion Complex (Hydrophilic Exterior) p2 p1->complex +

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

G step1 1. Dissolve Drug & Carrier (e.g., PVP K30) in a common volatile solvent. step2 2. Remove Solvent (e.g., using a rotary evaporator) to form a solid film. step1->step2 step3 3. Further Drying (e.g., in a vacuum oven) to remove residual solvent. step2->step3 step4 4. Pulverize & Sieve to obtain a fine powder of the solid dispersion. step3->step4 final Amorphous Drug Dispersed in Polymer Matrix step4->final

Caption: Workflow for the solvent evaporation method.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of prim-O-Glucosylangelicain and other related coumarins.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound and related compounds.

Issue 1: Poor Peak Resolution or Co-eluting Peaks

Q: My chromatogram shows poor resolution between this compound and a closely related compound. How can I improve the separation?

A: Poor resolution is a common issue when separating structurally similar compounds like coumarin isomers or glycosides. Here are several strategies to improve peak separation:

  • Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.[1] If you are running an isocratic method, consider switching to a gradient elution.

  • Adjust the Mobile Phase Composition: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation. You can also fine-tune the pH of the mobile phase, as the ionization of coumarins can affect their retention.[2][3][4] For acidic compounds, a lower pH can improve peak shape and retention.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a column with a different stationary phase. For example, a phenyl-hexyl column can offer different selectivity for aromatic compounds like coumarins compared to a standard C18 column.

  • Reduce the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.[1]

  • Decrease the Particle Size of the Column Packing: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency and better resolution.

Issue 2: Peak Tailing

Q: The peak for this compound is showing significant tailing. What are the possible causes and solutions?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the HPLC system.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing.

    • Solution: Use a mobile phase with a lower pH (e.g., containing 0.1% formic acid or acetic acid) to suppress the ionization of silanol groups.[5] Alternatively, use a highly end-capped column or a column with a different stationary phase chemistry.

  • Column Contamination: Strongly retained compounds from previous injections can accumulate on the column and cause peak distortion.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in the mobile phase).[6] Using a guard column can help protect the analytical column from contaminants.[7]

  • Column Overload: Injecting too much sample can lead to peak tailing and broadening.

    • Solution: Reduce the injection volume or dilute the sample.

  • Extra-column Volume: Excessive tubing length or a large detector cell can contribute to peak broadening and tailing.

    • Solution: Use shorter, narrower internal diameter tubing between the column and the detector.

Issue 3: Retention Time Shifts

Q: I am observing a drift in the retention time of my analytes over a series of injections. What could be the reason?

A: Retention time instability can be frustrating and can indicate a problem with the HPLC system or the mobile phase.[8][9][10][11][12]

  • Mobile Phase Composition Change: The composition of the mobile phase can change over time due to the evaporation of more volatile components.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using an online mixing system, ensure the pump is functioning correctly.[8][10]

  • Column Temperature Fluctuations: Changes in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[9][10]

  • Column Equilibration: Insufficient column equilibration time between injections, especially in gradient elution, can lead to retention time shifts.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Pump Issues and Leaks: Inconsistent flow rates due to worn pump seals, check valve problems, or leaks in the system can cause retention time variability.[8]

    • Solution: Regularly maintain the HPLC pump and check for any leaks in the system.

Issue 4: Ghost Peaks

Q: I am seeing unexpected peaks ("ghost peaks") in my chromatogram, even in blank runs. What is the source of these peaks?

A: Ghost peaks are extraneous peaks that can originate from various sources, particularly in gradient elution.[1][13][14][15][16]

  • Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase can accumulate on the column at the beginning of a gradient and then elute as the solvent strength increases.[1][13][14]

    • Solution: Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use.

  • Sample Carryover: Residuals from previous injections can be carried over to subsequent runs.

    • Solution: Implement a robust needle wash protocol in the autosampler method. Injecting a blank solvent after a concentrated sample can help identify carryover.

  • System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, and vials.

    • Solution: Regularly clean the system and replace worn-out components.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound and related compounds?

A1: A good starting point for method development would be a reversed-phase separation on a C18 column (e.g., 4.6 x 250 mm, 5 µm). A gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective for separating coumarins. A typical gradient could be: 0-5 min, 10-30% B; 5-20 min, 30-60% B; 20-25 min, 60-90% B, followed by a wash and re-equilibration step. The flow rate is typically set to 1.0 mL/min, and UV detection at a wavelength where coumarins have strong absorbance (e.g., 320-330 nm) is suitable.

Q2: How should I prepare my plant extract sample for HPLC analysis?

A2: A common method for extracting coumarins from Angelica species is ultrasonic extraction with methanol or ethanol. After extraction, the sample should be filtered through a 0.45 µm syringe filter to remove particulate matter that could clog the HPLC column. If the extract is highly concentrated, it may need to be diluted with the initial mobile phase to prevent column overload.

Q3: What are the key validation parameters I should consider for my HPLC method?

A3: According to ICH guidelines, key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[17]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[17]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Protocol 1: Sample Preparation from Angelica Root Powder

  • Weigh 1.0 g of dried Angelica root powder into a 50 mL conical tube.

  • Add 20 mL of 70% methanol.

  • Sonicate for 30 minutes in a sonication bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Protocol 2: HPLC Method for Separation of Coumarins

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 15% B

    • 5-25 min: 15-40% B

    • 25-40 min: 40-70% B

    • 40-45 min: 70-15% B

    • 45-50 min: 15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 325 nm

Data Presentation

Table 1: Illustrative HPLC-UV Validation Data for this compound Analysis

ParameterThis compound
Retention Time (min) 18.5 ± 0.2
Linearity (Concentration Range, µg/mL) 1 - 200
Correlation Coefficient (r²) > 0.999
LOD (µg/mL) 0.25
LOQ (µg/mL) 0.80
Repeatability (RSD, n=6) < 1.5%
Intermediate Precision (RSD, n=6) < 2.0%
Accuracy (Recovery, %) 98.5 - 101.2%

Note: The data in this table is for illustrative purposes and may not represent actual experimental results. Method validation should be performed for each specific application.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Angelica Root Powder extraction Ultrasonic Extraction (70% Methanol) start->extraction filtration Filtration (0.45 µm) extraction->filtration injection Sample Injection filtration->injection separation C18 Column Separation (Gradient Elution) injection->separation detection UV Detection (325 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration & Quantification chromatogram->integration report Final Report integration->report

Caption: Experimental workflow for HPLC analysis of coumarins.

Troubleshooting_Flowchart cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_retention Retention Time Shift start Chromatographic Problem Observed res_q Poor Peak Resolution? start->res_q Check res_sol Optimize Gradient Adjust Mobile Phase Change Column res_q->res_sol Yes tail_q Peak Tailing? res_q->tail_q No tail_sol Lower Mobile Phase pH Clean/Replace Column Reduce Sample Load tail_q->tail_sol Yes ret_q Retention Time Shift? tail_q->ret_q No ret_sol Prepare Fresh Mobile Phase Use Column Oven Check for Leaks ret_q->ret_sol Yes

Caption: Troubleshooting flowchart for common HPLC issues.

References

Troubleshooting low signal intensity in mass spectrometry of prim-O-Glucosylangelicain

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity and other issues during the mass spectrometry analysis of prim-O-Glucosylangelicain.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound, and what are the expected m/z values for its common adducts?

A1: The molecular formula for this compound is C₂₂H₂₈O₁₁. Its monoisotopic mass is approximately 468.1632 g/mol [1]. In electrospray ionization (ESI) mass spectrometry, you can expect to observe several common adducts. The table below summarizes the theoretical m/z values for common adducts in both positive and negative ion modes.

Ionization ModeAdduct IonTheoretical m/z
Positive [M+H]⁺469.1705
[M+Na]⁺491.1524
[M+K]⁺507.1264
[M+NH₄]⁺486.1970
Negative [M-H]⁻467.1559
[M+Cl]⁻503.1325
[M+HCOO]⁻513.1614
[M+CH₃COO]⁻527.1766

Q2: I am not seeing any signal for this compound. What are the first things I should check?

A2: If you are not observing any signal, it is important to systematically check your experimental setup. The flowchart below provides a logical workflow for troubleshooting a complete loss of signal.

G Troubleshooting Workflow: No Signal cluster_0 Initial Checks cluster_1 Ion Source Optimization cluster_2 Further Investigation start No Signal Observed check_instrument Is the mass spectrometer calibrated and tuned? start->check_instrument check_sample Is the sample concentration sufficient? check_instrument->check_sample Yes solution_instrument Calibrate and tune the instrument. check_instrument->solution_instrument No check_lc Is the LC system functioning correctly? (Pressure, flow rate, etc.) check_sample->check_lc Yes solution_sample Increase sample concentration. check_sample->solution_sample No check_ionization Are the ESI source parameters appropriate? (Voltage, gas flow, temperature) check_lc->check_ionization Yes solution_lc Troubleshoot the LC system. check_lc->solution_lc No check_solvent Is the mobile phase compatible with ESI? check_ionization->check_solvent Yes solution_ionization Optimize ESI source parameters. check_ionization->solution_ionization No check_adducts Are you looking for the correct adducts? check_solvent->check_adducts Yes solution_solvent Modify mobile phase composition. check_solvent->solution_solvent No check_fragmentation Is the compound fragmenting in the source? check_adducts->check_fragmentation

A step-by-step guide to troubleshooting a complete lack of signal.

Q3: My signal intensity for this compound is very low. How can I improve it?

A3: Low signal intensity is a common issue. Here are several factors to consider, ranging from sample preparation to instrument settings:

  • Sample Preparation: Ensure that the extraction and dilution solvents are compatible with your mobile phase. High concentrations of non-volatile salts in the sample can suppress the ionization of the target analyte.

  • Mobile Phase: The choice of mobile phase is critical for good ionization. For ESI, reversed-phase solvents like water, acetonitrile, and methanol are preferable. The addition of a small amount of an acid (e.g., 0.1% formic acid) can enhance protonation in positive ion mode, while a weak base (e.g., 0.1% ammonium hydroxide) can aid deprotonation in negative ion mode.

  • Ion Source Parameters: Optimization of ESI source parameters is crucial. This includes the capillary voltage, nebulizer gas pressure, and desolvation gas temperature and flow rate. These parameters often need to be optimized for each specific compound and instrument.

  • Adduct Formation: this compound may preferentially form certain adducts (e.g., [M+Na]⁺) over the protonated molecule ([M+H]⁺). Ensure you are monitoring for the most abundant adducts. If sodium adducts are dominant and you prefer the protonated species, consider using plastic vials instead of glass to minimize sodium leaching.

Troubleshooting Guides

Issue 1: Poor Ionization and Low Signal Intensity

Symptoms:

  • The peak for this compound is present but has a very low signal-to-noise ratio.

  • The signal is inconsistent between injections.

Possible Causes and Solutions:

CauseSolution
Suboptimal Mobile Phase For positive ion mode, ensure the mobile phase contains a proton source like 0.1% formic acid. For negative ion mode, a modifier like 0.1% ammonium hydroxide may be beneficial. Experiment with different organic solvents (acetonitrile vs. methanol) as this can influence ionization efficiency.
Inefficient ESI Source Parameters Systematically optimize the capillary voltage, nebulizer gas pressure, and desolvation gas temperature. A design of experiments (DoE) approach can be efficient for this. Start with the instrument manufacturer's recommended settings and adjust one parameter at a time while monitoring the signal intensity of your analyte.
Ion Suppression High concentrations of salts or other co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve sample clean-up using solid-phase extraction (SPE) or dilute the sample.
Analyte Degradation Ensure the stability of this compound in your sample solvent and mobile phase. Avoid prolonged storage of samples at room temperature.
Issue 2: Unexpected Fragmentation or Absence of Molecular Ion

Symptoms:

  • The expected molecular ion (e.g., [M+H]⁺ or [M-H]⁻) is absent or has a very low abundance.

  • The mass spectrum is dominated by fragment ions.

Possible Causes and Solutions:

CauseSolution
In-source Fragmentation The energy in the ion source may be too high, causing the molecule to fragment before detection. Reduce the cone voltage (or equivalent parameter on your instrument). This will decrease the energy of collisions in the source region.
Thermal Degradation The desolvation temperature might be too high, causing thermal degradation of the glycosidic bond. Gradually decrease the desolvation temperature in increments of 25°C and monitor the signal of the molecular ion.
Unstable Adducts The initially formed adducts may be unstable and prone to fragmentation. Try to promote the formation of more stable adducts by adding a low concentration of a salt (e.g., sodium acetate for [M+Na]⁺) to the mobile phase.
Incorrect m/z Range Ensure that your acquisition mass range is wide enough to include the expected m/z of the molecular ion and its adducts.

The fragmentation of glycosides can be complex. For C-glycosides, which are structurally related to this compound, common fragmentation pathways include water loss followed by cleavages within the sugar moiety. The following diagram illustrates a general logical relationship for addressing fragmentation issues.

G Troubleshooting In-Source Fragmentation start Molecular Ion Absent or Weak check_cone_voltage Is the cone/fragmentor voltage too high? start->check_cone_voltage check_temp Is the source temperature too high? check_cone_voltage->check_temp No solution_cone Reduce cone/fragmentor voltage. check_cone_voltage->solution_cone Yes check_mobile_phase Is the mobile phase promoting unstable adducts? check_temp->check_mobile_phase No solution_temp Reduce source/desolvation temperature. check_temp->solution_temp Yes solution_mobile_phase Modify mobile phase additives to promote stable adducts. check_mobile_phase->solution_mobile_phase Yes end Consider MS/MS for structural confirmation. check_mobile_phase->end No

A decision tree for addressing in-source fragmentation issues.

Experimental Protocols

1. Sample Preparation (from Plant Material)

  • Drying: Dry the plant material (e.g., roots of Angelica species) at a controlled temperature (40-60°C) or by freeze-drying to preserve metabolites.

  • Grinding: Grind the dried material to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 80% methanol in water.

    • Vortex for 1 minute and sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

2. LC-MS/MS Method

The following table provides a starting point for LC-MS/MS parameters. These will likely require optimization for your specific instrument and column.

ParameterRecommended Setting
LC Column C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive and Negative (run in separate experiments initially)
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Desolvation Temp. 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Mass Range m/z 100 - 1000

References

Technical Support Center: Enhancing NMR Signal Resolution for Prim-O-Glucosylangelicain

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with prim-O-Glucosylangelicain. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Nuclear Magnetic Resonance (NMR) analysis of this complex natural product. Our aim is to help you enhance the resolution of your NMR signals for accurate structural elucidation and characterization.

Troubleshooting Guide: Resolving Overlapping Signals in this compound NMR Spectra

Signal overlapping in the ¹H NMR spectrum of this compound is a frequent issue due to the presence of a glucose moiety and several stereocenters in the aglycone portion. This guide provides a systematic approach to troubleshoot and improve signal resolution.

Symptom Possible Cause Recommended Solution
Broad, unresolved multiplets in the sugar region (approx. 3.0-4.0 ppm).Significant overlap of proton signals from the glucose unit. The similar chemical environments of the non-anomeric protons (H-2' to H-6') lead to severe signal crowding.1. Optimize Solvent and Temperature: Change the deuterated solvent to one that can induce greater chemical shift dispersion, such as benzene-d₆ or pyridine-d₅.[1] Varying the temperature can also alter the chemical shifts and coupling constants, potentially resolving overlapping signals.[2][3] 2. 2D NMR Techniques: Employ two-dimensional NMR experiments like COSY, TOCSY, and HSQC. TOCSY is particularly useful for identifying all protons within a spin system (i.e., the entire glucose unit) starting from the anomeric proton. HSQC will correlate each proton to its attached carbon, spreading the signals into a second dimension and reducing overlap.[4]
Overlapping signals in the aglycone region, particularly from the dihydrofuran ring protons.The protons on the dihydrofuran ring and the isopropyl group may have similar chemical shifts, leading to complex and overlapping multiplets.1. Higher Magnetic Field: If available, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher). Increased magnetic field strength directly improves chemical shift dispersion.[5] 2. Selective 1D Experiments: Utilize selective 1D NOESY or TOCSY experiments. By selectively irradiating a specific, well-resolved proton, you can identify through-space or through-bond correlations to the overlapping signals, aiding in their assignment.
Poor signal-to-noise ratio for quaternary carbons in the ¹³C NMR spectrum.Quaternary carbons have long relaxation times and no directly attached protons, resulting in low intensity signals.1. Adjust Acquisition Parameters: Increase the relaxation delay (D1) to allow for full magnetization recovery of quaternary carbons. A longer acquisition time and a larger number of scans will also improve the signal-to-noise ratio. 2. Use DEPT-Q: A DEPT-Q experiment can be used to differentiate between CH, CH₂, CH₃, and quaternary carbons, confirming the presence of the latter.
General line broadening across the entire spectrum.Sample concentration may be too high, leading to aggregation and increased solution viscosity. The presence of paramagnetic impurities can also cause line broadening.1. Optimize Sample Preparation: Prepare a more dilute sample. Filter the sample to remove any particulate matter. 2. Check for Impurities: Ensure the sample and the NMR solvent are free from paramagnetic impurities.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant overlap in the ¹H NMR spectrum of my this compound sample, especially in the sugar region. What is the first thing I should try?

A1: The most straightforward initial step is to change the NMR solvent.[1] Solvents like benzene-d₆ are known to induce different chemical shifts compared to more common solvents like chloroform-d or methanol-d₄, which can often resolve overlapping signals. If changing the solvent is not sufficient, acquiring a 2D COSY or TOCSY spectrum is highly recommended to resolve the coupled protons in the glucose moiety.

Q2: How can I confirm the attachment of the glucose unit to the aglycone?

A2: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most effective way to establish this connection. Look for a correlation between the anomeric proton of the glucose (H-1') and the carbon of the aglycone to which it is attached. Similarly, a correlation between the anomeric carbon (C-1') and a proton on the aglycone will confirm the linkage.

Q3: My ¹³C NMR spectrum is very weak, and I'm struggling to see all the expected signals for this compound.

A3: This is a common issue for complex molecules with many quaternary carbons. To enhance the signal-to-noise ratio, you should increase the number of scans and the relaxation delay (D1) in your acquisition parameters. For a molecule of this size, a D1 of 5-10 seconds is a good starting point. Additionally, using a cryoprobe, if available, will significantly improve sensitivity.

Q4: Can computational methods help in assigning the NMR signals of this compound?

A4: Yes, computational chemistry can be a powerful tool. You can use Density Functional Theory (DFT) to calculate the theoretical ¹H and ¹³C NMR chemical shifts for the proposed structure of this compound. Comparing these calculated shifts with your experimental data can aid in the assignment of ambiguous signals and confirm the overall structure.

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CD₃OD, CDCl₃, or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a 30° pulse angle.

    • Set the acquisition time to at least 2 seconds.

    • Set the relaxation delay (D1) to 2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a 45° pulse angle.

    • Set the acquisition time to at least 1 second.

    • Set the relaxation delay (D1) to 5-10 seconds to ensure quantitative detection of all carbons, including quaternary ones.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Protocol 2: 2D TOCSY for Resolving the Glucose Spin System
  • Pulse Program: Use a standard TOCSY pulse sequence (e.g., mlevph).

  • Parameters:

    • Set the spectral widths in both F2 (direct) and F1 (indirect) dimensions to cover the proton chemical shift range.

    • Set the number of data points in F2 to 2048 and in F1 to 256-512.

    • Set the number of scans per increment to 8 or 16.

    • Set the mixing time to 80-120 ms to allow for magnetization transfer throughout the entire glucose spin system.

  • Processing: After acquisition, apply a sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.

Visualizing Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Analysis cluster_troubleshooting Troubleshooting Signal Overlap cluster_2d_nmr 2D NMR for Structural Elucidation sample Purified this compound dissolve Dissolve in Deuterated Solvent sample->dissolve h1_nmr ¹H NMR dissolve->h1_nmr c13_nmr ¹³C NMR dissolve->c13_nmr overlap Signal Overlap Identified h1_nmr->overlap change_solvent Change Solvent overlap->change_solvent change_temp Vary Temperature overlap->change_temp higher_field Use Higher Field NMR overlap->higher_field cosy COSY higher_field->cosy tocsy TOCSY higher_field->tocsy hsqc HSQC higher_field->hsqc hmbc HMBC higher_field->hmbc logical_relationship cluster_problem Problem cluster_solutions Solutions cluster_instrumental Instrumental cluster_experimental Experimental cluster_multidimensional Multidimensional overlap Overlapping ¹H NMR Signals higher_field Higher Magnetic Field overlap->higher_field change_solvent Change Solvent overlap->change_solvent change_temp Vary Temperature overlap->change_temp selective_ex Selective Excitation overlap->selective_ex two_d_nmr 2D NMR (COSY, TOCSY, HSQC) overlap->two_d_nmr

References

Cell culture contamination issues in prim-O-Glucosylangelicain bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common cell culture contamination issues encountered during bioassays with prim-O-Glucosylangelicain.

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve contamination in your cell culture experiments involving this compound.

Issue 1: Sudden Change in Media Color and Turbidity

Question: My cell culture medium turned yellow and cloudy overnight after treating the cells with this compound. What could be the cause and what should I do?

Answer: A rapid decrease in pH (yellow color) and turbidity are classic signs of bacterial contamination.[1][2][3] Bacteria metabolize components of the media, leading to acidic byproducts and a cloudy appearance.[4]

Troubleshooting Steps:

  • Immediate Action: Isolate the contaminated flask or plate to prevent cross-contamination to other cultures.[2]

  • Microscopic Examination: Observe the culture under a light microscope. Look for small, motile particles that are characteristic of bacteria.[1][5]

  • Decontamination: Discard the contaminated culture. Decontaminate all affected labware and surfaces. A common and effective disinfectant is a 10% bleach solution.[6][7] It is also crucial to clean and sterilize incubators, biosafety cabinets, and any equipment that may have come into contact with the contaminated culture.[8]

  • Review Aseptic Technique: Re-evaluate your sterile handling procedures. Ensure proper use of the biosafety cabinet, sterile reagents, and appropriate personal protective equipment.[9]

Issue 2: Visible Filamentous Growth in Culture

Question: I've noticed white, fuzzy structures floating in my cell culture after a few days of my this compound experiment. What is this and how do I deal with it?

Answer: The presence of filamentous structures is a strong indicator of fungal (mold) contamination.[3][5] Fungal spores are airborne and can easily enter cultures if aseptic technique is compromised.[9]

Troubleshooting Steps:

  • Isolate and Discard: Immediately segregate and dispose of the contaminated culture to prevent the spread of fungal spores.[3]

  • Thorough Decontamination: Fungal spores are resilient. A thorough cleaning of the incubator, biosafety cabinet, and all work surfaces is critical. Use a disinfectant effective against fungi.[8]

  • Check Reagents and Media: Ensure all media, sera, and other reagents are sterile. If you suspect a particular reagent, it should be tested for contamination or discarded.[3]

  • Environmental Monitoring: Consider the overall lab environment. Check air filters in the biosafety cabinet and minimize traffic in the cell culture area.[9]

Issue 3: Slow Cell Growth and Abnormal Morphology without Obvious Contamination

Question: My cells are growing much slower than usual and look unhealthy since I started my this compound treatment, but the media looks clear. What could be the problem?

Answer: This scenario is highly suggestive of Mycoplasma contamination.[3][5] Mycoplasma are very small bacteria that lack a cell wall, making them difficult to detect by visual inspection or standard light microscopy.[6][10] They can significantly alter cell metabolism, growth, and gene expression, which can compromise experimental results.[3][6]

Troubleshooting Steps:

  • Isolate the Culture: Quarantine the suspected culture immediately.[6]

  • Specific Detection: Use a specific Mycoplasma detection kit. Common methods include PCR-based assays, fluorescent staining (e.g., DAPI or Hoechst), and ELISA.[4][6][10][11]

  • Decontamination: If the culture is positive for Mycoplasma and is irreplaceable, treatment with specific anti-mycoplasma antibiotics may be attempted.[8] However, discarding the contaminated culture is often the safest option to prevent widespread contamination.[3]

  • Preventative Measures: Regularly test all cell lines for Mycoplasma. Quarantine and test new cell lines before introducing them into the main cell culture stocks.[1][6]

Frequently Asked Questions (FAQs)

Q1: What are the main sources of contamination in cell culture?

A1: The most common sources of contamination include:

  • Human Error: Improper aseptic technique is a leading cause.[9] This includes talking over open cultures, poor handwashing, and incorrect use of the biosafety cabinet.[6]

  • Contaminated Reagents: Media, sera, and other solutions can be a source of contamination if not properly sterilized or handled.[3][9]

  • Laboratory Environment: Airborne particles, dust, and aerosols can carry microorganisms.[9][12]

  • Equipment: Incubators, water baths, and refrigerators can harbor contaminants if not cleaned regularly.[3]

  • Cross-Contamination: The use of the same media bottle or pipette for different cell lines can lead to cross-contamination.[1][9]

Q2: How can I prevent contamination in my this compound bioassays?

A2: Aseptic technique is paramount. Key preventative measures include:

  • Strict Aseptic Technique: Always work in a certified biosafety cabinet. Wear appropriate personal protective equipment, including a clean lab coat and gloves.

  • Sterile Reagents and Media: Use certified, sterile reagents and media from reputable suppliers.[6]

  • Regular Cleaning: Maintain a strict cleaning and disinfection schedule for all laboratory equipment and surfaces.[8]

  • Quarantine New Cells: Always quarantine and test new cell lines for contamination before introducing them to your general cell stocks.[1][6]

  • Routine Monitoring: Regularly inspect your cultures visually and microscopically for any signs of contamination.[6]

Q3: Can I use antibiotics to prevent contamination?

A3: While antibiotics can be used to control bacterial growth, their routine use is not recommended as it can mask low-level contamination and lead to the development of antibiotic-resistant bacteria.[1] It is always better to rely on good aseptic technique.

Q4: What is the difference between chemical and biological contamination?

A4:

  • Biological Contamination: This is the presence of unwanted living organisms such as bacteria, fungi, yeast, mycoplasma, and viruses in your cell culture.[2]

  • Chemical Contamination: This involves the presence of non-living substances that can be toxic to cells or interfere with experiments. Sources include impurities in media or water, endotoxins, and residues from detergents or plastics.[5][12]

Quantitative Data Summary

Table 1: Common Biological Contaminants and Their Characteristics

ContaminantTypical SizeAppearance in CultureEffect on MediaDetection Method
Bacteria ~1-5 µmMotile, rod-shaped or cocciRapid turbidity, yellowing (acidic pH)Light Microscopy, Gram Staining[4][10]
Yeast ~3-10 µmRound or oval, buddingTurbidity, pink/yellow pH shiftLight Microscopy
Mold (Fungi) >10 µm (spores)Filamentous hyphae, fuzzy coloniesMay not change initially, later cloudyLight Microscopy
Mycoplasma ~0.3 µmNo visible particlesNo significant changePCR, Fluorescent Staining (DAPI/Hoechst), ELISA[6][10][11]
Viruses <0.1 µmNo visible particlesNo changeElectron Microscopy, PCR, ELISA[2][10]

Experimental Protocols

Protocol 1: Mycoplasma Detection using PCR

This protocol provides a general outline for detecting Mycoplasma contamination using a PCR-based kit.

  • Sample Preparation: Collect 1 ml of cell culture supernatant from a culture that is 70-80% confluent.

  • DNA Extraction: Extract DNA from the supernatant using the method specified by your chosen Mycoplasma detection kit.

  • PCR Amplification:

    • Prepare the PCR reaction mix according to the kit's instructions. This typically includes a master mix, primers specific to Mycoplasma DNA, and your extracted DNA sample.

    • Include a positive control (containing Mycoplasma DNA) and a negative control (water or Mycoplasma-free DNA).

  • Thermocycling: Run the PCR reaction in a thermal cycler using the cycling conditions recommended by the kit manufacturer.

  • Gel Electrophoresis:

    • Load the PCR products onto an agarose gel.

    • Run the gel to separate the DNA fragments by size.

    • Visualize the DNA bands under UV light.

  • Interpretation: The presence of a band of the expected size in your sample lane indicates Mycoplasma contamination.

Protocol 2: Decontamination of a Biosafety Cabinet

  • Preparation: Remove all items from the biosafety cabinet.

  • Surface Decontamination: Wipe down all interior surfaces, including the work surface, walls, and sash, with a 70% ethanol solution.[7]

  • Deep Cleaning: For a more thorough decontamination, use a 10% bleach solution, followed by wiping with sterile water to remove bleach residue which can be corrosive.[6][7]

  • UV Sterilization: Close the sash and run the UV lamp for at least 30 minutes.

  • Final Wipe Down: Before starting new work, wipe down the interior surfaces again with 70% ethanol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Monitoring cluster_analysis Analysis cell_culture Seed Cells treatment Treat Cells cell_culture->treatment prim_o_glucosylangelicain Prepare this compound prim_o_glucosylangelicain->treatment incubation Incubate treatment->incubation monitoring Daily Microscopic Observation incubation->monitoring bioassay Perform Bioassay monitoring->bioassay If no contamination data_analysis Data Analysis bioassay->data_analysis

Caption: Experimental workflow for a this compound bioassay.

contamination_troubleshooting cluster_identification Identification cluster_action Action start Observe Signs of Contamination visual Visual Inspection (Turbidity, Color Change) start->visual microscopy Microscopic Examination start->microscopy isolate Isolate Culture visual->isolate specific_test Specific Test (e.g., PCR for Mycoplasma) microscopy->specific_test If no visible microbes microscopy->isolate specific_test->isolate decontaminate Decontaminate Workspace isolate->decontaminate discard Discard Contaminated Culture decontaminate->discard review Review Aseptic Technique discard->review

Caption: Logical workflow for troubleshooting cell culture contamination.

signaling_pathway_example prim_o This compound receptor Cell Surface Receptor prim_o->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Prim-O-Glucosylangelicain Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing prim-O-Glucosylangelicain in rodent studies. The information is designed to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting dose for this compound in mice or rats?

A1: Currently, there is limited published data on the specific dosage of isolated this compound in rodents. However, studies on the crude extract of Cimicifuga foetida, from which this compound is derived, can provide a starting point for dose-ranging studies. In mice, oral administration of the extract has been studied at doses ranging from 20-80 mg/kg/day.[1] For rats, doses of 10-40 mg/kg/day of the extract have been used in studies.[1]

When using a purified compound like this compound, it is advisable to start with a significantly lower dose than that of the crude extract. A pilot study with a wide range of doses is recommended to determine the optimal and non-toxic dose for your specific experimental model and endpoint.

Q2: How can I convert a human equivalent dose (HED) to a rodent dose?

A2: Dose conversion between species is not based on body weight alone due to differences in metabolism and physiology. A more accurate method is to use the Body Surface Area (BSA) normalization, which is calculated using the Km factor (Body weight in kg / Body Surface Area in m²).

The formula for converting a human dose to an animal dose is:

Animal dose (mg/kg) = Human dose (mg/kg) x (Human Km / Animal Km)

Km Values for Different Species:

Species Body Weight (kg) Body Surface Area (m²) Km Factor
Human 60 1.6 37
Rat 0.15 0.025 6

| Mouse | 0.02 | 0.007 | 3 |

Example Calculation (Human to Rat): If the human dose is 1 mg/kg, the equivalent rat dose would be: Rat dose = 1 mg/kg x (37 / 6) = 6.17 mg/kg

Q3: What is the potential mechanism of action for this compound?

A3: While direct studies on this compound are limited, research on the structurally similar compound, prim-O-Glucosylcimifugin, suggests that its anti-inflammatory effects are mediated through the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. It is plausible that this compound shares a similar mechanism of action. Natural products are a known source of JAK/STAT pathway inhibitors.

Q4: Are there any known toxicity concerns with this compound?

A4: There is currently no specific public data on the toxicity of this compound. As with any investigational compound, it is crucial to conduct initial dose-finding and toxicity studies to establish a safe dosage range for your experiments. These studies typically involve administering a range of doses and monitoring for any adverse effects on animal health, body weight, and organ function.

Troubleshooting Guides

Issue 1: Difficulty in dissolving this compound for oral administration.
  • Possible Cause: this compound, being a glycoside, may have limited solubility in water. The choice of vehicle is critical for ensuring a homogenous suspension or solution for accurate dosing.

  • Troubleshooting Steps:

    • Vehicle Selection:

      • Start with common vehicles used for oral gavage in rodents, such as a 0.5% or 1% solution of carboxymethylcellulose (CMC) in sterile water or saline.

      • For compounds with lower aqueous solubility, a small percentage of a non-toxic solubilizing agent like Tween 80 (e.g., 0.1-0.5%) can be added to the CMC solution.

      • Other potential vehicles include polyethylene glycol (PEG) 300 or 400, though their use should be justified and checked for compatibility with the experimental endpoint.

    • Preparation Technique:

      • Use a mortar and pestle to finely grind the this compound powder before adding the vehicle.

      • Add the vehicle gradually while triturating to create a uniform suspension.

      • Use a magnetic stirrer or vortex mixer to ensure the compound is evenly suspended before each administration.

    • Solubility Testing:

      • Perform small-scale solubility tests with different vehicles to determine the most suitable one for your desired concentration.

Issue 2: Animal distress or injury during oral gavage.
  • Possible Cause: Oral gavage can be a stressful procedure for rodents and, if performed incorrectly, can lead to esophageal trauma, aspiration, or other injuries.

  • Troubleshooting Steps:

    • Proper Restraint: Ensure the animal is properly restrained to prevent movement. The head, neck, and body should be in a straight line.

    • Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).

    • Technique Refinement:

      • Measure the needle length from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.

      • Moisten the tip of the needle with sterile water or the vehicle to lubricate it.

      • Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle. Do not force it.

      • If any resistance is met, withdraw the needle and try again.

    • Alternative Administration Method: Consider voluntary oral administration by incorporating the compound into a palatable jelly or treat. This can significantly reduce stress but may be less precise for dose delivery.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage
  • Materials:

    • This compound powder

    • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose in sterile water)

    • Sterile water

    • Mortar and pestle

    • Magnetic stirrer and stir bar

    • Sterile tubes

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.

    • Weigh the this compound powder accurately.

    • If necessary, grind the powder in a mortar and pestle to a fine consistency.

    • Prepare the 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring continuously with a magnetic stirrer until fully dissolved.

    • Gradually add the CMC solution to the this compound powder while triturating to form a smooth paste.

    • Transfer the paste to a sterile tube and add the remaining volume of the CMC solution.

    • Vortex or stir the suspension thoroughly to ensure homogeneity.

    • Keep the suspension on a stirrer until administration to prevent settling.

Protocol 2: Oral Gavage Administration in Mice
  • Materials:

    • Prepared this compound suspension

    • Appropriately sized gavage needle (20-22 gauge, flexible with ball tip)

    • 1 ml syringe

    • Animal scale

  • Procedure:

    • Weigh the mouse to determine the exact volume of the suspension to be administered.

    • Draw the calculated volume of the well-mixed suspension into the syringe.

    • Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.

    • Ensure the head and body are in a straight line.

    • Gently insert the gavage needle into the side of the mouth, advancing it along the upper palate.

    • Allow the mouse to swallow the needle. Do not apply force.

    • Once the needle is in the esophagus, gently advance it to the pre-measured depth.

    • Slowly administer the suspension.

    • Carefully withdraw the needle in a single, smooth motion.

    • Monitor the animal for a few minutes after the procedure for any signs of distress.

Data Presentation

Table 1: Example Dose-Ranging Study Design for this compound in Mice

GroupTreatmentDose (mg/kg)RouteFrequencyNumber of Animals
1Vehicle (0.5% CMC)0Oral GavageDaily8-10
2This compound5Oral GavageDaily8-10
3This compound10Oral GavageDaily8-10
4This compound25Oral GavageDaily8-10
5This compound50Oral GavageDaily8-10

Table 2: Example Pharmacokinetic Study Parameters for this compound in Rats

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL/F Apparent total body clearance
Vd/F Apparent volume of distribution

Visualizations

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates JAK2 JAK2 TLR4->JAK2 Activates POGA This compound POGA->JAK2 Inhibits pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pJAK2->STAT3 Phosphorylates pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) pSTAT3_dimer->Inflammatory_Genes Induces

Caption: Proposed inhibitory mechanism of this compound on the JAK2/STAT3 signaling pathway.

G Start Start: Prepare POGA Suspension Weigh_Animal Weigh Animal Start->Weigh_Animal Calculate_Dose Calculate Dose Volume Weigh_Animal->Calculate_Dose Restrain Properly Restrain Animal Calculate_Dose->Restrain Gavage Perform Oral Gavage Restrain->Gavage Monitor Monitor Animal Gavage->Monitor Troubleshoot Troubleshooting: - Resistance? - Distress? Gavage->Troubleshoot End End Monitor->End Troubleshoot->Restrain Re-evaluate Restraint/ Technique

Caption: Experimental workflow for oral gavage administration of this compound in rodents.

References

Technical Support Center: Minimizing Degradation of Prim-O-Glucosylangelicain During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with prim-O-Glucosylangelicain, ensuring its stability during extraction is paramount to obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of this angular furocoumarin glycoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound is a naturally occurring furocoumarin glycoside found in various plants, notably in species of the Angelica genus. As a glycoside, it consists of a furocoumarin aglycone linked to a glucose molecule. Degradation is a significant concern because the cleavage of the glycosidic bond or alterations to the furocoumarin structure can lead to a loss of biological activity and inaccurate quantification, compromising research and development outcomes.

Q2: What are the main factors that can cause the degradation of this compound during extraction?

Several factors can contribute to the degradation of this compound:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the glycosidic bond, separating the glucose moiety from the aglycone.

  • Temperature: High temperatures can accelerate hydrolytic degradation and other decomposition reactions.

  • Light: Furocoumarins are known to be photosensitive and can undergo photodegradation upon exposure to UV light.

  • Enzymatic Activity: The presence of endogenous β-glucosidases in the plant material can enzymatically cleave the glycosidic linkage.

  • Solvent Choice: The polarity and reactivity of the extraction solvent can influence the stability of the compound.

Q3: What are the initial signs that my this compound extract is degrading?

Common indicators of degradation that can be observed during analysis (e.g., by HPLC) include:

  • A decrease in the peak area or height of this compound over time or under different extraction conditions.

  • The appearance of new, unidentified peaks in the chromatogram, which may correspond to degradation products.

  • A noticeable change in the color or clarity of the extract upon storage or exposure to light.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the extraction and analysis of this compound.

Issue 1: Low Yield of this compound in the Final Extract
Possible Cause Troubleshooting Step Rationale
Incomplete Extraction Optimize extraction parameters such as solvent-to-solid ratio, extraction time, and temperature. Consider using ultrasonic-assisted extraction (UAE) to enhance efficiency.Ensuring complete extraction from the plant matrix is the first step to maximizing yield. UAE can improve solvent penetration and mass transfer.
Hydrolytic Degradation (Acidic/Basic Conditions) Maintain a neutral pH (around 6.0-7.0) during extraction and processing. Use buffered extraction solvents if necessary.This compound, like other glycosides, is susceptible to hydrolysis in acidic or alkaline environments.
Thermal Degradation Perform extraction at lower temperatures (e.g., 40-60°C). If higher temperatures are required for efficiency, minimize the extraction time.Elevated temperatures can accelerate the rate of hydrolytic cleavage and other degradation pathways.
Enzymatic Degradation Blanch the plant material (e.g., with steam or hot ethanol) before extraction to denature endogenous enzymes like β-glucosidases.This heat treatment deactivates enzymes that can cleave the glycosidic bond of this compound.
Issue 2: Appearance of Unknown Peaks in the Chromatogram
Possible Cause Troubleshooting Step Rationale
Hydrolysis Analyze the extract using LC-MS/MS to identify the molecular weights of the unknown peaks. Compare these with the molecular weight of the aglycone of this compound.Hydrolysis will result in the formation of the aglycone, which will have a lower molecular weight than the parent glycoside.
Photodegradation Protect the plant material, extraction setup, and extracts from direct light, especially UV sources. Use amber glassware or cover equipment with aluminum foil.Furocoumarins are known to be photolabile, and exposure to light can lead to the formation of various degradation products.
Oxidative Degradation Degas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).While less common for coumarins, oxidation can occur, leading to the formation of new compounds.

Experimental Protocols

Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is designed to maximize the extraction efficiency of this compound while minimizing degradation.

  • Sample Preparation:

    • Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

    • To deactivate endogenous enzymes, briefly blanch the powder with steam for 2-3 minutes or immerse in boiling 75% ethanol for 1-2 minutes, followed by rapid cooling.

  • Extraction:

    • Place a known amount of the pre-treated plant powder (e.g., 1.0 g) into an amber glass extraction vessel.

    • Add the extraction solvent. A recommended starting point is 70-80% ethanol in water at a solid-to-liquid ratio of 1:20 (g/mL).

    • Place the vessel in an ultrasonic bath with temperature control.

    • Perform the extraction at a temperature of 50-60°C for 30-50 minutes.

  • Post-Extraction Processing:

    • Immediately after extraction, centrifuge the mixture to separate the solid residue.

    • Filter the supernatant through a 0.45 µm filter.

    • Store the extract in an amber vial at 4°C and analyze as soon as possible.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This method can be used to separate this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10-25% B

    • 5-20 min: 25-50% B

    • 20-25 min: 50-10% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 310 nm. A DAD is recommended to check for peak purity.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Influence of Extraction Temperature on this compound Yield and Degradation

Temperature (°C)Relative Yield of this compound (%)Relative Amount of Aglycone (Degradation Product) (%)
4085 ± 42 ± 0.5
60100 ± 55 ± 1
8092 ± 615 ± 2

Data are hypothetical and for illustrative purposes. Actual results may vary.

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution

pH% this compound Remaining after 4h at 60°C
3.065 ± 5
5.090 ± 4
7.098 ± 2
9.075 ± 6

Data are hypothetical and for illustrative purposes. Actual results may vary.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction cluster_analysis Analysis plant_material Dried Plant Material grinding Grinding plant_material->grinding blanching Enzyme Deactivation (Blanching) grinding->blanching uae Ultrasonic-Assisted Extraction (70% EtOH, 50°C, 30 min) blanching->uae centrifugation Centrifugation uae->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc HPLC-UV/DAD Analysis filtration->hplc

Caption: Workflow for minimizing degradation during the extraction of this compound.

Degradation_Pathways cluster_degradation Degradation Products PGA This compound Aglycone Aglycone + Glucose PGA->Aglycone  Hydrolysis (Acid, Base, Enzymes, Heat) Photo_Products Photodegradation Products PGA->Photo_Products  Photolysis (UV Light)

Caption: Major degradation pathways for this compound.

Selecting appropriate internal standards for prim-O-Glucosylangelicain quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate internal standards for the quantification of prim-O-Glucosylangelicain.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard crucial for the accurate quantification of this compound by LC-MS?

A1: An internal standard (IS) is essential in quantitative LC-MS analysis to compensate for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[1] Factors such as matrix effects, instrument drift, and extraction efficiency can all impact the analyte signal. By adding a known concentration of an appropriate IS to all samples, standards, and quality controls, the ratio of the analyte signal to the IS signal is used for quantification. This ratiometric approach corrects for experimental variability, leading to improved accuracy and precision of the results.

Q2: What are the key characteristics of an ideal internal standard for this compound?

A2: The ideal internal standard should mimic the physicochemical properties of this compound as closely as possible. Key characteristics include:

  • Structural Similarity: The IS should have a similar chemical structure to this compound to ensure comparable extraction recovery and ionization efficiency.

  • Co-elution (or close elution): Ideally, the IS should elute close to the analyte without co-eluting completely, to experience similar matrix effects.

  • Mass Spectrometric Distinction: The IS must be clearly distinguishable from the analyte by the mass spectrometer, meaning it should have a different mass-to-charge ratio (m/z).

  • Stability: The IS must be stable throughout the entire analytical process.

  • Purity: The IS should be of high purity and not contain any of the analyte of interest.

  • Commercial Availability: For routine analysis, the IS should be readily available commercially.

Q3: What are the common types of internal standards used in LC-MS analysis?

A3: There are two main types of internal standards used in LC-MS:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard." They are analogs of the analyte in which one or more atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). SIL-IS have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample processing and analysis.[1]

  • Analog Internal Standards: These are structurally similar compounds that are not isotopically labeled. They are a good alternative when a SIL-IS is not available. The chosen analog should have similar functional groups and polarity to the analyte.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High variability in IS peak area across samples Inconsistent addition of IS; Degradation of IS; Poor mixingEnsure accurate and consistent pipetting of the IS solution into all samples. Prepare fresh IS stock solutions regularly and store them appropriately. Vortex samples thoroughly after adding the IS.
Poor recovery of both analyte and IS Inefficient extraction procedureOptimize the extraction solvent, pH, and temperature. Consider a different extraction technique (e.g., solid-phase extraction instead of liquid-liquid extraction).
Analyte signal suppressed, but IS signal is stable The chosen IS does not adequately compensate for matrix effects affecting the analyte.Select an IS that is more structurally similar to this compound. Modify chromatographic conditions to separate the analyte from interfering matrix components.
Co-elution of IS with an interfering peak from the matrix Inadequate chromatographic separationModify the mobile phase gradient, column chemistry, or flow rate to improve separation.
Presence of this compound in the IS solution Contamination of the ISAnalyze a blank sample spiked only with the IS to check for the presence of the analyte. If contaminated, obtain a new, high-purity batch of the IS.

Selecting an Appropriate Internal Standard for this compound

Option 1: Stable Isotope-Labeled (SIL) Internal Standard (Custom Synthesis)

The ideal internal standard would be a deuterated or ¹³C-labeled this compound. This would involve custom synthesis, which can be time-consuming and costly.

Workflow for Custom Synthesis and Validation:

cluster_synthesis Synthesis & Purity Check cluster_validation Analytical Method Validation start Obtain this compound Precursor synthesis Introduce Stable Isotope Label (e.g., ²H, ¹³C) start->synthesis purification Purify Labeled Compound (e.g., HPLC) synthesis->purification purity_check Assess Purity and Isotopic Enrichment (MS, NMR) purification->purity_check stock_prep Prepare Stock Solution of SIL-IS purity_check->stock_prep Use high-purity SIL-IS linearity Evaluate Linearity and Range stock_prep->linearity accuracy Determine Accuracy and Precision linearity->accuracy recovery Assess Extraction Recovery accuracy->recovery matrix_effect Investigate Matrix Effects recovery->matrix_effect

Caption: Workflow for custom synthesis and validation of a stable isotope-labeled internal standard.

Option 2: Analog Internal Standards

Given the challenges of custom synthesis, using a structurally similar analog internal standard is a more practical approach for many laboratories.

Potential Analog Internal Standards for this compound:

Internal Standard Candidate Rationale for Selection Potential Advantages Potential Disadvantages
Angelicin Furanocoumarin with a similar core structure. Has been used as an IS for other coumarins.Commercially available. Proven use as an IS in coumarin analysis.Difference in polarity due to the absence of the glycosyl group may lead to different extraction recovery and chromatographic retention.
Psoralen A linear furanocoumarin, structurally related to angelicain.Commercially available.Structural isomer of angelicin, may have different chromatographic behavior. Lacks the glycosyl moiety.
Imperatorin A furanocoumarin with a larger hydrophobic side chain.Commercially available. Found in the same plant family as this compound.Significant structural difference may lead to different ionization efficiency.
Coumarin-d4 Deuterated simple coumarin.Commercially available. Isotope-labeled.Lacks the furan ring and the glycosyl group, leading to significant differences in physicochemical properties.

Decision Logic for Selecting an Analog IS:

cluster_analog_selection Analog IS Selection Criteria start Need to Quantify this compound is_sil_available Is a Stable Isotope-Labeled IS Available? start->is_sil_available use_sil Use SIL-IS is_sil_available->use_sil Yes select_analog Select a Structurally Similar Analog IS is_sil_available->select_analog No validate Validate the Chosen IS use_sil->validate similarity Structural Similarity (Core, Functional Groups) select_analog->similarity physchem Similar Physicochemical Properties (Polarity, pKa) select_analog->physchem availability Commercial Availability and Purity select_analog->availability similarity->validate physchem->validate availability->validate

References

Validation & Comparative

Unveiling the Pharmacokinetic Profiles of Prim-O-Glucosylangelicain and Cimifugin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the pharmacokinetic properties of prim-O-Glucosylangelicain and its aglycone, cimifugin, reveals distinct differences in their absorption, distribution, metabolism, and excretion within a biological system. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear, comparative overview of these two bioactive compounds, which are predominantly found in the medicinal plant Saposhnikovia divaricata.

Executive Summary of Pharmacokinetic Parameters

The oral administration of this compound and cimifugin, both individually and as part of a Radix Saposhnikoviae extract, has been investigated in rat models. The key pharmacokinetic parameters from these studies are summarized below, offering a quantitative comparison of their in vivo behavior. Notably, a bimodal, or "double-peak," phenomenon has been observed in the plasma concentration-time curves for both compounds when administered as part of the plant extract, suggesting complex absorption or distribution processes.

Pharmacokinetic ParameterThis compoundCimifuginNotes
Peak Plasma Concentration (Cmax) LowerHigherCimifugin, as the aglycone, generally reaches a higher peak concentration in plasma.
Time to Peak Plasma Concentration (Tmax) ShorterLongerThis compound is absorbed more rapidly, reaching its peak concentration sooner.
Area Under the Curve (AUC) LowerHigherThe overall systemic exposure to cimifugin is greater than that of its glycosylated form.
Half-life (t1/2) ShorterLongerCimifugin persists in the system for a longer duration compared to this compound.

In-Depth Experimental Methodology

The data presented in this guide is derived from studies employing robust analytical techniques to quantify the concentrations of this compound and cimifugin in biological matrices. A detailed summary of the typical experimental protocol is provided below.

Animal Studies and Dosing

Male Sprague-Dawley rats are commonly used as the animal model for these pharmacokinetic studies. The animals are typically fasted overnight with free access to water before the oral administration of either the pure compounds (this compound or cimifugin) or a Radix Saposhnikoviae extract. Dosing is performed via oral gavage.

Sample Collection and Preparation

Blood samples are collected from the tail vein at predetermined time points post-administration (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). The blood is then centrifuged to separate the plasma, which is subsequently stored at low temperatures (-20°C or -80°C) until analysis. For plasma sample preparation, a protein precipitation method is often employed, using agents like methanol or acetonitrile, to remove larger molecules that could interfere with the analysis.

Analytical Method: UPLC-MS/MS

The concentrations of this compound and cimifugin in the plasma samples are determined using a highly sensitive and specific method called Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

  • Chromatographic Separation: The analytes are separated on a C18 analytical column using a gradient elution with a mobile phase typically consisting of acetonitrile and water (often with a formic acid modifier to improve ionization).

  • Mass Spectrometric Detection: Following separation, the compounds are ionized using an electrospray ionization (ESI) source and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This allows for the precise and quantitative measurement of each compound and its fragments.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in a typical comparative pharmacokinetic study of this compound and cimifugin.

experimental_workflow cluster_dosing Dosing Phase cluster_sampling Sampling & Processing cluster_analysis Analytical Phase cluster_data Data Interpretation dosing Oral Administration (Rat Model) blood_collection Serial Blood Sampling dosing->blood_collection Time Points plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_prep Protein Precipitation plasma_separation->sample_prep uplc_msms UPLC-MS/MS Analysis sample_prep->uplc_msms Quantification pk_parameters Pharmacokinetic Parameter Calculation uplc_msms->pk_parameters comparison Comparative Analysis pk_parameters->comparison

Caption: Experimental workflow for the comparative pharmacokinetic study.

Signaling Pathway Considerations

While this guide focuses on pharmacokinetics, it is important to note that the differential bioavailability of this compound and cimifugin will influence their downstream effects on cellular signaling pathways. The higher systemic exposure and longer half-life of cimifugin suggest it may have a more sustained impact on its molecular targets. Further research is warranted to fully elucidate how their pharmacokinetic differences translate to their pharmacological activities.

Validating the In Vivo Anti-inflammatory Effects of Prim-O-Glucosylangelicain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of prim-O-Glucosylangelicain and its close structural analog, prime-O-glucosylcimifugin, against established anti-inflammatory drugs. The data presented is compiled from preclinical animal studies to offer an objective evaluation of their potential therapeutic efficacy.

Performance Comparison

The following tables summarize the quantitative data from in vivo studies, comparing the anti-inflammatory effects of prime-O-glucosylcimifugin (as a proxy for this compound) with the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin and the corticosteroid dexamethasone.

Table 1: Comparison of Anti-inflammatory Effects in LPS-Induced Acute Lung Injury Model (Mouse)

CompoundDosageRoute of AdministrationTNF-α Reduction in BALFIL-1β Reduction in BALFIL-6 Reduction in BALFMPO Activity Reduction in Lung Tissue
Prime-O-glucosylcimifugin2.5 mg/kgIntraperitonealSignificant ReductionSignificant ReductionSignificant ReductionSignificant Reduction
Prime-O-glucosylcimifugin5 mg/kgIntraperitonealSignificant ReductionSignificant ReductionSignificant ReductionSignificant Reduction
Prime-O-glucosylcimifugin10 mg/kgIntraperitonealSignificant ReductionSignificant ReductionSignificant ReductionSignificant Reduction
Dexamethasone5 mg/kgIntraperitonealSignificant ReversalNot ReportedSignificant ReversalSignificant Reversal
Dexamethasone10 mg/kgIntraperitonealSignificant ReversalNot ReportedSignificant ReversalSignificant Reversal

BALF: Bronchoalveolar Lavage Fluid; MPO: Myeloperoxidase. Data for prime-O-glucosylcimifugin is extrapolated from a study on its effects in a mouse model of LPS-induced acute lung injury. Dexamethasone data is from a similar model.

Table 2: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema Model (Rat)

CompoundDosageRoute of AdministrationPaw Edema Inhibition (%)
Indomethacin5 mg/kgIntraperitoneal~54% (at 3 hours)
Indomethacin10 mg/kgOral54% (at 3 hours)

Data for Indomethacin is compiled from studies using the rat carrageenan-induced paw edema model.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

LPS-Induced Acute Lung Injury in Mice

This model is used to simulate acute respiratory distress syndrome (ARDS) and evaluate the efficacy of anti-inflammatory agents.

  • Animals: Male BALB/c mice (6-8 weeks old, 20-25 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.

  • Grouping: Mice are randomly divided into control, LPS model, and treatment groups.

  • Drug Administration: The test compound (e.g., prime-O-glucosylcimifugin) or vehicle is administered, typically intraperitoneally, one hour before LPS challenge.

  • LPS Instillation: Mice are anesthetized, and a 50 µL solution of lipopolysaccharide (LPS) from Escherichia coli (typically 1 mg/mL in sterile saline) is instilled intranasally or intratracheally to induce lung injury. The control group receives sterile saline.

  • Sample Collection: At a predetermined time point after LPS administration (e.g., 6 hours), mice are euthanized.

  • Bronchoalveolar Lavage (BAL): The trachea is cannulated, and the lungs are lavaged with a fixed volume of phosphate-buffered saline (PBS) to collect BAL fluid.

  • Analysis:

    • The total and differential cell counts in the BAL fluid are determined.

    • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BAL fluid are measured using ELISA.

    • Lung tissue is collected to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

    • Lung tissue can also be processed for histological examination.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Rats are randomly assigned to control, carrageenan, and treatment groups.

  • Drug Administration: The test compound or a standard drug like indomethacin is administered orally or intraperitoneally, usually 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: A 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treatment group.

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of this compound and related compounds are believed to be mediated through the inhibition of key pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti-inflammatory Signaling Pathways cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Transcription Factor Activation cluster_3 Pro-inflammatory Gene Expression cluster_4 Inhibitory Action LPS LPS IKK IKK Activation LPS->IKK MAPK MAPK Activation (p38, ERK, JNK) LPS->MAPK NFkB NF-κB Activation (p65 Translocation) IKK->NFkB AP1 AP-1 Activation MAPK->AP1 Cytokines Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 AP1->Cytokines AP1->iNOS_COX2 POGA This compound (Proposed) POGA->IKK Inhibits POGA->MAPK Inhibits Experimental Workflow cluster_0 Animal Model Selection cluster_1 Experimental Groups cluster_2 Procedure cluster_3 Data Analysis model LPS-Induced Acute Lung Injury (Mouse) or Carrageenan-Induced Paw Edema (Rat) groups 1. Vehicle Control 2. Disease Model 3. Test Compound 4. Positive Control model->groups drug_admin Drug/Vehicle Administration groups->drug_admin induction Induction of Inflammation (LPS or Carrageenan) drug_admin->induction measurement Measurement of Inflammatory Markers induction->measurement analysis Statistical Analysis (e.g., ANOVA) measurement->analysis results Determination of Efficacy analysis->results

Head-to-head comparison of prim-O-Glucosylangelicain and other glucosides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

This guide provides a head-to-head comparison of the anti-inflammatory properties of various glucosides. Due to a lack of available experimental data for prim-O-Glucosylangelicain, this analysis focuses on prominent anti-inflammatory glucosides—Luteolin-7-O-glucoside, Apigenin-7-O-glucoside, and the triterpenoid glucoside Heritiera B—and includes data from Cimicitaiwanin C, a compound isolated from the Cimicifuga genus, the same genus as the source of this compound. This comparison is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory agents.

The following sections present quantitative data on the inhibition of key inflammatory mediators, detailed experimental protocols for the cited assays, and a visualization of the pertinent NF-κB signaling pathway.

Data Presentation: Comparative Anti-Inflammatory Activity

The anti-inflammatory potential of these selected glucosides was evaluated based on their ability to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators in inflammatory processes. The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundAssay TargetCell LineIC50 (µM)
Cimicitaiwanin C Nitric Oxide (NO)RAW 264.76.54
Heritiera B Nitric Oxide (NO)RAW 264.710.33
Luteolin-7-O-glucoside Nitric Oxide (NO)RAW 264.722.7
Luteolin-7-O-glucoside Prostaglandin E2 (PGE2)RAW 264.715.0
Apigenin-7-O-glucoside NF-κB p65 (transcript level)HepG2Significant reduction at 10 µg/mL

Note: Lower IC50 values indicate greater potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Nitric Oxide (NO) Production Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test glucosides for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Quantification: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 550 nm.

  • Calculation: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated by comparing the results of treated cells with untreated, LPS-stimulated control cells.[1][2][3][4]

Prostaglandin E2 (PGE2) Inhibition Assay

This protocol measures the reduction of PGE2, a key inflammatory prostaglandin, in response to treatment with the test compounds.

  • Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with test compounds and LPS as described in the NO production assay.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • Quantification: The concentration of PGE2 in the supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Calculation: The IC50 value for PGE2 inhibition is calculated by comparing the absorbance values from treated wells to those of untreated, LPS-stimulated control wells.[5]

NF-κB Activity Assay (Transcript Level)

This method assesses the effect of glucosides on the expression of the NF-κB p65 subunit, a key transcription factor in the inflammatory response.

  • Cell Culture: Human hepatoma (HepG2) cells are cultured under standard conditions.

  • Treatment: Cells are incubated with the test glucosides (e.g., 10 µg/mL) for a 24-hour period.

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from the cells, and complementary DNA (cDNA) is synthesized using reverse transcriptase.

  • Quantitative PCR (qPCR): The transcript levels of the NF-κB p65 subunit are quantified using qPCR with specific primers. Gene expression is normalized to a housekeeping gene.

  • Analysis: The change in NF-κB p65 mRNA levels in treated cells is compared to that in untreated control cells to determine the inhibitory effect.[6]

Visualization of Inflammatory Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[7][8][9] Several glucosides, including Apigenin-7-O-glucoside and Luteolin-7-O-glucoside, exert their anti-inflammatory effects by inhibiting this pathway.[5][10][11]

Workflow for Glucoside-Mediated NF-κB Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the inhibitory action of certain glucosides. Inflammatory stimuli, such as LPS, typically lead to the degradation of the IκBα inhibitor, allowing the NF-κB complex (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The comparator glucosides interfere with this process.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 1. Binds IKK IKK Complex TLR4->IKK 2. Activates NFkB_inactive NF-κB (p50/p65) - IκBα (Inactive) IKK->NFkB_inactive 3. Phosphorylates IκBα IkBa IκBα NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active 4. IκBα degrades, releasing NF-κB NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus 5. Translocates Glucosides Comparator Glucosides Glucosides->IKK Inhibits DNA DNA NFkB_nucleus->DNA 6. Binds ProInflammatory Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, Cytokines) DNA->ProInflammatory 7. Transcription

Caption: Glucoside inhibition of the NF-κB inflammatory pathway.

References

A Comparative Guide to the Cross-Validation of HPLC and HPTLC Methods for Furanocoumarin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds in plant extracts and pharmaceutical formulations is paramount for ensuring product quality, safety, and efficacy. Prim-O-Glucosylangelicain, a furanocoumarin found in various Angelica species, has garnered interest for its potential therapeutic properties. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are two of the most prevalent analytical techniques employed for the quantification of such phytochemicals.

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. The following sections outline the experimental protocols for representative HPLC and HPTLC methods used for the analysis of furanocoumarins.

High-Performance Liquid Chromatography (HPLC) Methodology

A robust HPLC method for the simultaneous determination of multiple furanocoumarins provides high resolution and sensitivity.

  • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector is typically used.

  • Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly employed for the separation of these compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol) is often utilized to achieve optimal separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Detection is generally performed at a wavelength where the furanocoumarins exhibit maximum absorbance, often around 320-330 nm.

  • Sample Preparation: Plant material is typically extracted with a suitable solvent such as methanol or ethanol, followed by filtration before injection into the HPLC system.

High-Performance Thin-Layer Chromatography (HPTLC) Methodology

HPTLC offers a high-throughput and cost-effective alternative for the quantification of furanocoumarins.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are the standard choice.

  • Mobile Phase: A mixture of non-polar and polar solvents is used for development. A common mobile phase for furanocoumarins is a combination of toluene, ethyl acetate, and formic acid.

  • Sample Application: Samples and standards are applied to the HPTLC plate as bands using an automated applicator.

  • Development: The plate is developed in a saturated twin-trough chamber to a specific distance.

  • Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at the wavelength of maximum absorbance for the analytes.

Quantitative Data Presentation

The following tables summarize the validation parameters for representative HPLC and HPTLC methods for the analysis of furanocoumarins, allowing for a direct comparison of their performance characteristics.

Table 1: Comparison of HPLC and HPTLC Method Validation Parameters for Furanocoumarin Analysis

Validation ParameterHPLC MethodHPTLC Method
Linearity Range 1 - 100 µg/mL100 - 1000 ng/spot
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (Recovery) 98.5 - 101.2%97.9 - 102.1%
Precision (RSD) < 2.0%< 2.5%
Limit of Detection (LOD) ~10 ng/mL~20 ng/spot
Limit of Quantitation (LOQ) ~30 ng/mL~60 ng/spot
Robustness Method is robust to small variations in mobile phase composition, pH, and flow rate.Method is robust to small variations in mobile phase composition and development time.

Mandatory Visualization

The following diagram illustrates a general workflow for the cross-validation of analytical methods, a critical process for ensuring consistency and reliability of results when comparing or transferring methods.

CrossValidationWorkflow A Define Analytical Methods (e.g., HPLC and HPTLC) B Method Validation (Individual) - Linearity - Accuracy - Precision - Specificity - LOD/LOQ - Robustness A->B C Select Cross-Validation Samples (Spiked matrix, real samples) B->C D Analyze Samples by Both Methods C->D E Compare Results (Statistical Analysis, e.g., t-test, Bland-Altman plot) D->E F Establish Acceptance Criteria E->F G Assess Method Comparability F->G H Decision: Methods are interchangeable or have specific applications G->H

Caption: General workflow for the cross-validation of analytical methods.

A Comparative Analysis of Prim-O-Glucosylangelicain Bioactivity: Wild vs. Cultivated Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

This guide offers a comparative analysis of the bioactive compound prim-O-Glucosylangelicain (POG), focusing on the quantitative differences in its content between wild and cultivated plant sources. While direct comparative studies on the bioactivity of POG from these differing origins are not yet available in the public domain, this document synthesizes existing data on POG content and its significant anticancer and immunomodulatory properties. The information presented herein is intended for researchers, scientists, and professionals in drug development to inform future studies and therapeutic strategies.

Quantitative Analysis: POG Content in Wild vs. Cultivated Saposhnikovia divaricata

This compound is a key bioactive constituent of Saposhnikovia divaricata (Fangfeng), a perennial herb used in traditional medicine. The concentration of POG can vary between plants grown in the wild and those under cultivation, which may have implications for their therapeutic efficacy. A study comparing the content of POG in wild and cultivated varieties of S. divaricata revealed notable differences.

Plant SourceThis compound (POG) Content (mg/g)
Wild Saposhnikovia divaricata 4.96 ± 2.59[1]
Cultivated Saposhnikovia divaricata 3.61 ± 1.82[1]

Table 1: Comparison of this compound (POG) content in the roots of wild and cultivated Saposhnikovia divaricata. Data is presented as mean ± standard deviation.

The data indicates that, on average, wild S. divaricata roots contain a higher concentration of POG compared to their cultivated counterparts.[1] This variance suggests that the bioactivity of extracts from wild plants could potentially be more potent, assuming POG is a primary contributor to the desired therapeutic effects. However, it is crucial to note that other phytochemicals within the plant matrix can exert synergistic or antagonistic effects, and therefore, higher POG content alone does not definitively translate to superior bioactivity of the entire plant extract.

Bioactivity of this compound: Anticancer and Immunomodulatory Effects

POG has demonstrated significant potential as an anticancer and immunomodulatory agent. A key area of its activity is the targeting of myeloid-derived suppressor cells (MDSCs), which are known to inhibit antitumor immunity and promote tumor progression.

In Vivo Antitumor Efficacy

In preclinical studies using mouse models of melanoma (B16-F10) and triple-negative breast cancer (4T1), POG has been shown to inhibit tumor growth in a dose-dependent manner.[2]

Tumor ModelTreatment GroupTumor Volume (mm³)
B16-F10 MelanomaVehicle Control~1500
POG (100 mg/kg)~750
POG (200 mg/kg)~500

Table 2: Effect of this compound (POG) on the growth of B16-F10 melanoma tumors in C57BL/6 mice. Tumor volumes were measured at a specific time point post-inoculation. Data is approximated from graphical representations in the source study.

Modulation of the Tumor Microenvironment

POG has been observed to remodel the tumor microenvironment by reducing the population of polymorphonuclear MDSCs (PMN-MDSCs) and increasing the infiltration of CD8+ T-lymphocytes, which are critical for antitumor immunity.[2]

Cell PopulationTreatment GroupPercentage of CD45+ Cells in Tumor
PMN-MDSCsVehicle Control~25%
POG (100 mg/kg)~15%
CD8+ T-cellsVehicle Control~5%
POG (100 mg/kg)~10%

Table 3: Effect of this compound (POG) on immune cell populations within the B16-F10 melanoma tumor microenvironment. Data is approximated from graphical representations in the source study.

Experimental Protocols

In Vivo Tumor Growth Inhibition Assay
  • Cell Culture: B16-F10 melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: C57BL/6 mice (6-8 weeks old) are used.

  • Tumor Cell Inoculation: A suspension of B16-F10 cells (e.g., 1 x 10^6 cells in 100 µL PBS) is injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors are palpable, mice are randomized into treatment and control groups. POG, dissolved in an appropriate vehicle (e.g., PBS with a small percentage of DMSO and Tween 80), is administered daily via intraperitoneal injection at specified doses (e.g., 100 mg/kg and 200 mg/kg). The control group receives the vehicle only.

  • Tumor Measurement: Tumor dimensions are measured every 2-3 days with calipers, and tumor volume is calculated using the formula: Volume = (length × width²) / 2.

  • Endpoint: At the end of the study (e.g., after 14-21 days or when tumors in the control group reach a predetermined size), mice are euthanized, and tumors are excised for further analysis.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
  • Tumor Digestion: Excised tumors are mechanically minced and then enzymatically digested (e.g., using a cocktail of collagenase and DNase) to obtain a single-cell suspension.

  • Cell Staining: The single-cell suspension is incubated with a cocktail of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD45 for total immune cells, CD11b and Gr-1 for MDSCs, and CD8 for cytotoxic T-lymphocytes).

  • Data Acquisition: Stained cells are analyzed using a flow cytometer to quantify the different immune cell populations.

  • Data Analysis: The percentage of each immune cell population within the total CD45+ immune cell gate is determined using appropriate gating strategies.

Signaling Pathway of POG in PMN-MDSCs

POG exerts its inhibitory effects on PMN-MDSCs by modulating key metabolic pathways, including arginine metabolism and the tricarboxylic acid (TCA) cycle.[2] This disruption of metabolic activity leads to a reduction in the proliferation and immunosuppressive function of these cells.

POG_Signaling_Pathway POG This compound (POG) PMN_MDSC Polymorphonuclear Myeloid-Derived Suppressor Cell (PMN-MDSC) POG->PMN_MDSC Arginine_Metabolism Arginine Metabolism PMN_MDSC->Arginine_Metabolism TCA_Cycle Tricarboxylic Acid (TCA) Cycle PMN_MDSC->TCA_Cycle Proliferation Proliferation Arginine_Metabolism->Proliferation Immunosuppression Immunosuppressive Function Arginine_Metabolism->Immunosuppression TCA_Cycle->Proliferation TCA_Cycle->Immunosuppression CD8_T_Cell CD8+ T-Cell Activity Immunosuppression->CD8_T_Cell Suppresses

Inhibitory effect of POG on PMN-MDSC metabolic pathways.

Conclusion

The available evidence suggests that wild-sourced Saposhnikovia divaricata may contain higher concentrations of this compound than its cultivated counterparts. This quantitative difference could translate to variations in bioactivity, particularly concerning the compound's demonstrated anticancer and immunomodulatory effects. POG's ability to inhibit tumor growth and beneficially modulate the tumor microenvironment by targeting PMN-MDSCs underscores its therapeutic potential. Further research is warranted to directly compare the bioactivity of POG from wild versus cultivated plants and to explore the full clinical implications of these findings. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for such future investigations.

References

Replicating Published Findings on Prim-O-Glucosylangelicain's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of prim-O-Glucosylangelicain (POG) with other alternative compounds, supported by experimental data from published studies. Detailed methodologies for key experiments are outlined to facilitate the replication of these findings.

I. Comparative Analysis of Therapeutic Effects

This compound (POG) has demonstrated significant potential in both oncology and inflammatory disease models. This section compares its performance with Pentagalloyl Glucose (PGG) and Rhoifolin, two other natural compounds with recognized anti-cancer and anti-inflammatory properties.

Anti-Cancer and Immunomodulatory Effects

POG has been identified as a potent inhibitor of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs), which play a crucial role in tumor immune evasion. By inhibiting the proliferation, metabolism, and immunosuppressive functions of these cells, POG enhances the efficacy of anti-PD-1 immunotherapy[1][2]. The mechanism of action involves the inhibition of arginine metabolism and the tricarboxylic acid (TCA) cycle within PMN-MDSCs[1][2].

CompoundTarget/MechanismCell Line/ModelKey Quantitative FindingsReference
This compound (POG) PMN-MDSC inhibitor; Inhibits arginine metabolism and TCA cycle.B16-F10 (melanoma) and 4T1 (breast cancer) mouse models.Dose-dependently inhibits tumor growth. Enhances the anti-tumor effect of PD-1 inhibitors.[1][2]
Pentagalloyl Glucose (PGG) Induces apoptosis; Inhibits ROR1-mediated AKT-GSK3β pathway.PC3 (prostate cancer) and RWPE-1 (normal prostate) cells.IC50 of 31.64 µM in PC3 cells vs. 74.55 µM in RWPE-1 cells. Substantially reduces migration of PC3 cells at 15 µM and invasion at 31.25 µM.
PD-1 Inhibitor (as a comparator) Blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells, restoring anti-tumor T-cell activity.Various cancer models.Used in combination with POG to demonstrate synergistic anti-tumor effects.[1][2]
Anti-inflammatory Effects

POG exhibits significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines. Studies have shown that POG can dose-dependently reduce the levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[1][2][3]. This effect is mediated through the inhibition of the JAK2/STAT3 signaling pathway and the subsequent downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression[1][2]. Further research has confirmed POG's inhibitory action on the MAPK, AKT, and NF-κB signaling pathways[4][5].

CompoundTarget/MechanismCell Line/ModelKey Quantitative FindingsReference
This compound (POG) Inhibits JAK2/STAT3, MAPK, AKT, and NF-κB signaling pathways.LPS-stimulated RAW 264.7 macrophages.Dose-dependently inhibits NO, TNF-α, IL-1β, and IL-6 production at concentrations of 15, 50, and 100 μg/mL.[1][2][3]
Pentagalloyl Glucose (PGG) Inhibits IL-1β-induced production of IL-6, IL-8, RANTES, and MMP-1.Human rheumatoid arthritis synovial fibroblasts (RASFs).Pretreatment with 10 μM PGG resulted in 49% inhibition of IL-1β-induced IL-6 and IL-8 production.
Rhoifolin Inhibits NF-κB pathway; Reduces pro-inflammatory cytokine levels.Freund's adjuvant-induced rheumatoid arthritis in rats.Oral administration of 10 and 20 mg/kg significantly reduced paw edema and levels of TNF-α, IL-1β, and IL-6.

II. Experimental Protocols

A. In Vitro Anti-inflammatory Assay: Cytokine Inhibition in RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of a test compound on the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator.

  • Cell Viability Assay (CCK-8):

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound for 24 hours.

    • Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader to determine cell viability. Non-toxic concentrations should be used for subsequent experiments.

  • Cytokine Inhibition Assay:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with different concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A control group with no LPS and a group with LPS only should be included.

    • Collect the cell culture supernatants.

  • ELISA:

    • Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the collected supernatants using the respective ELISA kits according to the manufacturer's instructions.

    • Calculate the percentage of cytokine inhibition for each concentration of the test compound relative to the LPS-only control.

B. In Vivo Anti-Cancer Assay: Tumor Growth Inhibition in a Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of a test compound alone or in combination with other therapies.

Materials:

  • Cancer cell line (e.g., B16-F10 melanoma cells)

  • Appropriate mouse strain (e.g., C57BL/6 mice)

  • Matrigel (optional, for enhancing tumor take)

  • Test compound (e.g., this compound)

  • Combination therapy agent (e.g., anti-PD-1 antibody)

  • Calipers

  • Sterile syringes and needles

  • Animal housing facility compliant with ethical guidelines

Procedure:

  • Cell Preparation: Culture the cancer cells to the desired number. Harvest and resuspend the cells in a sterile solution (e.g., PBS or serum-free medium), with or without Matrigel.

  • Tumor Cell Implantation:

    • Subcutaneously inject a defined number of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Treatment:

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment groups (e.g., vehicle control, test compound alone, combination therapy).

    • Administer the treatments according to a pre-defined schedule (e.g., daily intraperitoneal injections of the test compound).

  • Tumor Growth Monitoring:

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Endpoint:

    • Continue the experiment until the tumors in the control group reach a pre-determined maximum size or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histological examination, or analysis of immune cell infiltration).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

III. Signaling Pathways and Experimental Workflows

Signaling Pathways

// Nodes LPS [label="LPS", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; POG [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; JAK2 [label="JAK2", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK\n(ERK1/2, JNK1/2, p38)", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB_alpha [label="IκB-α", fillcolor="#F1F3F4", fontcolor="#202124"]; NF_kB [label="NF-κB\n(p65)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; iNOS_COX2 [label="iNOS/COX-2\nExpression", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [color="#4285F4"]; TLR4 -> JAK2 [color="#4285F4"]; TLR4 -> MAPK [color="#4285F4"]; TLR4 -> AKT [color="#4285F4"]; TLR4 -> IKK [color="#4285F4"]; JAK2 -> STAT3 [color="#4285F4"]; IKK -> IkB_alpha [label="P", style=dashed, color="#EA4335"]; IkB_alpha -> NF_kB [label="Releases", style=dashed, color="#4285F4"]; STAT3 -> Nucleus [color="#4285F4"]; MAPK -> Nucleus [color="#4285F4"]; AKT -> Nucleus [color="#4285F4"]; NF_kB -> Nucleus [color="#4285F4"]; Nucleus -> iNOS_COX2 [label="Transcription", style=dashed, color="#4285F4"]; Nucleus -> Cytokines [label="Transcription", style=dashed, color="#4285F4"]; iNOS_COX2 -> Inflammation [color="#EA4335"]; Cytokines -> Inflammation [color="#EA4335"];

POG -> JAK2 [arrowhead=tee, color="#EA4335"]; POG -> MAPK [arrowhead=tee, color="#EA4335"]; POG -> AKT [arrowhead=tee, color="#EA4335"]; POG -> IKK [arrowhead=tee, color="#EA4335"]; } POG Anti-inflammatory Signaling Pathway

// Nodes POG [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; PMN_MDSC [label="Polymorphonuclear\nMyeloid-Derived\nSuppressor Cell (PMN-MDSC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Arginine_Metabolism [label="Arginine Metabolism", fillcolor="#F1F3F4", fontcolor="#202124"]; TCA_Cycle [label="TCA Cycle", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation &\nImmunosuppressive\nFunction", fillcolor="#F1F3F4", fontcolor="#202124"]; T_Cell [label="CD8+ T-Cell", fillcolor="#FBBC05", fontcolor="#202124"]; PD1_Inhibitor [label="Anti-PD-1 Therapy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tumor_Cell [label="Tumor Cell", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Immune_Evasion [label="Immune Evasion", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Tumor_Growth [label="Tumor Growth", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges POG -> Arginine_Metabolism [arrowhead=tee, color="#EA4335"]; POG -> TCA_Cycle [arrowhead=tee, color="#EA4335"]; Arginine_Metabolism -> Proliferation [style=dashed, color="#4285F4"]; TCA_Cycle -> Proliferation [style=dashed, color="#4285F4"]; PMN_MDSC -> Proliferation [color="#4285F4"]; Proliferation -> T_Cell [arrowhead=tee, label="Suppresses", color="#EA4335"]; T_Cell -> Tumor_Cell [arrowhead=tee, label="Kills", color="#34A853"]; PMN_MDSC -> Immune_Evasion [color="#4285F4"]; Tumor_Cell -> Immune_Evasion [color="#4285F4"]; Immune_Evasion -> Tumor_Growth [color="#4285F4"]; PD1_Inhibitor -> T_Cell [label="Activates", color="#34A853"]; } POG Anti-cancer Mechanism of Action

Experimental Workflows

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Culture_Cells [label="Culture RAW 264.7\nMacrophages", fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Plate [label="Seed 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Pretreat [label="Pre-treat with POG", fillcolor="#F1F3F4", fontcolor="#202124"]; Stimulate [label="Stimulate with LPS", fillcolor="#F1F3F4", fontcolor="#202124"]; Collect_Supernatant [label="Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; ELISA [label="Perform ELISA for\nTNF-α, IL-1β, IL-6", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze Data &\nCalculate Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Culture_Cells [color="#4285F4"]; Culture_Cells -> Seed_Plate [color="#4285F4"]; Seed_Plate -> Pretreat [color="#4285F4"]; Pretreat -> Stimulate [color="#4285F4"]; Stimulate -> Collect_Supernatant [color="#4285F4"]; Collect_Supernatant -> ELISA [color="#4285F4"]; ELISA -> Analyze [color="#4285F4"]; Analyze -> End [color="#4285F4"]; } In Vitro Anti-inflammatory Assay Workflow

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Implant_Cells [label="Implant Tumor Cells\n(e.g., B16-F10) into Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Growth_Wait [label="Allow Tumors to Grow\nto Palpable Size", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomize [label="Randomize Mice\ninto Treatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Administer Treatments\n(Vehicle, POG, POG + anti-PD-1)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor Tumor Growth\n(Calipers)", fillcolor="#F1F3F4", fontcolor="#202124"]; Endpoint [label="Reach Endpoint\n(e.g., Tumor Size)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze Data &\nCalculate Tumor\nGrowth Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Implant_Cells [color="#4285F4"]; Implant_Cells -> Tumor_Growth_Wait [color="#4285F4"]; Tumor_Growth_Wait -> Randomize [color="#4285F4"]; Randomize -> Treat [color="#4285F4"]; Treat -> Monitor [color="#4285F4"]; Monitor -> Endpoint [color="#4285F4"]; Endpoint -> Analyze [color="#4285F4"]; Analyze -> End [color="#4285F4"]; } In Vivo Anti-cancer Assay Workflow

References

A Comparative Guide to In Vivo Validation of Prim-O-Glucosylangelicain's Efficacy in Diabetic Tendon Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of diabetes mellitus has been linked to a higher incidence of tendon injuries and impaired healing, a condition known as diabetic tendinopathy. This guide provides a comparative analysis of the in vivo effects of a promising natural compound, prim-O-Glucosylangelicain (POG), against other potential therapeutic alternatives for diabetic tendon injury. The information is compiled from preclinical studies to aid in research and development efforts.

Executive Summary

This compound (POG), a natural chromone, has demonstrated significant therapeutic potential in preclinical models of diabetic tendon injury. In vivo studies in diabetic mice have shown that POG promotes tendon healing by activating the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and has been shown to be dysfunctional in diabetic conditions.[1] This guide compares the in vivo efficacy of POG with other potential therapeutic agents, including metformin, aspirin, losartan, atorvastatin, and celecoxib, based on available experimental data.

Comparative Analysis of Therapeutic Agents

The following tables summarize the quantitative data from in vivo studies on various compounds investigated for the treatment of tendon injuries, with a focus on models relevant to diabetic tendinopathy.

Table 1: Histological Assessment of Tendon Healing

Treatment GroupAnimal ModelKey Histological FindingsHistological Score (if available)
This compound (POG) Diabetic Mice (db/db) with Achilles tendon injuryImproved collagen organization, reduced inflammatory cell infiltration, and enhanced tissue remodeling.Specific scoring data not yet published.
Metformin Mice with mechanically overloaded Achilles tendonDecreased degenerative changes, reduced presence of chondrocyte-like cells, and lower proteoglycan accumulation.[2][3]Safranin O positive cells: <2.5% (Metformin + ITR) vs. >60% (ITR alone).[2][3]
Aspirin Rat model of rotator cuff tearEnhanced collagen fiber density and increased vascularity.[4]Bonar score for collagen fiber density: 2.60 ± 0.52 (Aspirin) vs. 1.60 ± 0.52 (Control). Bonar score for vascularity: 2.20 ± 0.63 (Aspirin) vs. 1.00 ± 0.47 (Control).[4]
Losartan Rabbit model of chronic rotator cuff injuryImproved tendon morphology and more organized type I collagen matrix.[5]Not available.
Atorvastatin Rabbit model of Achilles tendon ruptureNo significant difference in fibroblastic activity, revascularization, or inflammatory cell infiltration compared to control. Statistically significant difference in collagen construction.[6]Not available.
Celecoxib Rat model of Achilles tendon injuryData from in vivo diabetic tendinopathy models is limited. In vitro studies show inhibition of tendon cell migration and proliferation.[7][8]Not available.
Exercise Therapy Diabetic Wistar rats with calcaneal tendon injuryPrevented the progression of tendon stiffness.[9]Not available.

Table 2: Biomechanical Assessment of Tendon Healing

Treatment GroupAnimal ModelKey Biomechanical FindingsQuantitative Data
This compound (POG) Diabetic Mice (db/db) with Achilles tendon injuryEnhanced mechanical properties of the healed tendon.Specific data on ultimate failure load, stiffness, and Young's modulus not yet published.
Metformin Data from diabetic tendinopathy models is limited.Not available.Not available.
Aspirin Rat model of rotator cuff tearNo significant difference in load-to-failure or ultimate stress. Lower elongation compared to control.[4]Load-to-failure: 0.74 ± 0.91 N (Aspirin) vs. 0.61 ± 0.32 N (Control). Ultimate stress: 0.29 ± 0.43 MPa (Aspirin) vs. 0.05 ± 0.01 MPa (Control). Elongation: 194.75 ± 75.16% (Aspirin) vs. 222.62 ± 57.98% (Control).[4]
Losartan Rabbit model of chronic rotator cuff injurySignificantly higher ultimate load to failure when combined with bone marrow stimulation.[5]Not available.
Atorvastatin Rat model of calcific tendinopathyDeterioration of biomechanical parameters of the Achilles tendon.[10]Not available.
Celecoxib Data from in vivo diabetic tendinopathy models is limited.Not available.Not available.
Exercise Therapy Diabetic Wistar rats with calcaneal tendon injuryLower elastic modulus, maximum strength tension, and energy/area in trained diabetic group compared to sedentary diabetic group.[11]Elastic Modulus (MPa): 54.71 ± 35.44 (Trained Diabetic) vs. 124.57 ± 70.16 (Sedentary Diabetic). Maximum Strength Tension (MPa): 98.62 ± 32.89 (Trained Diabetic) vs. 87.87 ± 36.11 (Sedentary Diabetic).[11]

Signaling Pathways and Mechanisms of Action

This compound (POG)

POG's therapeutic effect is primarily attributed to its activation of the AMPK signaling pathway in tendon stem/progenitor cells (TSPCs).[1] In diabetic conditions, hyperglycemia can lead to TSPC dysfunction and senescence. POG has been shown to counteract these effects, promoting TSPC proliferation and differentiation, which are essential for effective tendon regeneration.

POG_Signaling_Pathway POG This compound (POG) AMPK AMPK (AMP-activated protein kinase) POG->AMPK Activates TSPC_Function Tendon Stem/Progenitor Cell (TSPC) Function AMPK->TSPC_Function Rescues Dysfunction Tendon_Healing Improved Tendon Healing TSPC_Function->Tendon_Healing Promotes

Caption: POG signaling pathway in diabetic tendon injury.

Alternative Treatments

  • Metformin: Primarily known for its glucose-lowering effects, metformin also exhibits anti-inflammatory properties by inhibiting the release of high mobility group box-1 (HMGB1), a pro-inflammatory cytokine implicated in tendinopathy.[2][3]

  • Aspirin: As a non-steroidal anti-inflammatory drug (NSAID), aspirin can modulate the inflammatory response in tendon injuries. It has also been shown to promote the tenogenic differentiation of tendon stem cells.[12]

  • Losartan: An angiotensin II receptor blocker, losartan may improve tendon healing by reducing fibrosis.[5]

  • Atorvastatin: A commonly prescribed statin, its effects on tendon healing are conflicting, with some studies suggesting potential adverse effects on biomechanical properties.[10]

  • Celecoxib: A COX-2 inhibitor, celecoxib's primary role is in reducing inflammation and pain. However, some in vitro studies suggest it may inhibit tendon cell proliferation and migration.[7][8]

  • Exercise Therapy: Mechanical loading through exercise is a cornerstone of tendinopathy management and can help improve the biomechanical properties of tendons.[9]

Experimental Protocols

This section provides a general overview of the methodologies used in the in vivo validation of these compounds. Detailed protocols should be referenced from the primary publications.

1. Animal Model of Diabetic Tendon Injury

  • Animal: Typically, db/db mice (a genetic model of type 2 diabetes) or streptozotocin (STZ)-induced diabetic rats are used.

  • Injury Model: A common method is the surgical creation of a partial or full-thickness defect in the Achilles tendon.

  • Justification: These models mimic the hyperglycemic state and impaired healing characteristic of human diabetic tendinopathy.

Experimental_Workflow_Animal_Model Start Select Animal Model (e.g., db/db mice) Induce_Injury Surgical Tendon Injury (e.g., Achilles tenotomy) Start->Induce_Injury Treatment_Groups Administer Treatment (POG, Alternatives, Control) Induce_Injury->Treatment_Groups Assessment Assess Tendon Healing (Histology, Biomechanics) Treatment_Groups->Assessment End Data Analysis Assessment->End

Caption: General experimental workflow for in vivo studies.

2. Treatment Administration

  • This compound (POG): In the referenced study, POG was administered locally to the injury site.

  • Alternative Treatments:

    • Metformin: Administered via intraperitoneal injection.[2]

    • Aspirin: Administered intraperitoneally.[4]

    • Losartan: Administered orally.[13]

    • Atorvastatin: Administered orally.[6]

    • Celecoxib: Often administered orally or locally.

    • Exercise Therapy: Involves a defined protocol of physical activity, such as swimming or treadmill running.[9]

3. Outcome Measures

  • Histological Analysis: Tendon tissue is sectioned and stained (e.g., with Hematoxylin and Eosin, Masson's Trichrome) to assess collagen organization, cellularity, vascularity, and inflammatory infiltrate. Scoring systems like the Bonar score are often used for quantification.[4]

  • Biomechanical Testing: The repaired tendons are subjected to tensile testing to determine their structural and material properties, including ultimate failure load, stiffness, and Young's modulus.

  • Immunohistochemistry/Western Blotting: These techniques are used to quantify the expression of key proteins involved in tendon healing and the specific signaling pathways being investigated (e.g., p-AMPK, collagen types I and III).

Conclusion and Future Directions

The available in vivo data strongly suggest that this compound holds significant promise as a therapeutic agent for diabetic tendon injury, primarily through its activation of the AMPK pathway. When compared to other potential treatments, POG appears to offer a targeted approach to address the underlying cellular dysfunction in diabetic tendinopathy.

However, it is crucial to note that the research on POG is still in its early stages, and more extensive, comparative in vivo studies are required to establish a definitive efficacy and safety profile. Future research should focus on:

  • Direct, head-to-head comparative studies of POG against other promising alternatives in standardized diabetic tendon injury models.

  • Dose-response studies to determine the optimal therapeutic window for POG.

  • Long-term studies to assess the durability of the repaired tendon tissue.

  • Investigation of different delivery methods to enhance the local bioavailability of POG at the injury site.

For drug development professionals, POG represents a novel and potentially potent candidate for the development of a first-in-class treatment for diabetic tendinopathy. Further investment in its preclinical and clinical development is warranted.

References

Assessing the Purity of Commercially Available prim-O-Glucosylangelicain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of commercially available prim-O-Glucosylangelicain, a natural product isolated from species of the Cimicifuga genus. Ensuring the purity of starting materials is a critical step in research and drug development to guarantee reliable and reproducible results. This document outlines detailed experimental protocols for purity determination using High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS). It also presents a comparative analysis of hypothetical data from three commercial suppliers to illustrate the application of these methods.

Experimental Protocols

Accurate determination of purity requires robust analytical methodologies. The following protocols are recommended for the comprehensive assessment of this compound.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

HPLC coupled with UV detection is a cornerstone technique for quantifying the purity of non-volatile organic compounds.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 1.0 mg of this compound and dissolve in 1.0 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • Purity Calculation: The purity is determined by the area percentage method, where the peak area of this compound is divided by the total peak area of all detected components.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR provides an absolute quantification of the analyte without the need for a specific reference standard of the same compound.

Methodology:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound (e.g., 10 mg).

    • Accurately weigh a precise amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Acquisition Parameters:

    • A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest for both the analyte and the internal standard.

    • A 90° pulse angle.

    • Acquisition of at least 16 scans for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Integrate a well-resolved proton signal of this compound and a signal from the internal standard.

    • The purity is calculated using the following formula: Purity (%) = (Isample / Istd) * (Nstd / Nsample) * (Msample / Mstd) * (Wstd / Wsample) * Pstd Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, W = weight, P = purity of the standard.

Mass Spectrometry (MS) for Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for detecting and identifying impurities, even at trace levels.

Methodology:

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: The same HPLC method as described in section 1.1 can be used.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure the detection of a wide range of impurities.

  • Data Acquisition: Full scan mode to detect all ions and tandem MS (MS/MS) on the most abundant ions to obtain fragmentation patterns for structural elucidation of impurities.

  • Impurity Identification: The accurate mass measurements from the full scan and the fragmentation patterns from the MS/MS data are used to propose the structures of unknown impurities. Comparison with known related compounds and degradation products can aid in identification.

Comparative Purity Data

The following table summarizes hypothetical purity data for this compound obtained from three different commercial suppliers, based on the analytical methods described above.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC-UV (Area %) 98.5%95.2%99.7%
Absolute Purity by qNMR 97.9%94.5%99.5%
Number of Detected Impurities (LC-MS) 361
Major Impurity 1 (Structure/m/z) Isomeric CompoundRelated Angelicain DerivativeNot Detected
Major Impurity 2 (Structure/m/z) Degradation ProductUnknown (m/z 350.1234)Not Detected

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.

G cluster_0 Sample Acquisition cluster_1 Purity Analysis cluster_2 Data Evaluation & Comparison SupplierA Supplier A HPLC HPLC-UV Analysis (Purity Screening) SupplierA->HPLC SupplierB Supplier B SupplierB->HPLC SupplierC Supplier C SupplierC->HPLC qNMR qNMR Analysis (Absolute Purity) HPLC->qNMR Quantitative Confirmation LCMS LC-MS Analysis (Impurity Profiling) HPLC->LCMS Impurity Detection PurityData Purity Data Comparison qNMR->PurityData ImpurityID Impurity Identification LCMS->ImpurityID FinalAssessment Final Purity Assessment PurityData->FinalAssessment ImpurityID->FinalAssessment

Caption: Workflow for Purity Assessment.

Relevant Signaling Pathway: AMPK

While the direct molecular targets of this compound are still under investigation, structurally related compounds have been shown to modulate the AMP-activated protein kinase (AMPK) pathway. This pathway is a central regulator of cellular energy homeostasis.

G cluster_0 Upstream Signals cluster_1 AMPK Activation cluster_2 Downstream Effects (ATP Production ↑) cluster_3 Downstream Effects (ATP Consumption ↓) EnergyStress Low Energy (↑AMP/ATP) LKB1 LKB1 EnergyStress->LKB1 Hormones Hormones (e.g., Adiponectin) Hormones->LKB1 AMPK AMPK LKB1->AMPK phosphorylates GlucoseUptake Glucose Uptake AMPK->GlucoseUptake activates FattyAcidOx Fatty Acid Oxidation AMPK->FattyAcidOx activates LipidSynth Lipid Synthesis AMPK->LipidSynth inhibits ProteinSynth Protein Synthesis AMPK->ProteinSynth inhibits

Caption: Simplified AMPK Signaling Pathway.

Statistical validation of prim-O-Glucosylangelicain's efficacy in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

Statistical Validation of Prim-O-Glucosylangelicain's Efficacy in Preclinical Models: A Comparative Analysis

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of Preclinical Data on this compound

This comparison guide aims to provide an objective analysis of the preclinical efficacy of this compound, supported by available experimental data. A thorough search of scientific literature and databases was conducted to gather information on its performance in various preclinical models.

Following an extensive search for preclinical studies on this compound, we were unable to locate any publicly available data regarding its efficacy, mechanism of action, or comparative performance against other therapeutic alternatives. The search included queries focused on its potential anti-inflammatory, anti-cancer, and neuroprotective activities, none of which yielded specific results for this compound.

The absence of published preclinical data for this compound prevents the creation of a detailed comparative analysis as initially intended. This includes the inability to:

  • Present quantitative data in tabular format.

  • Provide detailed experimental protocols.

  • Generate visualizations of signaling pathways or experimental workflows.

We will continue to monitor for any emerging research on this compound and will update this guide accordingly as new information becomes available. We recommend that researchers interested in this compound consider initiating foundational in vitro and in vivo studies to establish its baseline efficacy and pharmacological profile.

Safety Operating Guide

Navigating the Safe Disposal of prim-O-Glucosylangelicain in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of prim-O-Glucosylangelicain, a natural product isolated from sources like Cimicifuga foetida L. Adherence to these procedures is critical for laboratory safety and environmental protection.

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below. This information is valuable for understanding the compound's characteristics relevant to its handling and disposal.

PropertyValueSource
Molecular FormulaC₂₂H₂₈O₁₁PubChem
Molecular Weight468.45 g/mol TargetMol[1]
CAS Number80681-45-4PubChem[2]
SolubilityDMSO: 55 mg/mL (117.41 mM)TargetMol[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 2 mg/mL (4.27 mM)TargetMol[1]
StoragePowder: -20°C for 3 years; In solvent: -80°C for 1 yearTargetMol[1]

Disposal Protocol

The recommended procedure for the disposal of this compound involves professional waste management services and chemical incineration. This ensures the complete destruction of the compound in a controlled and environmentally responsible manner.

Step-by-Step Disposal Procedure:

  • Engage a Licensed Professional Waste Disposal Service : The primary step is to contact and contract a certified waste disposal service that is licensed to handle chemical waste.[3][4] This ensures that the subsequent steps are carried out in compliance with all relevant regulations.

  • Material Preparation for Incineration : The compound should be prepared for incineration by dissolving or mixing it with a combustible solvent.[3][4] The choice of solvent should be compatible with the incinerator's capabilities and should be done in a well-ventilated area, following all laboratory safety protocols.

  • Chemical Incineration : The mixture is then to be burned in a chemical incinerator equipped with an afterburner and a scrubber.[3][4] This equipment is essential for ensuring the complete combustion of the compound and for neutralizing any potentially harmful byproducts of the incineration process.

  • Regulatory Compliance : Throughout the entire disposal process, it is crucial to observe all federal, state, and local environmental regulations.[3][4] The licensed waste disposal service will be knowledgeable about these regulations and can ensure full compliance.

Experimental Workflow for Disposal

The logical flow of the disposal process is illustrated in the diagram below, providing a clear visual guide for laboratory personnel.

DisposalWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_compliance Compliance A Identify this compound for Disposal B Contact Licensed Waste Disposal Service A->B C Dissolve/Mix with Combustible Solvent B->C D Burn in Chemical Incinerator with Afterburner & Scrubber C->D E Adhere to Federal, State, and Local Regulations D->E

Caption: Disposal workflow for this compound.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound.[3]

  • Minimize Exposure : Exercise precautions to minimize direct contact with skin or eyes and prevent the inhalation of any dust or aerosols.[3]

  • Accidental Release : In the event of a spill, soak up the material with an inert absorbent material and dispose of it as chemical waste.[3]

By following these established procedures and maintaining a strong commitment to safety, researchers can effectively manage the disposal of this compound while safeguarding themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.